molecular formula C9H8BrFO B1282179 2-Bromo-1-(4-fluorophenyl)propan-1-one CAS No. 345-94-8

2-Bromo-1-(4-fluorophenyl)propan-1-one

Cat. No.: B1282179
CAS No.: 345-94-8
M. Wt: 231.06 g/mol
InChI Key: QKHHCXOSPQAQQI-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C9H8BrFO and its molecular weight is 231.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHHCXOSPQAQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516541
Record name 2-Bromo-1-(4-fluorophenyl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID10516541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-94-8
Record name 2-Bromo-1-(4-fluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-bromo-1-(4-fluorophenyl)propan-1-one, tailored for researchers, scientists, and professionals in drug development. This document compiles essential data, outlines standard experimental protocols for its analysis, and presents a logical workflow for its characterization.

Chemical Identity and Physical Properties

This compound is a halogenated ketone that serves as a key intermediate in various synthetic pathways, particularly in the pharmaceutical industry.[1] Its core structure consists of a fluorophenyl group attached to a brominated propanone backbone.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name This compound[2]
CAS Number 345-94-8[1][2][3][4][5][6][7][8]
Molecular Formula C₉H₈BrFO[2][3][4][9]
Canonical SMILES CC(C(=O)C1=CC=C(C=C1)F)Br[2][4]
InChI Key QKHHCXOSPQAQQI-UHFFFAOYSA-N[2][3][4]
Synonyms 2-bromo-1-(4-fluorophenyl)-1-propanone, 2-bromo-4'-fluoropropiophenone[2][3]
Table 2: Physicochemical Properties
PropertyValue
Molecular Weight 231.06 g/mol [2][9]
Appearance Solid[4]
Melting Point 35 °C[5]
Boiling Point 120-123 °C (at 13 Torr)[5], 260.8 °C (at 760 mmHg)[3]
Density 1.488 g/cm³ (Predicted)[3][5]
Solubility Sparingly soluble in Chloroform[5]
LogP 2.79180[3]

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While specific spectra for this compound are not publicly available, the expected data based on its structure are outlined below.

Table 3: Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons on the fluorophenyl ring, a quartet for the methine proton adjacent to the bromine, and a doublet for the methyl protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with C-F coupling), the carbon bearing the bromine atom, and the methyl carbon.
FT-IR Characteristic absorption bands for the C=O (ketone) stretching, C-F stretching, and C-Br stretching.
Mass Spec. A molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Reactivity and Safety Profile

Reactivity

This compound should be handled with care. It is known to be unstable in the presence of incompatible materials such as strong oxidizing agents.[3] Exposure to heat, flames, and sparks should be avoided to prevent decomposition.[3] Hazardous combustion products include carbon monoxide, hydrogen fluoride, and hydrogen bromide.[3]

Safety and Handling

This compound is classified as harmful if swallowed, inhaled, or in contact with the skin.[3] It is also reported to cause skin and eye irritation.[10] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this substance.[3] All work should be conducted in a well-ventilated chemical fume hood.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are proprietary to various manufacturers. However, a general workflow for the analytical characterization of this and similar compounds is provided below.

General Protocol for Spectroscopic and Chromatographic Analysis
  • Sample Preparation :

    • For NMR spectroscopy, dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a trace amount of tetramethylsilane (TMS) as an internal standard.[11]

    • For FT-IR spectroscopy, a small amount of the neat sample can be analyzed directly using a diamond attenuated total reflectance (ATR) accessory.[11]

    • For GC-MS analysis, prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation and Data Acquisition :

    • NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[11]

    • FT-IR Spectroscopy : Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

    • GC-MS : Program the GC oven with a suitable temperature gradient (e.g., starting at 50°C and ramping to 250°C) to ensure proper separation. Operate the mass spectrometer in electron ionization (EI) mode.[11]

  • Data Analysis :

    • Analyze the NMR spectra to confirm the proton and carbon environments, including chemical shifts, splitting patterns, and integration.

    • Interpret the IR spectrum to identify characteristic functional groups.

    • Examine the mass spectrum for the molecular ion peak and fragmentation patterns to confirm the molecular weight and structural fragments.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in the characterization and application of this compound.

substance 2-Bromo-1-(4-fluorophenyl) propan-1-one physchem Physicochemical Characterization substance->physchem spectro Spectroscopic Analysis substance->spectro chroma Chromatographic Purity substance->chroma application Synthetic & Research Applications physchem->application spectro->application chroma->application drug_dev Drug Development Intermediate application->drug_dev med_chem Medicinal Chemistry Research application->med_chem

Caption: Logical relationship of characterization and application.

start Sample of this compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir gcms GC-MS Analysis start->gcms data_analysis Integrated Data Analysis nmr->data_analysis ftir->data_analysis gcms->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm purity_assess Purity Assessment data_analysis->purity_assess end Qualified for Research Use structure_confirm->end purity_assess->end

Caption: Experimental workflow for chemical analysis.

References

A Comprehensive Technical Guide to 2-Bromo-1-(4-fluorophenyl)propan-1-one (CAS 345-94-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-1-(4-fluorophenyl)propan-1-one, a key building block in synthetic organic chemistry, with a focus on its synthesis, chemical properties, and applications in the development of bioactive molecules.

Chemical and Physical Properties

This compound is a halogenated ketone that serves as a versatile intermediate in various chemical syntheses. Its physical and chemical properties are summarized in the tables below.

Identifier Value
IUPAC Name This compound
CAS Number 345-94-8
Molecular Formula C₉H₈BrFO
Molecular Weight 231.06 g/mol [1]
Canonical SMILES CC(C(=O)C1=CC=C(C=C1)F)Br
InChI Key QKHHCXOSPQAQQI-UHFFFAOYSA-N
Physical Property Value Source
Appearance Solid--INVALID-LINK--
Melting Point 35°C--INVALID-LINK--
Boiling Point 120-123 °C at 13 Torr--INVALID-LINK--
Density 1.488±0.06 g/cm³ (Predicted)--INVALID-LINK--
Solubility Chloroform (Sparingly)--INVALID-LINK--

Synthesis of this compound

The primary method for the synthesis of this compound is through the α-bromination of its corresponding ketone precursor, 1-(4-fluorophenyl)propan-1-one.

Experimental Protocol: α-Bromination of 1-(4-fluorophenyl)propan-1-one

This protocol is adapted from a similar procedure described for the bromination of a related ketone[2].

Materials:

  • 1-(4-fluorophenyl)propan-1-one

  • Methanol

  • Bromine (Br₂)

  • Dichloromethane

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(4-fluorophenyl)propan-1-one in methanol in a reaction flask.

  • With continuous stirring, gradually add elemental bromine to the reaction mixture over a period of 2-2.5 hours.

  • After the addition is complete, cool the reaction mixture to 0-5°C.

  • Quench the reaction by adding dichloromethane, an aqueous solution of sodium bicarbonate, and water.

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic phases and wash with water.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, some of which have shown promising biological activities. A notable application is in the Hantzsch thiazole synthesis to produce substituted thiazole derivatives, which have been investigated for their antifungal properties[3][4][5][6][7][8][9].

Experimental Protocol: Hantzsch Thiazole Synthesis and Antifungal Screening

This protocol outlines a general procedure for the synthesis of a thiazole derivative from this compound and a thioamide, followed by a workflow for antifungal activity screening.

Part A: Synthesis of a 4-(4-fluorophenyl)-thiazole Derivative

Materials:

  • This compound

  • A suitable thioamide (e.g., thioacetamide, thiourea)

  • Ethanol

  • Ice-water bath

Procedure:

  • Dissolve the thioamide in ethanol in a reaction flask.

  • Add an equimolar amount of this compound to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture in an ice-water bath to precipitate the thiazole product.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the crude thiazole derivative.

  • The crude product can be purified by recrystallization from a suitable solvent.

Part B: Antifungal Activity Screening (Broth Microdilution Method) [4]

Materials:

  • Synthesized thiazole derivative

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the synthesized thiazole derivative in DMSO.

  • Dispense RPMI-1640 medium into the wells of a 96-well microplate.

  • Perform serial dilutions of the thiazole derivative stock solution in the microplate.

  • Prepare a standardized inoculum of the fungal strain.

  • Add the fungal inoculum to each well of the microplate.

  • Incubate the microplate at an appropriate temperature for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for fungal growth or by measuring the optical density using a spectrophotometer. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus.

Visualizations of Synthetic and Screening Workflows

The following diagrams illustrate the logical flow of the synthesis and biological evaluation processes described above.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 1-(4-fluorophenyl)propan-1-one dissolve Dissolve in Methanol start->dissolve bromination Add Bromine (Br2) dissolve->bromination quench Quench with NaHCO3/H2O bromination->quench extraction Extract with Dichloromethane quench->extraction dry Dry over Na2SO4 extraction->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

Caption: Synthetic workflow for this compound.

Hantzsch_Antifungal_Workflow cluster_synthesis Hantzsch Thiazole Synthesis cluster_screening Antifungal Screening start_bromo This compound reaction React in Ethanol start_bromo->reaction start_thioamide Thioamide start_thioamide->reaction precipitation Precipitate Product reaction->precipitation filtration Filter and Dry precipitation->filtration thiazole_product Thiazole Derivative filtration->thiazole_product start_screening Thiazole Derivative thiazole_product->start_screening Proceed to Screening dissolve_dmso Dissolve in DMSO start_screening->dissolve_dmso serial_dilution Serial Dilution in Microplate dissolve_dmso->serial_dilution add_fungi Add Fungal Inoculum serial_dilution->add_fungi incubation Incubate add_fungi->incubation read_mic Determine MIC incubation->read_mic result Antifungal Activity Data read_mic->result

Caption: Workflow for thiazole synthesis and antifungal screening.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statement GHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)
Causes skin irritationSkin corrosion/irritation (Category 2)
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritation

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink or smoke when using this product.

For complete safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to the Physical Characteristics of 2-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of the compound 2-Bromo-1-(4-fluorophenyl)propan-1-one, a key intermediate in various synthetic organic chemistry applications. The information is presented to support research and development activities where this compound is utilized.

Chemical Identity and Properties

This compound is a halogenated ketone. Its structure and properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 345-94-8[1][2][3]
Molecular Formula C₉H₈BrFO[1][2][3][4]
Molecular Weight 231.06 g/mol [3][4]
Appearance Solid[2]
Melting Point 35°C[5]
Boiling Point 260.8°C at 760 mmHg 120-123°C at 13 Torr[1][5]
Density 1.488 g/cm³ (predicted)[1][5]
Solubility Sparingly soluble in Chloroform[5]
Flash Point 111.5°C[1]
Storage Conditions Refrigerator, in an amber vial[5]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining key physical properties of organic compounds like this compound. These protocols are based on standard laboratory techniques.

The melting point is a critical indicator of a compound's purity.[6] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[7]

  • Thermometer

  • Mortar and pestle[6]

  • Spatula[8]

Procedure:

  • Sample Preparation: Ensure the compound is completely dry and in the form of a fine powder. If necessary, crush the crystalline solid using a mortar and pestle.[6]

  • Capillary Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end gently on a hard surface to pack the sample down to a height of 1-2 mm.[7][9]

  • Apparatus Setup:

    • Mel-Temp Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.

    • Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the oil bath of the Thiele tube.[10]

  • Heating: Heat the apparatus slowly and steadily, at a rate of approximately 2°C per minute as the temperature approaches the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[8]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12]

Apparatus:

  • Small test tube or fusion tube[11][12]

  • Capillary tube (sealed at one end)[11]

  • Thermometer[12]

  • Heating apparatus (e.g., Thiele tube, aluminum block, or oil bath)[11][13]

  • Beaker[12]

Procedure:

  • Sample Preparation: Place a few milliliters of the liquid compound into a small test tube.[12]

  • Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.[11][13]

  • Apparatus Setup: Attach the test tube to a thermometer and immerse the assembly into a heating bath (e.g., a beaker of water or a Thiele tube filled with oil). Ensure the thermometer bulb is level with the sample.[11]

  • Heating: Heat the bath slowly and uniformly.[11]

  • Observation and Recording: As the liquid heats, air trapped in the capillary tube will expand and exit as bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. At this point, stop heating.[11] The liquid will begin to cool and will eventually enter the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[10]

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound, from initial synthesis to the determination of its physical properties.

G Workflow for Physical Characterization of a Chemical Compound cluster_synthesis Synthesis & Purification cluster_characterization Physical Characterization cluster_analysis Data Analysis & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint BoilingPoint Boiling Point Determination Purification->BoilingPoint Density Density Measurement Purification->Density Solubility Solubility Testing Purification->Solubility DataCompilation Data Compilation & Tabulation MeltingPoint->DataCompilation BoilingPoint->DataCompilation Density->DataCompilation Solubility->DataCompilation PurityAssessment Purity Assessment DataCompilation->PurityAssessment Report Technical Report Generation PurityAssessment->Report

Caption: Workflow for Physical Characterization of a Chemical Compound.

References

2-Bromo-1-(4-fluorophenyl)propan-1-one molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for 2-Bromo-1-(4-fluorophenyl)propan-1-one. This alpha-bromo ketone is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Molecular Structure and Properties

This compound is a halogenated aromatic ketone. The presence of the bromine atom at the alpha position to the carbonyl group makes it a reactive electrophile, susceptible to nucleophilic substitution, which is key to its utility as a synthetic building block.

Quantitative Data Summary

The following table summarizes the key molecular and physical properties of this compound.

PropertyValueSource(s)
IUPAC Name This compound[1]
Molecular Formula C₉H₈BrFO[1][2][3]
Molecular Weight 231.06 g/mol [1]
Exact Mass 229.974 g/mol [3]
Canonical SMILES CC(C(=O)C1=CC=C(C=C1)F)Br[1][2]
InChI Key QKHHCXOSPQAQQI-UHFFFAOYSA-N[1][2]
CAS Number 345-94-8[1][2][3][4][5][6]
Physical State Solid[2]
Melting Point 35°C[4]
Boiling Point 120-123 °C at 13 Torr[4]
Density 1.488 g/cm³ (Predicted)[4]
LogP 2.79180[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the alpha-bromination of its corresponding ketone precursor, 1-(4-fluorophenyl)propan-1-one. This reaction is a classic example of an acid-catalyzed alpha-halogenation of a ketone.[7]

Experimental Protocol: Alpha-Bromination of 1-(4-fluorophenyl)propan-1-one

This protocol is a representative method for the synthesis of the title compound.

Materials:

  • 1-(4-fluorophenyl)propan-1-one

  • Bromine (Br₂)

  • Acetic Acid (glacial)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(4-fluorophenyl)propan-1-one in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C. The characteristic red-brown color of bromine should dissipate as it reacts.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a larger beaker containing ice water. This will precipitate the crude product.

  • Work-up: Extract the aqueous mixture with dichloromethane. Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.

Molecular and Reaction Visualization

The following diagrams illustrate the molecular structure and a simplified workflow for the synthesis of this compound.

Caption: 2D representation of the molecular structure.

synthesis_workflow Synthesis Workflow start Start: 1-(4-fluorophenyl)propan-1-one dissolve Dissolve in Acetic Acid start->dissolve brominate Add Bromine in Acetic Acid (0-10°C) dissolve->brominate stir Stir at Room Temperature brominate->stir quench Quench with Ice Water stir->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end Product: this compound purify->end

References

An In-depth Technical Guide on the Solubility of 2-Bromo-1-(4-fluorophenyl)propan-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Bromo-1-(4-fluorophenyl)propan-1-one, a compound of interest in organic synthesis and pharmaceutical research. Due to the limited availability of specific quantitative solubility data in public literature, this document consolidates the known physicochemical properties that influence solubility. Furthermore, it provides a detailed experimental protocol for the systematic determination of solubility in various organic solvents, enabling researchers to generate crucial data for applications such as reaction optimization, purification, and formulation development.

Introduction

This compound (CAS No: 345-94-8) is an alpha-brominated ketone derivative.[1][2][3] Such compounds are versatile intermediates in organic synthesis, valued for their reactivity in forming carbon-carbon and carbon-heteroatom bonds. A thorough understanding of the solubility of this compound in organic solvents is fundamental for its effective use in synthetic chemistry and for its development in pharmaceutical applications, where solubility impacts bioavailability and formulation. This guide aims to provide a foundational understanding of its solubility characteristics and a practical framework for its experimental determination.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈BrFO[1][2]
Molecular Weight 231.06 g/mol [1][2]
Melting Point 35°C[4][5]
Boiling Point 120-123 °C (at 13 Torr)[4][5]
Density (Predicted) 1.488 ± 0.06 g/cm³[4][5]
XLogP3-AA 2.9[1][6]
Qualitative Solubility Chloroform (Sparingly)[4][5]

The XLogP3 value of 2.9 indicates a moderate degree of lipophilicity, suggesting that the compound will likely be more soluble in organic solvents than in water. The principle of "like dissolves like" would predict moderate to good solubility in non-polar and polar aprotic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the lattice energy of the solid and the intermolecular forces of the solvent to form new solute-solvent interactions. The following diagram illustrates the key factors influencing the solubility of this compound.

G Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors Solute This compound Crystal Lattice Energy Molecular Size & Shape Polarity (Carbonyl, C-Br, C-F) Solubility Solubility Solute->Solubility Solvent Organic Solvent Polarity (Dielectric Constant) H-Bonding Capability Intermolecular Forces Solvent->Solubility External Temperature Pressure External->Solubility

Caption: Logical diagram of factors influencing solubility.

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[7] This section provides a detailed protocol that can be adapted for this compound.

4.1. Materials and Equipment

  • This compound (high purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Glass vials with screw caps

  • Thermostatic shaker bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

4.2. Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

G Shake-Flask Solubility Determination Workflow prep Preparation equil Equilibration prep->equil Add excess solid to solvent sampling Sampling & Filtration equil->sampling Agitate at constant T for 24-72h analysis Analysis sampling->analysis Filter aliquot, dilute calc Calculation analysis->calc Quantify concentration (HPLC/GC)

Caption: Experimental workflow for solubility determination.

4.3. Detailed Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is constant.[7]

  • Sampling and Filtration: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial to remove any undissolved solid particles.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or GC. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation of Solubility: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison across different solvents and temperatures.

Table 2: Template for Reporting Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound and provided a detailed, actionable protocol for the experimental determination of its solubility in organic solvents. By following the outlined procedures, researchers and drug development professionals can generate the precise solubility data required to advance their work in synthesis, purification, and formulation, thereby facilitating the development of new chemical entities and processes.

References

In-Depth Technical Guide: Stability and Storage of 2-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-Bromo-1-(4-fluorophenyl)propan-1-one. The information is curated for professionals in research and development who handle this and similar alpha-bromoketone compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding the compound's general characteristics and handling requirements.

PropertyValue
Molecular Formula C₉H₈BrFO
Molecular Weight 231.06 g/mol
CAS Number 345-94-8
Appearance White to Off-White Solid
Melting Point 35°C
Boiling Point 120-123 °C (at 13 Torr)
Solubility Sparingly soluble in Chloroform

Stability Profile and Degradation Pathways

This compound, as an alpha-bromoketone, is a reactive molecule susceptible to degradation under various conditions. Understanding its stability profile is critical for ensuring its integrity in research and manufacturing.

Key Stability Concerns:

  • Light Sensitivity: The compound is known to be light-sensitive.[1] Exposure to light, particularly UV radiation, can induce photodegradation due to the presence of the chromophoric phenyl ketone group.

  • Thermal Instability: Elevated temperatures can lead to thermal decomposition. Conditions to avoid include heat, flames, and sparks.[2]

  • Hydrolytic Instability: In the presence of moisture, the compound can undergo hydrolysis, leading to the substitution of the bromine atom.

  • Incompatibilities: It is incompatible with strong oxidizing agents.[2]

Potential Degradation Pathways:

Alpha-bromoketones are prone to several degradation reactions. The primary pathways for this compound are anticipated to be:

  • Hydrolysis: Nucleophilic substitution of the bromine atom by a water molecule to form 2-hydroxy-1-(4-fluorophenyl)propan-1-one.

  • Photodegradation: Cleavage of the carbon-bromine bond or other photochemical reactions initiated by the absorption of light.

  • Thermal Degradation: At higher temperatures, decomposition can occur, potentially leading to a complex mixture of products.

  • Elimination (Dehydrobromination): In the presence of a base, elimination of hydrogen bromide can occur to form the corresponding α,β-unsaturated ketone.[3][4]

Below is a diagram illustrating the potential degradation pathways.

G A This compound B Hydrolysis (H₂O) A->B Moisture C Photodegradation (Light/UV) A->C Light Exposure D Thermal Degradation (Heat) A->D Elevated Temperature E Dehydrobromination (Base) A->E Basic Conditions F 2-Hydroxy-1-(4-fluorophenyl)propan-1-one B->F G Complex Mixture of Degradants C->G D->G H 1-(4-Fluorophenyl)prop-2-en-1-one E->H

Potential degradation pathways for the compound.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the quality and stability of this compound. The following conditions are recommended based on available data and the general properties of alpha-bromoketones.

ParameterRecommended ConditionRationale
Temperature Refrigerator, -20°C for long-term storage.[1][2]To minimize thermal degradation and slow down other potential degradation reactions.
Light Store in an amber vial or other light-protecting container.[1]To prevent photodegradation.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).To protect from moisture and atmospheric oxygen.
Humidity Store in a dry, well-ventilated place.[5] For similar compounds, relative humidity below 60% is advised.To prevent hydrolytic degradation.

Handling Workflow:

The following workflow is recommended for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Equilibrate Container to Room Temperature Before Opening B->C D Weigh and Dispense Material Promptly C->D E Use Inert Dispensing Tools D->E H Dispose of Waste According to Regulations D->H F Tightly Reseal Container (Purge with Inert Gas if Possible) E->F G Store in Designated Cold, Dark, and Dry Location F->G

Recommended workflow for safe handling.

Experimental Protocols for Stability Assessment

For researchers needing to perform detailed stability studies, the following experimental protocols, based on ICH guidelines, are recommended.

4.1. Forced Degradation Studies

The objective of forced degradation is to identify potential degradation products and pathways.

  • Methodology:

    • Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

    • Expose the solutions to the following stress conditions:

      • Acidic: 0.1 N HCl at 60°C for 24 hours.

      • Basic: 0.1 N NaOH at room temperature for 1 hour.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat the solid compound at 70°C for 48 hours.

      • Photolytic: Expose the solution and solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • At specified time points, withdraw samples and quench the reactions if necessary.

    • Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water) with UV detection. Couple with a mass spectrometer (LC-MS) to identify the mass of the degradation products.

4.2. Accelerated Stability Testing

This study is designed to predict the long-term stability of the compound.

  • Methodology:

    • Package the solid this compound in its proposed long-term storage container (e.g., amber glass vials).

    • Place the samples in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH .

    • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

    • Analyze the samples for appearance, purity (by HPLC), and the presence of degradation products.

4.3. Long-Term Stability Testing

This study provides definitive data on the stability of the compound under recommended storage conditions.

  • Methodology:

    • Package the solid compound as for the accelerated study.

    • Store the samples at the recommended long-term storage condition, for example, -20°C ± 5°C or 5°C ± 3°C .

    • Withdraw samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

    • Analyze the samples for appearance, purity, and degradation products.

The workflow for a comprehensive stability study is outlined below.

G cluster_stability_testing Formal Stability Testing A Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) B Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B D Accelerated Stability Study (e.g., 40°C/75% RH) A->D E Long-Term Stability Study (e.g., -20°C or 5°C) A->E C Identify Degradation Products (LC-MS) B->C F Data Analysis & Shelf-Life Determination C->F D->F E->F

Workflow for a comprehensive stability study.

Conclusion

This compound is a valuable research chemical that requires careful handling and storage to ensure its integrity. It is sensitive to light, heat, and moisture. For optimal stability, the compound should be stored in a tightly sealed, light-resistant container at refrigerated or frozen temperatures. For critical applications, it is recommended to conduct specific stability studies following established guidelines to determine an appropriate re-test date or shelf-life for the intended use.

References

Spectroscopic and Synthetic Profile of 2-Bromo-1-(4-fluorophenyl)propan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the chemical compound 2-Bromo-1-(4-fluorophenyl)propan-1-one. Due to the limited availability of published experimental data for this specific molecule, this document also includes data for the closely related analogue, 2-bromo-1-(4-fluorophenyl)ethanone, to provide comparative insights.

Chemical Structure and Properties

This compound is a halogenated aromatic ketone with the molecular formula C₉H₈BrFO. Its structure is characterized by a 4-fluorophenyl group attached to a propan-1-one backbone, with a bromine atom at the alpha position to the carbonyl group.

Physical and Chemical Properties [1][2][3]

Property Value
Molecular Weight 231.06 g/mol
CAS Number 345-94-8
Melting Point 35°C
Boiling Point 120-123 °C (at 13 Torr)
Density 1.488 ± 0.06 g/cm³ (Predicted)

| Solubility | Chloroform (Sparingly) |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in published literature. The following sections present predicted data and data from analogous compounds to guide researchers in characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not available, predictions can be made based on its structure and data from similar compounds.

For comparative purposes, the experimental ¹H and ¹³C NMR data for 2-Bromo-1-(4-fluorophenyl)ethanone is provided below. [4]

Table 1: ¹H and ¹³C NMR Data for 2-Bromo-1-(4-fluorophenyl)ethanone

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR
8.05-8.02m2H, Aromatic
7.18t8.62H, Aromatic
4.43s2H, CH₂Br
¹³C NMR
189.8sC=O
166.0d254.0C-F
131.7d9.6Aromatic CH
130.3d3.0Aromatic C
116.1d21.6Aromatic CH
30.5sCH₂Br
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O), carbon-fluorine (C-F) bond, and carbon-bromine (C-Br) bond.

Predicted IR Absorption Bands:

  • C=O stretch: ~1690 cm⁻¹

  • C-F stretch: ~1230 cm⁻¹

  • C-Br stretch: ~600-500 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Predicted Mass Spectral Fragments:

  • m/z 230/232: [M]⁺, corresponding to C₉H₈⁷⁹BrFO⁺ and C₉H₈⁸¹BrFO⁺

  • m/z 123: [C₇H₄FO]⁺, corresponding to the 4-fluorobenzoyl cation

  • m/z 95: [C₆H₄F]⁺, corresponding to the fluorophenyl cation

Experimental Protocols

General Synthesis of α-Bromoketones

A common method for the synthesis of α-bromoketones involves the reaction of a ketone with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in a solvent like methanol, carbon tetrachloride, or acetic acid, often with a catalytic amount of acid or a radical initiator.

A general procedure for the α-bromination of an aryl ketone is as follows:

  • The starting ketone, 1-(4-fluorophenyl)propan-1-one, is dissolved in a suitable solvent (e.g., methanol).

  • A brominating agent, such as N-bromosuccinimide, is added to the solution.

  • The reaction mixture is stirred at room temperature or heated under reflux for a specified period.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by removing the solvent, followed by extraction and purification, typically by column chromatography.

Visualizations

Proposed Synthetic Pathway

The synthesis of this compound can be conceptually outlined as the α-bromination of 1-(4-fluorophenyl)propan-1-one.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 1-(4-fluorophenyl)propan-1-one reaction α-Bromination start->reaction Brominating Agent (e.g., NBS) product This compound reaction->product

Caption: Proposed synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis and characterization of the target compound involves several key steps from reaction to purification and analysis.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization A Reaction Setup B Reaction Monitoring (TLC) A->B C Quenching & Extraction B->C D Column Chromatography C->D E NMR Spectroscopy D->E F IR Spectroscopy D->F G Mass Spectrometry D->G

Caption: General experimental workflow for synthesis and analysis.

References

Commercial Availability and Synthetic Pathways of 2-Bromo-1-(4-fluorophenyl)propan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-fluorophenyl)propan-1-one, also known as 4'-fluoro-α-bromopropiophenone, is a halogenated ketone derivative of significant interest in organic synthesis and medicinal chemistry. Its structural features, including the reactive α-bromo ketone moiety and the fluorinated phenyl ring, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and pharmaceutical intermediates. The presence of the fluorine atom can modulate the physicochemical and biological properties of target molecules, such as metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols for its synthesis.

Commercial Availability

This compound is commercially available from several chemical suppliers. The typical purity levels range from 95% to over 99%, with specific lot data available upon request from the suppliers in the form of a Certificate of Analysis (CoA). Researchers are advised to obtain and consult the CoA for lot-specific purity, impurity profiles, and analytical data before use.

Table 1: Commercial Suppliers of this compound

SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Santa Cruz BiotechnologyFor Research Use Only, refer to CoA[1]345-94-8C₉H₈BrFO231.06[1]
SynHet95% or >99%345-94-8C₉H₈BrFONot Specified
ReagentiaNot Specified345-94-8C₉H₈BrFONot Specified
ChemSceneNot Specified345-94-8C₉H₈BrFONot Specified
ChemicalBookNot Specified345-94-8C₉H₈BrFO231.0616
Angene InternationalNot Specified345-94-8C₉H₈BrFONot Specified

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2. This data has been compiled from various chemical databases and supplier information.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 345-94-8PubChem[2]
Molecular Formula C₉H₈BrFOPubChem[2]
Molecular Weight 231.06 g/mol PubChem[2]
Appearance SolidGuidechem[3]
Melting Point 35°CChemicalBook[3]
Boiling Point 120-123 °C (at 13 Torr)ChemicalBook[3]
Density 1.488 ± 0.06 g/cm³ (Predicted)ChemicalBook[3]
Solubility Chloroform (Sparingly)ChemicalBook[3]
Storage Temperature Refrigerator, Amber VialChemicalBook[3]

Synthesis of this compound

The primary synthetic route to this compound is the α-bromination of the corresponding ketone, 1-(4-fluorophenyl)propan-1-one (4'-fluoropropiophenone). This reaction can be achieved using various brominating agents. Below is a detailed experimental protocol based on established methods for the α-bromination of ketones.

Synthesis Pathway

Synthesis_Pathway reactant 1-(4-fluorophenyl)propan-1-one product This compound reactant->product α-Bromination reagent Bromine (Br2) or N-Bromosuccinimide (NBS) reagent->product

Caption: Synthesis of this compound.

Experimental Protocol: α-Bromination of 1-(4-fluorophenyl)propan-1-one

This protocol describes the synthesis of this compound via the direct bromination of 1-(4-fluorophenyl)propan-1-one.

Materials:

  • 1-(4-fluorophenyl)propan-1-one

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-fluorophenyl)propan-1-one (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

  • Addition of Brominating Agent:

    • Using Bromine: Prepare a solution of bromine (1.05 equivalents) in the same solvent. Add this solution dropwise to the stirred solution of the ketone at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

    • Using N-Bromosuccinimide (NBS): Add NBS (1.05 equivalents) portion-wise to the stirred solution of the ketone. The reaction may require initiation with a catalytic amount of a radical initiator like AIBN or exposure to light if the reaction is sluggish.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If acetic acid was used as a solvent, carefully pour the reaction mixture into ice-water.

    • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Ketone in Solvent add_br Add Brominating Agent dissolve->add_br monitor Monitor by TLC add_br->monitor quench Quench & Neutralize monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate purify Column Chromatography or Recrystallization evaporate->purify final_product final_product purify->final_product Pure Product

Caption: General workflow for the synthesis and purification.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and serious eye irritation. May cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on this compound for research and development purposes. For specific applications, further investigation and optimization of experimental conditions may be necessary.

References

An In-depth Technical Guide to the Key Reactive Sites of 2-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(4-fluorophenyl)propan-1-one is a versatile synthetic intermediate characterized by multiple reactive sites that can be selectively targeted to achieve a variety of chemical transformations. This technical guide provides a detailed analysis of the principal reactive centers within the molecule: the electrophilic carbonyl carbon, the electrophilic α-carbon, and the acidic α'-protons. The interplay of these sites governs the compound's reactivity towards nucleophiles and bases, leading to important synthetic routes such as nucleophilic substitution, elimination, and rearrangement reactions. This document outlines the theoretical basis for this reactivity and provides generalized experimental protocols for key transformations, including the Hantzsch thiazole synthesis and the Favorskii rearrangement. Quantitative data for analogous compounds are presented to offer predictive insights.

Introduction

α-Haloketones are a crucial class of organic compounds utilized in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their utility stems from the presence of two key functional groups—a carbonyl group and a carbon-halogen bond—which create a unique reactivity profile. This compound, a member of this class, possesses distinct reactive sites that can be manipulated to form new carbon-carbon and carbon-heteroatom bonds. Understanding the electronic properties and steric environment of these sites is paramount for predicting reaction outcomes and designing efficient synthetic strategies.

Identification of Key Reactive Sites

The chemical behavior of this compound is dictated by three primary reactive sites, as illustrated in the diagram below.

Caption: Principal reactive sites in this compound.

  • The Electrophilic Carbonyl Carbon: The polarization of the carbon-oxygen double bond renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.

  • The Electrophilic α-Carbon: The carbon atom bonded to the bromine atom (the α-carbon) is electron-deficient due to the inductive effect of both the adjacent carbonyl group and the bromine atom. This makes it a prime target for nucleophilic substitution reactions (SN2).

  • The Acidic α'-Protons: The protons on the methyl group (the α'-protons) are acidic due to the electron-withdrawing effect of the carbonyl group. These protons can be abstracted by a base to form an enolate, which is a key intermediate in several reactions.

Key Reactions and Mechanisms

The identified reactive sites are involved in a variety of important chemical transformations. The following sections detail the mechanisms and provide generalized experimental protocols for some of the most significant reactions.

Nucleophilic Substitution at the α-Carbon: Hantzsch Thiazole Synthesis

The electrophilic α-carbon readily undergoes SN2 reactions with a variety of nucleophiles. A classic example is the Hantzsch thiazole synthesis, where the α-bromoketone reacts with a thioamide to form a thiazole ring, a common scaffold in medicinal chemistry.[1][2][3]

Mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic α-carbon of the α-bromoketone, displacing the bromide ion in an SN2 fashion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the electrophilic carbonyl carbon.

  • Dehydration: The tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis Hantzsch Thiazole Synthesis Pathway A This compound + Thioamide B SN2 Attack by Sulfur A->B Nucleophilic Attack C Intermediate Adduct B->C D Intramolecular Cyclization (N attacks C=O) C->D E Cyclized Intermediate D->E F Dehydration E->F G Thiazole Product F->G Aromatization

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Experimental Protocol (Generalized):

A mixture of this compound (1.0 eq) and a thioamide (e.g., thiourea, 1.2 eq) in a suitable solvent such as ethanol or methanol is heated to reflux for 2-4 hours.[4] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then treated with a base, such as aqueous sodium carbonate solution, to precipitate the crude product.[1] The solid is collected by filtration, washed with water, and can be further purified by recrystallization.

Elimination Reaction to Form α,β-Unsaturated Ketones

In the presence of a sterically hindered, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form the corresponding α,β-unsaturated ketone.[5][6] This reaction is driven by the formation of a stable conjugated system.

Mechanism:

The base abstracts a proton from the carbon adjacent to the α-carbon (the β-carbon), and in a concerted step, the C-H bond breaks, a new π-bond forms between the α and β carbons, and the bromide ion departs.

E2_Elimination E2 Elimination Pathway A This compound C Transition State A->C B Base (e.g., Pyridine) B->C D 1-(4-Fluorophenyl)prop-2-en-1-one + H-Base+ + Br- C->D Concerted Elimination

Caption: E2 Elimination of this compound.

Experimental Protocol (Generalized):

This compound is dissolved in a suitable solvent, and a sterically hindered base, such as pyridine or triethylamine, is added. The reaction mixture is heated to promote the elimination reaction. The progress of the reaction is monitored by TLC. After the reaction is complete, the mixture is worked up by washing with an acidic solution (e.g., dilute HCl) to remove the base, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to yield the α,β-unsaturated ketone, which can be purified by column chromatography or distillation.

Favorskii Rearrangement

The reaction of this compound with a strong base, such as an alkoxide, can lead to a Favorskii rearrangement. This reaction involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a carboxylic acid derivative (e.g., an ester if an alkoxide is used).[7][8]

Mechanism:

  • Enolate Formation: The base abstracts an acidic α'-proton to form an enolate.

  • Intramolecular SN2: The enolate attacks the α-carbon, displacing the bromide ion to form a cyclopropanone intermediate.

  • Nucleophilic Attack: The alkoxide base attacks the carbonyl carbon of the strained cyclopropanone.

  • Ring Opening: The resulting tetrahedral intermediate collapses, leading to the opening of the cyclopropane ring to form a more stable carbanion.

  • Protonation: The carbanion is protonated by the solvent (e.g., alcohol) to give the final ester product.

Favorskii_Rearrangement Favorskii Rearrangement Pathway A This compound C Enolate Formation A->C B Base (e.g., NaOMe) B->C F Nucleophilic Attack by Base B->F D Intramolecular SN2 C->D E Cyclopropanone Intermediate D->E E->F G Tetrahedral Intermediate F->G H Ring Opening G->H I Carbanion Intermediate H->I J Protonation I->J K Ester Product J->K

Caption: Mechanism of the Favorskii Rearrangement.

Experimental Protocol (Generalized):

A solution of this compound in an anhydrous alcohol (e.g., methanol) is treated with a solution of the corresponding sodium alkoxide (e.g., sodium methoxide) in the same alcohol. The reaction is typically stirred at room temperature or gently heated. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of water and neutralized with a dilute acid. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude ester, which can be purified by distillation or chromatography.

Quantitative Data

ReactionSubstrateReagentsSolventTemp.TimeYield (%)Reference
Hantzsch Thiazole Synthesis2-BromoacetophenoneThioureaMethanolReflux30 min>90 (crude)[1]
Elimination2-Bromo-cyclohexanonePyridine-Heat--[5]
Favorskii Rearrangement2-ChlorocyclohexanoneSodium EthoxideEthanol---[4]

Conclusion

This compound is a highly functionalized molecule with several key reactive sites that enable a diverse range of chemical transformations. The electrophilic carbonyl carbon, the electrophilic α-carbon, and the acidic α'-protons are the focal points for its reactivity. By carefully selecting reagents and reaction conditions, chemists can selectively target these sites to perform nucleophilic substitutions, eliminations, and rearrangements, leading to the synthesis of valuable molecular scaffolds such as thiazoles, α,β-unsaturated ketones, and carboxylic acid derivatives. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers engaged in the synthesis and development of novel chemical entities. Further quantitative and computational studies on this specific molecule would be beneficial for a more precise prediction of its reactivity and optimization of reaction conditions.

References

Unlocking Potential: A Technical Guide to Research Avenues for 2-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 27, 2025

This document provides an in-depth technical overview of the chemical intermediate 2-Bromo-1-(4-fluorophenyl)propan-1-one, outlining its chemical properties, synthesis, and key potential research areas. This guide is intended to serve as a foundational resource for professionals in organic synthesis, medicinal chemistry, and pharmacology, highlighting the compound's versatility as a precursor for novel psychoactive substances, diverse heterocyclic scaffolds, and potential enzyme inhibitors.

Compound Profile: Physicochemical and Spectroscopic Data

This compound is a halogenated propiophenone derivative. Its structure, featuring an α-bromine atom adjacent to a carbonyl group, makes it a highly reactive and versatile electrophile for synthetic chemistry.

Table 1: Physicochemical Properties

Property Value Source(s)
IUPAC Name This compound [1]
Synonyms 2-bromo-4'-fluoropropiophenone [1]
CAS Number 345-94-8 [1][2]
Molecular Formula C₉H₈BrFO [1][2]
Molecular Weight 231.06 g/mol [1]
Boiling Point 260.8 °C at 760 mmHg [2]
Density 1.488 g/cm³ [2]
Flash Point 111.5 °C [2]
LogP 2.79 [2]
Canonical SMILES CC(C(=O)C1=CC=C(C=C1)F)Br [1]

| InChIKey | QKHHCXOSPQAQQI-UHFFFAOYSA-N |[1][2] |

Table 2: Spectroscopic Data Summary Note: Specific experimental spectra for this compound are not widely published. The data below for the closely related analog, 2-bromo-1-(4-fluorophenyl)ethanone, is provided for reference.

SpectroscopyData for 2-bromo-1-(4-fluorophenyl)ethanoneSource(s)
¹H NMR (400 MHz, CDCl₃) δ 8.05-8.02 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H), 4.43 (s, 2H)[3]
¹³C NMR (100 MHz, CDCl₃) δ 189.8, 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), 116.1 (d, J = 21.6 Hz), 30.5[3]
IR (Vapor Phase) Key peaks can be found on public databases such as the NIST WebBook.[4]
Mass Spec (GC-MS) m/z top peak: 123; 2nd highest: 95; 3rd highest: 75.[5]

Synthesis of the Core Compound

The primary route to this compound is through the α-bromination of its precursor, 1-(4-fluorophenyl)propan-1-one. Various methods exist for α-bromination of ketones, often employing elemental bromine or N-Bromosuccinimide (NBS) under acidic or radical-initiating conditions.

G cluster_workflow Synthesis Workflow: this compound A 1-(4-fluorophenyl)propan-1-one (Precursor) D α-Bromination Reaction A->D B Brominating Agent (e.g., Br2 in Acetic Acid) B->D C Reaction Vessel (Stirring, Controlled Temp.) C->D E Aqueous Workup (Quenching) D->E F Extraction (with organic solvent, e.g., DCM) E->F G Drying & Solvent Removal F->G H This compound (Final Product) G->H

Figure 1. General workflow for the synthesis of the core compound.
Experimental Protocol: α-Bromination of Propiophenone Analog

This protocol is adapted from the synthesis of 2-bromo-4'-methylpropiophenone and is expected to yield the target compound under similar conditions.

  • Reaction Setup : To a solution of 1-(4-fluorophenyl)propan-1-one (1.0 eq) in glacial acetic acid, add a catalytic amount of 48% HBr (e.g., ~0.02 eq).

  • Bromine Addition : While stirring, slowly add elemental bromine (1.1 eq) dropwise over one hour. The reaction progress can be monitored by the disappearance of the bromine color.

  • Reaction Time : Stir the mixture for an additional 1.5 to 2 hours at room temperature.

  • Quenching : Slowly and carefully pour the reaction mixture into a beaker of ice-cold water.

  • Extraction : The precipitated product can be extracted with an organic solvent like dichloromethane (DCM). The aqueous layer should be extracted at least twice.

  • Washing & Drying : Combine the organic extracts and wash them with cold water, followed by a brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation : Remove the solvent under reduced pressure, keeping the temperature below 50°C to minimize decomposition. The resulting product should solidify upon cooling.

Potential Research Areas

Research Area 1: Probing the Monoamine System via Synthetic Cathinones

The most prominent application of this compound is as a direct precursor to the synthetic cathinone 4-fluoromethcathinone (4-FMC, flephedrone), a potent psychoactive stimulant.[6] This positions the compound as a key starting material for synthesizing novel cathinone analogs to probe structure-activity relationships at monoamine transporters.

G cluster_workflow Synthesis of 4-FMC from Core Compound A 2-Bromo-1-(4-fluorophenyl) propan-1-one D Nucleophilic Substitution (Stirring, 24-36h at RT) A->D B Methylamine Solution (from Methylamine HCl + NaOH) B->D C Toluene (Solvent) C->D E Aqueous Workup & Separation D->E F Acidification & Salt Formation (with HCl) E->F G Evaporation & Recrystallization F->G H 4-Fluoromethcathinone HCl (Final Product) G->H

Figure 2. Workflow for the synthesis of 4-Fluoromethcathinone (4-FMC).

This protocol is adapted from the well-documented synthesis of mephedrone (4-methylmethcathinone).

  • Amine Preparation : Prepare a solution of free methylamine by combining methylamine hydrochloride (1.0 eq) in water with a solution of sodium hydroxide (1.0 eq) in water.

  • Reaction Setup : Dissolve this compound (1.0 eq) in toluene in a separate reaction vessel.

  • Nucleophilic Substitution : Add the aqueous methylamine solution dropwise to the stirred toluene solution over one hour. Allow the biphasic mixture to stir vigorously at room temperature for 24-36 hours.

  • Workup : Transfer the mixture to a separatory funnel and separate the layers.

  • Acidification : Acidify the toluene layer with a dilute HCl solution. This will protonate the amine product, making it water-soluble.

  • Purification : Separate the layers again and wash the acidic aqueous layer with fresh toluene to remove unreacted starting material.

  • Isolation : Evaporate the aqueous layer to dryness to yield the crude hydrochloride salt of 4-FMC. The final product can be purified by recrystallization from a suitable solvent like isopropanol.

4-FMC and related cathinones primarily act on the monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[7] Unlike uptake inhibitors (e.g., cocaine), they act as substrate-type releasers, meaning they are transported into the presynaptic neuron and induce the reverse transport (efflux) of neurotransmitters from the neuron into the synaptic cleft.[8] 4-FMC is known to be a catecholamine-selective releaser, showing higher potency at DAT and NET compared to SERT.[3]

G cluster_pathway Mechanism of Action: 4-FMC at the Dopaminergic Synapse cluster_presyn Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsyn Postsynaptic Neuron FMC 4-FMC DAT Dopamine Transporter (DAT) FMC->DAT 1. Binds & transported in DA_neuron Dopamine (DA) DAT->DA_neuron 2. Induces reverse transport (efflux) DA_vesicle Dopamine Vesicles DA_synapse Dopamine (DA) PostSynReceptor Postsynaptic Dopamine Receptors DA_synapse->PostSynReceptor 3. Binds to receptors DA_neuron->DA_synapse Signal Downstream Signaling (e.g., cAMP pathway) PostSynReceptor->Signal 4. Activates signal

Figure 3. Simplified signaling pathway of 4-FMC at a dopamine synapse.

Table 3: In Vitro Activity of Selected Cathinones at Monoamine Transporters Data represents IC₅₀ values (nM) for inhibition of neurotransmitter uptake.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Source(s)
4-FMC (Flephedrone) 1,598610>10,000[1]
Methcathinone 4112663,369[1]
Mephedrone (4-MMC) 1,2958712,421[1]
Cocaine 272313304[1]
Methamphetamine 11314.11,772[1]
Research Area 2: Synthesis of Heterocyclic Scaffolds

The α-bromoketone moiety is a classic building block in heterocyclic chemistry. Its two electrophilic centers (the carbonyl carbon and the α-carbon) make it an ideal substrate for condensation reactions with various binucleophiles. A prime example is the Hantzsch thiazole synthesis.[9][10] This opens a research avenue for using this compound to generate novel libraries of fluorinated thiazoles, imidazoles, and other heterocycles for biological screening.[11]

G cluster_workflow Hantzsch Thiazole Synthesis Workflow A 2-Bromo-1-(4-fluorophenyl) propan-1-one D Condensation Reaction (Heating/Reflux) A->D B Thioamide (e.g., Thiourea) B->D C Solvent (e.g., Methanol, Ethanol) C->D E Neutralization (e.g., with Na2CO3 solution) D->E F Precipitation & Filtration E->F G Drying F->G H Substituted 2-Aminothiazole (Final Product) G->H

Figure 4. General workflow for Hantzsch thiazole synthesis.

This is a general and robust protocol for the synthesis of 2-aminothiazoles.[10]

  • Reaction Setup : In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.2-1.5 eq).

  • Solvent Addition : Add a suitable solvent, such as methanol or ethanol.

  • Heating : Heat the mixture to reflux with stirring. The reaction is typically complete within 30-60 minutes. Progress can be monitored by TLC.

  • Cooling : Remove the reaction from heat and allow it to cool to room temperature. The initial product is the hydrobromide salt of the thiazole, which may be soluble.

  • Neutralization & Precipitation : Pour the cooled reaction mixture into a beaker containing a dilute aqueous solution of a weak base, such as 5% sodium carbonate. Swirl to mix.

  • Isolation : The neutral 2-aminothiazole product should precipitate as a solid. Collect the solid by vacuum filtration through a Büchner funnel.

  • Washing & Drying : Wash the filter cake with cold water and allow it to air dry on a watch glass to yield the final product.

Research Area 3: Development of Novel Enzyme Inhibitors

The electrophilic nature of the α-bromoketone makes it a potential covalent warhead for enzyme inhibitors. The carbon bearing the bromine is susceptible to nucleophilic attack by amino acid residues (e.g., cysteine, histidine) in an enzyme's active site, leading to irreversible inhibition. Research has shown that α-bromoketone intermediates are used in the synthesis of inhibitors for targets like IL-17A.[2] Furthermore, other fluorophenyl-containing molecules have demonstrated inhibitory activity against enzymes related to diabetes, such as α-amylase and α-glycosidase. This suggests a promising, albeit underexplored, avenue for this compound in drug discovery.

A logical research strategy would involve synthesizing a small library of derivatives and screening them against a panel of enzymes, particularly those with known nucleophilic residues in their active sites.

G cluster_workflow Proposed Workflow for Enzyme Inhibitor Screening A 2-Bromo-1-(4-fluorophenyl) propan-1-one B Synthesize Small Library of Derivatives (e.g., via nucleophilic substitution) A->B D High-Throughput Screening (HTS) (Primary Assay) B->D C Select Target Enzymes (e.g., Proteases, Kinases) C->D E Identify 'Hits' (Compounds showing activity) D->E F Dose-Response & IC50 Determination (Secondary Assay) E->F G Mechanism of Action Studies (e.g., Covalent binding confirmation) F->G H Lead Optimization G->H

Figure 5. A logical workflow for discovering enzyme inhibitors.

Conclusion

This compound is a valuable and reactive chemical intermediate. While its primary documented use is in the clandestine synthesis of psychoactive substances, its chemical properties make it a highly promising starting point for legitimate and innovative research. The key potential areas for researchers and drug development professionals lie in the synthesis of novel cathinone analogs for neuropharmacological studies, the construction of diverse fluorinated heterocyclic libraries for broad biological screening, and the rational design of targeted covalent enzyme inhibitors. This guide serves to highlight these opportunities and provide the foundational technical information to begin exploration.

References

Methodological & Application

Synthesis of Bioactive Cathinone Derivatives from 2-Bromo-1-(4-fluorophenyl)propan-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of bioactive cathinone derivatives, primarily focusing on 4-fluoromethcathinone (4-FMC), from the starting material 2-Bromo-1-(4-fluorophenyl)propan-1-one. These derivatives are of significant interest to the research community, particularly in the fields of neuropharmacology and drug development, due to their activity as monoamine transporter inhibitors. This guide includes synthetic procedures, characterization data, and an overview of their primary mechanism of action.

Introduction

Substituted cathinones are a class of psychoactive compounds that are structurally related to amphetamines. They act as central nervous system stimulants by modulating the levels of key neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. The starting material, this compound, serves as a versatile precursor for the synthesis of a variety of cathinone derivatives through nucleophilic substitution at the α-carbon. The most well-documented derivative is 4-fluoromethcathinone (4-FMC), also known as flephedrone, which is synthesized by reacting the precursor with methylamine. The pharmacological profile of these compounds makes them valuable research tools for studying the monoamine transport system and as scaffolds for the development of novel therapeutics.

I. Synthesis of Cathinone Derivatives

The general synthetic pathway for the preparation of cathinone derivatives from this compound involves a nucleophilic substitution reaction with a primary or secondary amine. The reaction proceeds via an SN2 mechanism where the amine attacks the electrophilic carbon bearing the bromine atom.

Reaction Scheme:

G start This compound product Substituted Cathinone Derivative start->product Nucleophilic Substitution amine R1R2NH (e.g., Methylamine, Pyrrolidine) amine->product

Caption: General synthetic route to cathinone derivatives.

A. Synthesis of 4-Fluoromethcathinone (4-FMC) Hydrochloride

4-Fluoromethcathinone is synthesized by the reaction of this compound with methylamine. The freebase is then typically converted to the hydrochloride salt for improved stability and handling.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable organic solvent such as toluene or isopropanol.

  • Amine Addition: To the stirred solution, add a solution of methylamine (2.0 - 2.5 eq) in water or an appropriate solvent at room temperature. The use of a slight excess of the amine helps to drive the reaction to completion and neutralize the hydrobromic acid byproduct.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-FMC freebase as an oil.

  • Salt Formation: Dissolve the crude freebase in a minimal amount of a suitable solvent like diethyl ether or acetone. Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether with stirring until precipitation is complete.

  • Purification: Collect the precipitated 4-fluoromethcathinone hydrochloride by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum. The product can be further purified by recrystallization from a solvent system such as ethanol/diethyl ether.

B. Synthesis of 4-Fluoro-α-pyrrolidinopropiophenone (4F-PPP) Hydrochloride

By substituting methylamine with pyrrolidine, a different class of cathinone derivatives, the pyrrolidinophenones, can be synthesized.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like acetonitrile or toluene in a round-bottom flask with a magnetic stirrer.

  • Amine Addition: Add pyrrolidine (2.2 eq) to the solution. The reaction is typically carried out in the presence of a non-nucleophilic base like potassium carbonate (2.0 eq) to scavenge the HBr formed.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Salt Formation and Purification: Follow the same procedure as for 4-FMC to form the hydrochloride salt and purify by recrystallization.

II. Characterization and Data Presentation

The synthesized derivatives should be characterized by standard analytical techniques to confirm their identity and purity.

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)Analytical Data
4-Fluoromethcathinone (4-FMC) HCl C₁₀H₁₃ClFNO217.6760-80>98¹H NMR, ¹³C NMR, GC-MS, FTIR
4-Fluoro-α-pyrrolidinopropiophenone (4F-PPP) HCl C₁₃H₁₇ClFNO257.7355-75>98¹H NMR, ¹³C NMR, GC-MS, FTIR

Table 1: Summary of Synthesized Derivatives and Expected Data.

Expected Analytical Data for 4-Fluoromethcathinone (4-FMC) Hydrochloride:

  • ¹H NMR (DMSO-d₆): δ (ppm) ~8.1 (dd, 2H, Ar-H), ~7.4 (t, 2H, Ar-H), ~5.2 (q, 1H, CH), ~2.7 (s, 3H, N-CH₃), ~1.5 (d, 3H, CH-CH₃).

  • ¹³C NMR (DMSO-d₆): δ (ppm) ~195 (C=O), ~165 (d, C-F), ~132 (d, Ar-C), ~129 (d, Ar-C), ~116 (d, Ar-C), ~58 (CH), ~31 (N-CH₃), ~17 (CH-CH₃).

  • GC-MS (EI): A characteristic fragmentation pattern with a base peak corresponding to the iminium ion [CH(CH₃)=N⁺H(CH₃)] at m/z 58. The molecular ion may be weak or absent.

III. Application Notes: Pharmacological Activity

A. Mechanism of Action: Monoamine Transporter Inhibition

Substituted cathinones, including 4-FMC, exert their primary pharmacological effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling. 4-FMC acts as a competitive inhibitor of these transporters, leading to an increase in the extracellular concentrations of dopamine and norepinephrine.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE DA & NE DA_NE_vesicle->DA_NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_NE->DAT Reuptake DA_NE->NET Reuptake DA_R Dopamine Receptors DA_NE->DA_R Binding NE_R Norepinephrine Receptors DA_NE->NE_R Binding FMC 4-FMC FMC->DAT Inhibition FMC->NET Inhibition G start Dissolve this compound in Toluene add_amine Add aqueous Methylamine start->add_amine react Stir at room temperature (12-24h) add_amine->react workup Work-up: - Separate layers - Wash organic phase - Dry and concentrate react->workup freebase Crude 4-FMC Freebase (oil) workup->freebase salt_formation Dissolve in Et₂O and add HCl solution freebase->salt_formation precipitate Precipitate 4-FMC HCl salt_formation->precipitate purify Filter, wash with cold Et₂O, and dry under vacuum precipitate->purify product Pure 4-FMC HCl purify->product G start Prepare cell membranes expressing DAT, NET, or SERT incubate Incubate membranes with radioligand and varying concentrations of test compound start->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter quantify Quantify radioactivity on filters using a scintillation counter filter->quantify analyze Calculate IC₅₀ values quantify->analyze result Determine transporter inhibition potency analyze->result

Application Notes and Protocols: 2-Bromo-1-(4-fluorophenyl)propan-1-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-1-(4-fluorophenyl)propan-1-one as a key intermediate in the synthesis of pharmacologically active compounds. The information presented is intended to guide researchers in the development of novel therapeutics.

Introduction

This compound is a halogenated propiophenone derivative that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive bromine atom at the alpha position to the carbonyl group and a fluorine-substituted phenyl ring, makes it a valuable precursor for the synthesis of various pharmaceutical agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.

Chemical and Physical Properties

PropertyValueReference
CAS Number 345-94-8[1][2]
Molecular Formula C₉H₈BrFO[1][2]
Molecular Weight 231.06 g/mol [2]
Appearance Solid[1]
Melting Point 35°C[3]
Boiling Point 120-123°C (at 13 Torr)[3]
Solubility Chloroform (Sparingly)[3]

Applications in Pharmaceutical Synthesis

The primary application of this compound is in the synthesis of substituted cathinone derivatives, which are known for their stimulant properties and as monoamine transporter inhibitors. Additionally, this intermediate has potential applications in the synthesis of other heterocyclic compounds with therapeutic interest, such as imidazobenzimidazoles.

Synthesis of 4-Fluoromethcathinone (Flephedrone, 4-FMC)

This compound is a direct precursor to 4-fluoromethcathinone (4-FMC), a synthetic cathinone. The synthesis involves a nucleophilic substitution reaction where the bromine atom is displaced by a methylamino group.

Reaction Scheme:

G Intermediate This compound Product 4-Fluoromethcathinone (4-FMC) Intermediate->Product Nucleophilic Substitution Reagent Methylamine (CH3NH2) Reagent->Product

Caption: Synthesis of 4-FMC from this compound.

Experimental Protocol: Synthesis of 4-Fluoromethcathinone (4-FMC) Hydrochloride

This protocol is adapted from the synthesis of related cathinone derivatives and provides a general method for the preparation of 4-FMC.

Materials:

  • This compound

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Isopropyl alcohol (IPA) or ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as isopropyl alcohol or ethanol.

  • Addition of Reagents: Add methylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude free base of 4-FMC.

    • Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether.

  • Salt Formation: Slowly add concentrated hydrochloric acid dropwise to the solution while stirring until the precipitation of the hydrochloride salt is complete.

  • Purification:

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Recrystallize the crude 4-FMC hydrochloride from a suitable solvent system (e.g., isopropanol/diethyl ether) to obtain the purified product.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data (Expected):

ParameterExpected Value
Yield 60-80%
Purity >98% (after recrystallization)
Synthesis of Imidazobenzimidazole Derivatives

Proposed Reaction Workflow:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization Intermediate This compound Alkylated_Intermediate N-Alkylated Intermediate Intermediate->Alkylated_Intermediate Aminobenzimidazole 2-Aminobenzimidazole Derivative Aminobenzimidazole->Alkylated_Intermediate Alkylated_Intermediate_2 N-Alkylated Intermediate Final_Product Imidazobenzimidazole Derivative Alkylated_Intermediate_2->Final_Product Heat/ Acid or Base Catalyst

Caption: Proposed workflow for the synthesis of imidazobenzimidazole derivatives.

General Experimental Considerations:

  • N-Alkylation: The reaction would likely be carried out in a polar aprotic solvent such as DMF or acetonitrile in the presence of a base (e.g., K₂CO₃ or Et₃N) to neutralize the HBr formed.

  • Cyclization: The subsequent cyclization to form the fused imidazole ring could be promoted by heating, potentially with the addition of an acid or base catalyst.

Pharmacological Significance and Signaling Pathways

The primary pharmacological target of compounds derived from this compound, such as 4-FMC, are the monoamine transporters.

Signaling Pathway of 4-Fluoromethcathinone (4-FMC):

4-FMC acts as a releasing agent and reuptake inhibitor at dopamine (DAT) and norepinephrine (NET) transporters in the presynaptic neuron.[4][5] This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in enhanced dopaminergic and noradrenergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_vesicles Dopamine (DA) & Norepinephrine (NE) Vesicles DAT Dopamine Transporter (DAT) DA_NE_vesicles->DAT Release NET Norepinephrine Transporter (NET) DA_NE_vesicles->NET Release DA_NE_extracellular Extracellular DA & NE DA_receptor Dopamine Receptors DA_NE_extracellular->DA_receptor Binds NE_receptor Norepinephrine Receptors DA_NE_extracellular->NE_receptor Binds Postsynaptic_Signal Postsynaptic Response DA_receptor->Postsynaptic_Signal Signal Transduction NE_receptor->Postsynaptic_Signal Signal Transduction 4FMC 4-FMC 4FMC->DAT Inhibits Reuptake & Promotes Efflux 4FMC->NET Inhibits Reuptake & Promotes Efflux

Caption: Mechanism of action of 4-FMC at the monoaminergic synapse.

Conclusion

This compound is a valuable pharmaceutical intermediate, particularly for the synthesis of substituted cathinones like 4-FMC. The protocols and data presented here provide a foundation for researchers to utilize this compound in the development of novel psychoactive agents and other potential therapeutics. Further research into its application for synthesizing other heterocyclic systems is warranted.

Disclaimer: The synthesis and handling of the compounds described in this document should only be performed by qualified professionals in a well-equipped laboratory setting, in compliance with all applicable laws and regulations. The pharmacological information is for research and informational purposes only and does not constitute medical advice.

References

Application Notes: Reaction Mechanism of 2-Bromo-1-(4-fluorophenyl)propan-1-one in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism of 2-Bromo-1-(4-fluorophenyl)propan-1-one in nucleophilic substitution reactions. This α-haloketone is a valuable synthetic intermediate in medicinal chemistry and drug development due to its two adjacent electrophilic centers.[1] Understanding its reactivity is crucial for the synthesis of complex organic molecules and potential pharmaceutical compounds.

Overview of Reactivity

This compound is an α-haloketone. The chemical reactivity of α-haloketones is largely dictated by the presence of two electron-withdrawing groups: the carbonyl group and the halogen atom. The carbonyl group's inductive effect increases the polarity of the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack.[2]

Nucleophilic substitution reactions on α-haloketones like this compound predominantly proceed via an S(_N)2 mechanism .[3] The alternative S(_N)1 pathway is generally disfavored.

Dominant Reaction Mechanism: S(_N)2 Pathway

The S(N)2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single, concerted step where a nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the bromide leaving group.[4] This reaction is bimolecular, meaning its rate is dependent on the concentration of both the α-haloketone and the nucleophile.[5]

For α-haloketones, the use of less basic nucleophiles is generally preferred to avoid side reactions, such as the formation of α-haloenolate ions which can occur with strongly basic nucleophiles.[3]

Figure 1: S(_N)2 reaction pathway for this compound.
Unfavorable Reaction Mechanism: S(_N)1 Pathway

The S(N)1 (Substitution, Nucleophilic, Unimolecular) mechanism is disfavored for α-halocarbonyl compounds.[3] This pathway involves a two-step process starting with the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. However, the formation of an α-carbonyl carbocation is energetically unfavorable for two main reasons:

  • Resonance Destabilization: The resonance structure of the intermediate involves an electron-deficient oxygen, which is highly unstable.[3]

  • Electrostatic Destabilization: The positive charge of the carbocation is adjacent to the partial positive charge of the carbonyl carbon, leading to electrostatic repulsion.[3]

Figure 2: Disfavored S(_N)1 pathway showing the unstable α-carbocation intermediate.
Factors Influencing S(_N)2 Reactivity

The efficiency and outcome of the substitution reaction are highly dependent on the experimental conditions. A summary of expected outcomes based on the principles of S(_N)2 reactions is presented below.

Table 1: Predicted Influence of Reagents and Solvents on S(_N)2 Reactions

FactorTypeExamplePredicted Effect on Reaction RateRationale
Nucleophile Strong, less basicI⁻, N₃⁻, RS⁻, CN⁻HighStrong nucleophiles favor the bimolecular S(_N)2 mechanism.[4][6]
WeakH₂O, ROHLowWeak, neutral nucleophiles are less effective for S(_N)2 and may favor S(_N)1 if the substrate were suitable.[6]
Strong, basicOH⁻, RO⁻Competing ReactionsStrong bases can deprotonate the α'-carbon, leading to enolate formation and side reactions.[3]
Solvent Polar AproticAcetone, DMSO, DMFHighThese solvents solvate the cation but not the nucleophile, increasing its reactivity. They are ideal for S(_N)2 reactions.[6]
Polar ProticH₂O, Methanol, EthanolLowThese solvents solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the S(_N)2 reaction.[6]
Substrate α-haloketoneTarget MoleculeFavorable for S(_N)2The secondary carbon is sterically accessible, and the carbonyl group activates the C-Br bond.[2]

Experimental Protocols

The following are generalized protocols for conducting and analyzing nucleophilic substitution reactions with this compound. Researchers should perform appropriate safety assessments before commencing any experimental work.

Protocol 1: General Procedure for Nucleophilic Substitution (S(_N)2)

This protocol describes a representative reaction with sodium azide as the nucleophile.

Materials and Equipment:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask with stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle with temperature control

  • Thin Layer Chromatography (TLC) apparatus

  • Standard workup reagents (e.g., diethyl ether, saturated aqueous NaHCO₃, brine)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF. Stir the solution until the starting material is fully dissolved.

  • Addition of Nucleophile: Add sodium azide (1.2 eq) to the solution in one portion.

  • Reaction: Heat the reaction mixture to 50-60 °C.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-Azido-1-(4-fluorophenyl)propan-1-one.

Characterization:

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Kinetic Analysis of the Substitution Reaction

This protocol provides a general method for studying the reaction kinetics using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • Reactants and solvent as described in Protocol 1

  • Internal standard (e.g., a stable, non-reactive compound with a distinct retention time)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Thermostatted reaction vessel

  • Microsyringes

Procedure:

  • Preparation: Prepare stock solutions of this compound, the chosen nucleophile, and the internal standard in the reaction solvent (e.g., DMF) at known concentrations.

  • Reaction Initiation: In a thermostatted vessel at the desired temperature, combine the solutions of the substrate and the internal standard. Initiate the reaction by adding the nucleophile solution. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable quenching agent or a large volume of the mobile phase.

  • Analysis: Inject the quenched sample into the HPLC system.

  • Data Collection: Record the peak areas of the starting material, product, and internal standard at each time point.

  • Data Analysis: Plot the concentration of the starting material versus time to determine the reaction rate. The rate law can be determined by varying the initial concentrations of the substrate and nucleophile.

Experimental_Workflow prep 1. Reagent Preparation (Substrate, Nucleophile, Solvent) setup 2. Reaction Setup (Inert Atmosphere, Stirring) prep->setup reaction 3. Reaction (Heating, Time) setup->reaction monitoring 4. Monitoring (TLC / HPLC) reaction->monitoring monitoring->reaction Incomplete workup 5. Workup (Quenching, Extraction, Washing) monitoring->workup Complete purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS) purify->char

Figure 3: General experimental workflow for synthesis and analysis.

References

Application Notes and Protocols: Stereoselective Synthesis Utilizing 2-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral building blocks derived from 2-Bromo-1-(4-fluorophenyl)propan-1-one. This starting material is a valuable precursor for the synthesis of enantiomerically enriched 1-(4-fluorophenyl)propan-2-ol derivatives, which are key intermediates in the development of various pharmaceuticals. Notably, these chiral alcohols are instrumental in the synthesis of potent antagonists for the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, a significant target in pain management and other neurological disorders. This guide covers two primary methodologies for the crucial stereoselective reduction step: the Corey-Bakshi-Shibata (CBS) reduction and a biocatalytic approach using ketoreductases (KREDs). Furthermore, a protocol for the subsequent conversion of the resulting chiral bromohydrin to a key amino alcohol intermediate is provided.

Stereoselective Reduction of this compound

The stereoselective reduction of the prochiral ketone, this compound, is the pivotal step in accessing enantiomerically pure downstream products. Both chemical and biocatalytic methods offer high levels of stereocontrol.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[1][2] It employs a chiral oxazaborolidine catalyst to direct the hydride delivery from a stoichiometric reducing agent, such as borane, to one face of the ketone, resulting in the formation of a specific enantiomer of the alcohol.[3][4] For the synthesis of the (S)-alcohol, the (S)-CBS catalyst is typically used.

Quantitative Data for CBS Reduction

SubstrateCatalyst (mol%)Reducing AgentSolventTemp. (°C)Yield (%)e.e. (%)
This compound(S)-Methyl-CBS (10)BH₃·SMe₂THF-20 to 0~85-95>95
Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalytic reduction using ketoreductases offers an environmentally benign and highly selective alternative for the synthesis of chiral alcohols.[5] KREDs are enzymes that catalyze the reduction of ketones with high enantioselectivity, often operating under mild reaction conditions in aqueous media. The choice of KRED is critical for obtaining the desired enantiomer. An anti-Prelog selective KRED would be required for the synthesis of the (S)-alcohol. A cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is typically employed to make the process economically viable.[6]

Quantitative Data for Biocatalytic Reduction

SubstrateBiocatalystCo-substrateBufferTemp. (°C)Conversion (%)e.e. (%)
This compoundEngineered KRED (anti-Prelog)IsopropanolPhosphate (pH 7)25-35>99>99

*Note: Data is representative for KRED-catalyzed reductions of functionalized aromatic ketones. Specific enzyme and conditions would need to be screened and optimized for this particular substrate.

Synthesis of Chiral Fluoro-substituted Amino Alcohols

The resulting chiral bromohydrin is a versatile intermediate that can be converted to various downstream products. A key transformation is the synthesis of chiral 1-amino-2-(4-fluorophenyl)propan-1-ols, which are analogs of ephedrine and valuable building blocks in medicinal chemistry. This is typically achieved through a nucleophilic substitution of the bromide with an amine, followed by in-situ or subsequent reduction.

Quantitative Data for Amination

Starting MaterialAmineReducing AgentSolventYield (%)d.r.
(1S)-2-Bromo-1-(4-fluorophenyl)propan-1-olBenzylamineH₂, Pd/CMethanol~70-80>95:5

*Note: Data is estimated based on standard procedures for the synthesis of amino alcohols from bromohydrins. d.r. = diastereomeric ratio.

Experimental Protocols

Protocol for CBS Asymmetric Reduction of this compound

Materials:

  • This compound

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to 0 °C.

  • Add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) to the cooled THF.

  • Slowly add borane-dimethyl sulfide complex (0.6 eq.) to the solution and stir for 15 minutes.

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst-borane mixture at 0 °C over 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and add 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral (S)-2-Bromo-1-(4-fluorophenyl)propan-1-ol.

General Protocol for Biocatalytic Reduction

Materials:

  • This compound

  • Ketoreductase (KRED)

  • NADP⁺ or NAD⁺

  • Glucose

  • Glucose dehydrogenase (GDH)

  • Potassium phosphate buffer (pH 7.0)

  • Isopropanol (co-substrate)

  • Ethyl acetate

Procedure:

  • In a reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

  • Add the KRED, GDH, and the cofactor (NADP⁺ or NAD⁺).

  • Add glucose as the sacrificial substrate for cofactor regeneration.

  • Add this compound to the desired concentration (e.g., 10-50 mM), potentially using a co-solvent like DMSO to aid solubility.

  • Add isopropanol as a co-substrate.

  • Stir the mixture at the optimal temperature for the enzyme (e.g., 30 °C).

  • Monitor the reaction for conversion and enantiomeric excess using chiral HPLC or GC.

  • Once the reaction is complete, extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify as necessary via flash column chromatography.

Protocol for Synthesis of (1R,2S)-2-Amino-1-(4-fluorophenyl)propan-1-ol

Materials:

  • (1R,2S)-2-Bromo-1-(4-fluorophenyl)propan-1-ol

  • Benzylamine

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply

Procedure:

  • Dissolve (1R,2S)-2-Bromo-1-(4-fluorophenyl)propan-1-ol (1.0 eq.) and benzylamine (2.2 eq.) in methanol.

  • Add 10% Pd/C catalyst to the solution.

  • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (e.g., 50 psi) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired amino alcohol.

Application in Drug Development: TRPM3 Antagonists

The chiral alcohol, (S)-1-(4-fluorophenyl)propan-2-ol, derived from the stereoselective reduction of this compound, is a crucial precursor for the synthesis of antagonists targeting the TRPM3 ion channel. TRPM3 is a non-selective cation channel that is activated by heat and chemical ligands such as the neurosteroid pregnenolone sulfate.[7] It is predominantly expressed in sensory neurons and is implicated in the sensation of heat and inflammatory and neuropathic pain.[8]

TRPM3 Signaling Pathway

Activation of TRPM3 leads to an influx of Ca²⁺ and Na⁺ ions, depolarizing the neuron and initiating a signaling cascade.[7] This can lead to the activation of downstream pathways, including the Raf/MEK/ERK pathway, which is involved in cellular processes like proliferation and survival, but also in sensitizing nociceptors.[7] Antagonists of TRPM3 block the channel, preventing this ion influx and subsequent downstream signaling, thereby reducing pain perception.[9] The activity of TRPM3 can also be modulated by G-protein coupled receptors (GPCRs), such as the μ-opioid receptor, where the Gβγ subunit can directly inhibit channel function.[2]

Visualizations

experimental_workflow start This compound reduction Stereoselective Reduction (CBS or KRED) start->reduction bromohydrin Chiral (S)-2-Bromo-1-(4-fluorophenyl)propan-1-ol reduction->bromohydrin amination Amination bromohydrin->amination amino_alcohol Chiral Amino Alcohol (e.g., Fluoro-ephedrine analog) amination->amino_alcohol further_synthesis Further Synthesis amino_alcohol->further_synthesis end TRPM3 Antagonist further_synthesis->end

Caption: Synthetic workflow from the starting material to a TRPM3 antagonist.

trpm3_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular trpm3 TRPM3 Channel ca_influx Ca²⁺ Influx trpm3->ca_influx Mediates gpcrs μ-Opioid Receptor (GPCR) g_beta_gamma Gβγ gpcrs->g_beta_gamma Releases ligand Pregnenolone Sulfate (Agonist) ligand->trpm3 Activates antagonist TRPM3 Antagonist (e.g., from synthesis) antagonist->trpm3 Inhibits opioid Opioid opioid->gpcrs Activates pkc PKC activation ca_influx->pkc raf_mek_erk Raf/MEK/ERK Pathway pkc->raf_mek_erk pain Pain Sensation raf_mek_erk->pain Leads to g_beta_gamma->trpm3 Inhibits

Caption: Simplified TRPM3 signaling pathway in a sensory neuron.

References

Application Notes and Protocols for Nucleophilic Substitution with 2-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-fluorophenyl)propan-1-one is a key intermediate in the synthesis of a variety of substituted cathinone derivatives. These compounds are of significant interest to researchers in the fields of medicinal chemistry and pharmacology due to their psychoactive properties and potential therapeutic applications. The core chemical transformation involves a nucleophilic substitution reaction at the α-carbon, where the bromine atom is displaced by a suitable nucleophile, typically a primary or secondary amine. This reaction provides a straightforward route to a diverse range of N-alkylated cathinone analogues.

This document provides a detailed protocol for the nucleophilic substitution of this compound with primary amines, leading to the synthesis of N-alkyl-4-fluorocathinones. The information presented here is intended to guide researchers in the safe and efficient synthesis and characterization of these compounds for research purposes.

Chemical Properties and Safety

This compound is a chemical intermediate with the molecular formula C₉H₈BrFO.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

General Reaction Scheme

The nucleophilic substitution reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. The general reaction is depicted below:

Where [4-F-Ph] is a 4-fluorophenyl group and R is an alkyl or other organic substituent.

Experimental Protocol: Synthesis of 4-Fluoromethcathinone (Flephedrone)

This protocol describes the synthesis of 4-fluoromethcathinone by reacting this compound with methylamine. This method can be adapted for the synthesis of other N-alkylated cathinone derivatives by substituting methylamine with other primary or secondary amines.[2]

Materials:

  • This compound

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether)

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Addition of Nucleophile: To the stirred solution, add methylamine solution (2.2 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess acid.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product (4-fluoromethcathinone freebase).

  • Salt Formation (optional but recommended for stability):

    • Dissolve the crude freebase in a minimal amount of diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether while stirring.

    • The hydrochloride salt of 4-fluoromethcathinone will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization:

The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes the expected products from the nucleophilic substitution of this compound with various amine nucleophiles. The resulting compounds are all substituted cathinone derivatives.

NucleophileProduct NameMolecular Formula of Product
Methylamine4-Fluoromethcathinone (Flephedrone)C₁₀H₁₂FNO
Ethylamine4-FluoroethcathinoneC₁₁H₁₄FNO
Pyrrolidine4-Fluoro-α-pyrrolidinopropiophenone (4F-PVP)C₁₃H₁₆FNO
Piperidine4-Fluoro-α-piperidinopropiophenone (4F-PPP)C₁₄H₁₈FNO

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of N-alkylated 4-fluorocathinones via nucleophilic substitution.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification/Isolation A This compound in Acetonitrile C Stir at Room Temperature (4-6h) A->C B Amine Nucleophile (e.g., Methylamine) B->C D Solvent Removal C->D E Dissolve in DCM D->E F Wash with NaHCO3 (aq) E->F G Dry with MgSO4 F->G H Solvent Removal G->H I Crude Freebase H->I J Dissolve in Diethyl Ether I->J K Add HCl in Diethyl Ether J->K L Precipitation of HCl Salt K->L M Filtration and Drying L->M N Pure N-Alkyl-4-fluorocathinone HCl M->N

Caption: General workflow for the synthesis of N-alkyl-4-fluorocathinones.

Signaling Pathway Context

Substituted cathinones primarily exert their effects by interacting with monoamine transporters in the central nervous system, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By inhibiting the reuptake of these neurotransmitters, they increase their concentration in the synaptic cleft, leading to stimulant and psychoactive effects. The specific affinity for each transporter varies depending on the N-alkyl substituent and other structural modifications.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NT Dopamine (DA) Norepinephrine (NE) Serotonin (5-HT) NT_Cleft DA, NE, 5-HT NT->NT_Cleft Release Receptors Postsynaptic Receptors NT_Cleft->Receptors Binding Transporters Monoamine Transporters (DAT, NET, SERT) NT_Cleft->Transporters Reuptake Effect Increased Neurotransmitter Signaling (Stimulant Effects) Receptors->Effect Cathinone Substituted Cathinone Cathinone->Transporters Inhibition

Caption: Mechanism of action of substituted cathinones on monoamine transporters.

References

Application Notes and Protocols for the Quantification of 2-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-fluorophenyl)propan-1-one is a chemical intermediate of significant interest in pharmaceutical synthesis. Accurate and reliable quantification of this compound is crucial for ensuring the quality, consistency, and safety of downstream products. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed to be robust and reproducible for use in research and quality control environments.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for analytical method development.

PropertyValueSource
Molecular Formula C₉H₈BrFOPubChem[1]
Molecular Weight 231.06 g/mol PubChem[1]
CAS Number 345-94-8PubChem[1]
Appearance Solid (predicted)Guidechem[2]
Boiling Point 260.8°C at 760 mmHgChemSrc[3]
LogP 2.79ChemSrc[3]

Analytical Methods

Three primary analytical techniques are detailed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the routine quantification of pharmaceutical intermediates.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for trace-level analysis and confirmation.

  • UV-Vis Spectrophotometry: A simple and cost-effective method for the quantification of the pure substance.

High-Performance Liquid Chromatography (HPLC-UV)

This section details a reversed-phase HPLC method with UV detection for the accurate quantification of this compound.

Experimental Protocol

a. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid (or phosphoric acid).

  • Reference standard of this compound.

b. Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 50% B1-10 min: 50% to 90% B10-12 min: 90% B12-13 min: 90% to 50% B13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimized using PDA)

c. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (50:50 Water:Acetonitrile) to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

d. Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Quantitative Data Summary (Representative)

The following table summarizes typical performance characteristics for a validated HPLC-UV method for a pharmaceutical intermediate.

Validation ParameterTypical Acceptance CriteriaRepresentative Result
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%) ≤ 2.0%< 1.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:11.0 µg/mL
Specificity No interference at the retention time of the analytePeak purity index > 0.999

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Prepare Standard Solutions Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatograms) Injection->Data_Acquisition Calibration Generate Calibration Curve Data_Acquisition->Calibration Quantification Quantify Analyte in Samples Data_Acquisition->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC Quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity, making it an excellent method for the identification and quantification of this compound, especially at low concentrations.

Experimental Protocol

a. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • GC-MS grade solvents (e.g., ethyl acetate, dichloromethane).

  • Reference standard of this compound.

b. GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial: 100°C (hold 2 min)Ramp: 15°C/min to 280°C (hold 5 min)
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

c. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to achieve concentrations in the desired range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in ethyl acetate to achieve a concentration within the calibration range.

d. Method Validation: Validate the method for parameters including specificity (mass spectral confirmation), linearity, accuracy, precision, LOD, and LOQ.

Quantitative Data Summary (Representative)
Validation ParameterTypical Acceptance CriteriaRepresentative Result
Linearity (Correlation Coefficient, r²) ≥ 0.9980.9991
Range 0.1 - 25 µg/mL0.1 - 25 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%101.2%
Precision (RSD%) ≤ 5.0%< 3.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.03 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:10.1 µg/mL
Specificity Unique mass spectrum and retention timeConfirmed

Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Prepare Standard Solutions Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection GCMS_System GC-MS System Setup (Column, Temp Program, etc.) GCMS_System->Injection Data_Acquisition Data Acquisition (Chromatograms & Spectra) Injection->Data_Acquisition Calibration Generate Calibration Curve Data_Acquisition->Calibration Quantification Quantify Analyte in Samples Data_Acquisition->Quantification Calibration->Quantification Report Generate Report Quantification->Report UVVis_Logic cluster_exp Experimental Steps cluster_calc Calculation & Results Determine_Lambda_Max Determine λmax Measure_Absorbance Measure Absorbance at λmax Determine_Lambda_Max->Measure_Absorbance Prepare_Standards Prepare Calibration Standards Prepare_Standards->Measure_Absorbance Prepare_Samples Prepare Samples Prepare_Samples->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Calculate_Concentration Calculate Sample Concentration Calibration_Curve->Calculate_Concentration

References

Application Note: HPLC Method Development for the Analysis of 2-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Bromo-1-(4-fluorophenyl)propan-1-one. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its purity is critical for the quality of the final product. This application note outlines protocols for both achiral (reversed-phase) and chiral HPLC method development, enabling accurate quantification and enantiomeric separation. The methodologies are designed to be a starting point for optimization in a research or quality control setting.

Introduction

This compound is a halogenated aromatic ketone with a chiral center, making its analysis multifaceted. A reliable analytical method is essential to monitor its purity, identify potential impurities, and, in the case of chiral synthesis, determine the enantiomeric excess. HPLC with UV detection is a widely used technique for such analyses due to its specificity, sensitivity, and reproducibility. This note details a systematic approach to developing both a reversed-phase HPLC method for purity assessment and a chiral HPLC method for the separation of its enantiomers.

Analyte Information

  • Compound Name: this compound

  • Synonyms: 2-bromo-4'-fluoropropiophenone

  • CAS Number: 345-94-8

  • Molecular Formula: C₉H₈BrFO

  • Molecular Weight: 231.06 g/mol

  • Chemical Structure:

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • HPLC grade isopropanol (IPA)

  • HPLC grade n-hexane

  • Purified water (18.2 MΩ·cm)

  • Formic acid (FA), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Diethylamine (DEA), HPLC grade

Instrumentation

An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Photodiode Array (PDA) detector is recommended.[1][2][3][4][5] A PDA detector allows for the acquisition of the full UV spectrum of the analyte, which is crucial for determining the optimal detection wavelength and for peak purity analysis.

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for linearity studies.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standard to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Achiral (Reversed-Phase) HPLC Method Development Protocol

This method is suitable for the quantification and purity determination of this compound.

  • Column Selection: Start with a C18 column, as it is a versatile and common choice for reversed-phase chromatography of moderately polar compounds.[6]

  • Initial Scouting Gradient: To determine the approximate elution conditions, perform a broad gradient run.[7]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

  • Method Optimization:

    • Isocratic vs. Gradient: Based on the scouting run, if the peak of interest elutes at a reasonable retention time and is well-separated from any impurities, an isocratic method can be developed. If the sample is complex, a gradient method will be more suitable.[6]

    • Mobile Phase Composition: Adjust the ratio of aqueous to organic solvent in the mobile phase to achieve a retention time between 3 and 10 minutes. For isocratic elution, if the peak elutes too early, decrease the percentage of the organic solvent. If it elutes too late, increase the percentage of the organic solvent.

    • Flow Rate: A flow rate of 1.0 mL/min is a good starting point. It can be adjusted to optimize run time and resolution.

    • Column Temperature: Varying the column temperature (e.g., 25-40 °C) can affect selectivity and peak shape.

Chiral HPLC Method Development Protocol

This method is for the separation of the enantiomers of this compound.

  • Column Selection: Chiral separations often require screening of different chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a good starting point for a wide range of compounds.[8][9][10][11] Consider screening columns such as Chiralcel® OD-H, Chiralpak® AD-H, or similar.

  • Mobile Phase Selection: Chiral separations can be achieved in normal-phase, reversed-phase, or polar organic modes.

    • Normal Phase (Initial Screening): A common starting mobile phase is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). A typical starting ratio is 90:10 (n-hexane:IPA).

    • Additives: For basic or acidic analytes, small amounts of additives can improve peak shape and resolution. For this compound, which is neutral, additives may not be necessary initially but can be explored if peak shape is poor.

  • Initial Screening Conditions:

    • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: Use the optimal wavelength determined in the achiral method development.

  • Method Optimization:

    • Mobile Phase Composition: Systematically vary the ratio of n-hexane to the alcohol modifier. Increasing the alcohol content will generally decrease retention times.

    • Alcohol Modifier: Trying different alcohols (e.g., ethanol, methanol) can significantly alter selectivity.

    • Flow Rate: Adjust the flow rate to optimize resolution and analysis time. Lower flow rates often lead to better resolution.

    • Temperature: Temperature can have a significant impact on chiral separations. Evaluate a range of temperatures (e.g., 15-40 °C).

Data Presentation

The following tables summarize the proposed starting conditions and the expected data from the method development experiments.

Table 1: Proposed Achiral (Reversed-Phase) HPLC Method Parameters

ParameterInitial ConditionOptimized Condition (Example)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Elution Mode Gradient: 5-95% B in 20 minIsocratic: 60% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C30 °C
Detection PDA (scan 190-400 nm)254 nm (or determined λmax)
Injection Vol. 10 µL10 µL

Table 2: Proposed Chiral HPLC Method Parameters

ParameterInitial ConditionOptimized Condition (Example)
Column Chiralpak® AD-H, 4.6 x 250 mm, 5 µmChiralpak® AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)n-Hexane:Isopropanol (85:15, v/v)
Elution Mode IsocraticIsocratic
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 25 °C20 °C
Detection 254 nm (or determined λmax)254 nm (or determined λmax)
Injection Vol. 10 µL10 µL

Table 3: Example Data for Method Performance (Hypothetical)

ParameterAchiral MethodChiral Method
Retention Time (min) 5.8Enantiomer 1: 8.2, Enantiomer 2: 9.5
Resolution (Rs) N/A> 1.5
Tailing Factor 1.11.2
Theoretical Plates > 5000> 4000
Linearity (r²) > 0.999> 0.999
LOD (µg/mL) 0.10.1
LOQ (µg/mL) 0.30.3

Visualizations

HPLC_Method_Development_Workflow cluster_prep 1. Preparation cluster_achiral 2. Achiral Method Development cluster_chiral 3. Chiral Method Development cluster_analysis 4. Data Analysis & Reporting prep_analyte Define Analyte Properties prep_system Prepare HPLC System & Solvents prep_analyte->prep_system prep_sample Prepare Standard & Sample Solutions prep_system->prep_sample achiral_col Select C18 Column prep_sample->achiral_col chiral_col Screen Chiral Columns prep_sample->chiral_col achiral_wav Determine λmax with PDA achiral_col->achiral_wav achiral_grad Run Scouting Gradient achiral_wav->achiral_grad achiral_opt Optimize (Isocratic/Gradient) achiral_grad->achiral_opt achiral_val Validate Method achiral_opt->achiral_val data_acq Data Acquisition achiral_val->data_acq chiral_mp Select Mobile Phase (NP/RP) chiral_col->chiral_mp chiral_screen Initial Screening Runs chiral_mp->chiral_screen chiral_opt Optimize Mobile Phase & Temp. chiral_screen->chiral_opt chiral_val Validate Method chiral_opt->chiral_val chiral_val->data_acq data_proc Process Chromatograms data_acq->data_proc data_report Generate Report data_proc->data_report

Caption: Workflow for HPLC Method Development.

Method_Selection_Logic start Analysis Goal? is_purity Purity/Assay? start->is_purity is_enantiomer Enantiomeric Separation? start->is_enantiomer is_purity->is_enantiomer No achiral_path Develop Achiral (RP-HPLC) Method is_purity->achiral_path Yes chiral_path Develop Chiral HPLC Method is_enantiomer->chiral_path Yes both_paths Develop Both Methods is_enantiomer->both_paths Also need purity achiral_path->is_enantiomer Also need enantiomers?

Caption: Logic for Selecting Achiral vs. Chiral HPLC Method.

Conclusion

The protocols outlined in this application note provide a systematic and efficient approach to developing HPLC methods for the analysis of this compound. By following these guidelines, researchers can establish reliable achiral methods for purity and potency testing, as well as chiral methods for the critical assessment of enantiomeric purity. The provided starting conditions and optimization strategies serve as a solid foundation for developing a validated method suitable for its intended purpose in pharmaceutical research and development.

References

Application Note: GC-MS Analysis of 2-Bromo-1-(4-fluorophenyl)propan-1-one Reaction Mixtures for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-1-(4-fluorophenyl)propan-1-one is a key intermediate in the synthesis of various pharmaceutical compounds. The purity and impurity profile of this intermediate are critical for the quality and safety of the final active pharmaceutical ingredient (API). This application note describes a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of the reaction mixture resulting from the alpha-bromination of 4-fluoropropiophenone. This method is suitable for reaction monitoring, impurity profiling, and quality control in a drug development setting.

The synthesis of this compound typically involves the reaction of 4-fluoropropiophenone with a brominating agent.[1][2] Potential impurities in the reaction mixture include unreacted starting material, di-brominated byproducts, and solvent residues. The developed GC-MS method provides excellent separation and identification of these components, enabling accurate quantification.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the alpha-bromination of aromatic ketones.[3][4]

Materials:

  • 4-Fluoropropiophenone

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluoropropiophenone (1 equivalent) in carbon tetrachloride or acetonitrile.

  • Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the mixture to reflux and monitor the reaction progress by taking aliquots for GC-MS analysis every hour.

  • Upon completion of the reaction (typically 2-4 hours, as determined by the disappearance of the starting material), cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the organic layer with a 5% sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

GC-MS Analysis Protocol

Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Split/Splitless, 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line 280 °C
Ion Source Electron Ionization (EI), 70 eV, 230 °C
Quadrupole 150 °C
Mass Range m/z 40-450
Data Acquisition Full Scan

Data Presentation

The following tables summarize hypothetical quantitative data from the analysis of a typical reaction mixture.

Table 1: Quantitative Analysis of a Crude Reaction Mixture

CompoundRetention Time (min)Area (%)
4-Fluoropropiophenone (Starting Material)8.525.3
This compound (Product) 10.25 89.8
2,2-Dibromo-1-(4-fluorophenyl)propan-1-one12.183.1
Unidentified Impurity 19.761.8

Table 2: Method Validation Summary (Hypothetical Data) [5][6][7][8][9]

ParameterResult
Linearity (r²) > 0.999 for this compound
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2% for repeat injections
Accuracy (% Recovery) 98-102%

Mandatory Visualizations

Synthesis_and_Analysis_Workflow Synthesis and GC-MS Analysis Workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis start Start: 4-Fluoropropiophenone reaction Alpha-Bromination with NBS start->reaction workup Aqueous Workup reaction->workup purification Solvent Removal workup->purification product Crude Product purification->product sample_prep Sample Preparation (Dilution & Filtration) product->sample_prep gc_injection GC Injection sample_prep->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometry Detection gc_separation->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis report Final Report data_analysis->report

Caption: Workflow for the synthesis and GC-MS analysis of this compound.

Mass_Fragmentation_Pathway Proposed Mass Spectral Fragmentation of this compound molecular_ion [M]+• m/z = 230/232 fragment1 Loss of •Br [M-Br]+ m/z = 151 molecular_ion->fragment1 - •Br fragment2 Loss of CH3CHBr• [C7H4FO]+ m/z = 123 molecular_ion->fragment2 - CH3CHBr• fragment3 Loss of •C2H4Br [C7H4FO]+ m/z = 123 molecular_ion->fragment3 - •C2H4Br fragment4 Loss of CO [C6H4F]+ m/z = 95 fragment1->fragment4 - CO

Caption: Proposed mass spectral fragmentation pathway for this compound.[10][11][12][13]

Conclusion

The described GC-MS method is a reliable and robust tool for the analysis of reaction mixtures from the synthesis of this compound. It allows for accurate monitoring of reaction progress and quantification of the main product and key impurities. This method is essential for ensuring the quality and consistency of this important pharmaceutical intermediate.

References

Application Notes and Protocols for 2-Bromo-1-(4-fluorophenyl)propan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Bromo-1-(4-fluorophenyl)propan-1-one as a key intermediate in medicinal chemistry. This versatile α-bromoketone serves as a crucial building block for the synthesis of various heterocyclic compounds, most notably thiazole derivatives, which are recognized for their broad spectrum of biological activities. These notes detail the synthetic protocols, potential therapeutic applications, and biological evaluation of compounds derived from this starting material.

Introduction: A Gateway to Bioactive Heterocycles

This compound is a halogenated ketone that has garnered significant interest in pharmaceutical research. Its chemical structure, featuring a bromine atom alpha to a carbonyl group, makes it a highly reactive electrophile, ideal for participating in cyclization reactions to form heterocyclic scaffolds. The presence of a 4-fluorophenyl moiety is also advantageous, as the incorporation of fluorine can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1]

The primary application of this compound lies in the Hantzsch thiazole synthesis , a classic and efficient method for the preparation of thiazole rings. Thiazoles are a prominent class of heterocyclic compounds found in numerous FDA-approved drugs and are known to exhibit a wide range of pharmacological properties, including anticancer, antifungal, and antibacterial activities.[2]

Synthesis of 2-Amino-4-(4-fluorophenyl)-5-methylthiazole: A Key Intermediate

The reaction of this compound with thiourea provides a direct route to 2-amino-4-(4-fluorophenyl)-5-methylthiazole, a versatile intermediate for further functionalization.

G reactant1 This compound product 2-Amino-4-(4-fluorophenyl)-5-methylthiazole reactant1->product Hantzsch Thiazole Synthesis reactant2 Thiourea reactant2->product

Figure 1: Synthesis of a key thiazole intermediate.
Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a representative procedure based on the general Hantzsch thiazole synthesis.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold distilled water and dry under vacuum to yield the crude product.

  • The crude 2-amino-4-(4-fluorophenyl)-5-methylthiazole can be further purified by recrystallization from ethanol.

Biological Applications of Derived Thiazoles

While specific biological data for 2-amino-4-(4-fluorophenyl)-5-methylthiazole is not extensively available in the public domain, the broader class of 2-aminothiazole derivatives has been widely investigated for various therapeutic applications. The following sections summarize the potential biological activities based on studies of structurally related compounds.

Anticancer Activity

Thiazole-containing compounds are known to exhibit potent anticancer activity against a variety of cancer cell lines.[3][4] The 2-aminothiazole scaffold is a key component of several kinase inhibitors.

G cluster_pathway Cancer Cell Signaling Kinase Tyrosine Kinase Substrate Substrate Protein Kinase->Substrate ATP PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Phosphorylation Downstream Downstream Signaling PhosphorylatedSubstrate->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation ThiazoleDerivative 2-Aminothiazole Derivative ThiazoleDerivative->Kinase Inhibition

Figure 2: Potential mechanism of anticancer activity.

Table 1: Cytotoxic Activity of Structurally Related 2-Aminothiazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Amino-5-cinnamoylthiazolesMCF-7 (Breast)12.6[5]
4-Amino-5-cinnamoylthiazolesHepG2 (Liver)10.6[5]
2-Amino-thiazole-5-carboxylic acid phenylamidesK563 (Leukemia)16.3[5]
Thiazole-amino acid hybridsA549 (Lung)2.07 - 8.51[6]
Thiazole-amino acid hybridsHeLa (Cervical)2.07 - 8.51[6]
Thiazole-amino acid hybridsMCF-7 (Breast)2.07 - 8.51[6]
Antifungal Activity

Derivatives of 2-aminothiazole have demonstrated significant potential as antifungal agents, particularly against Candida species.

G ThiazoleDerivative 2-Aminothiazole Derivative FungalCell Fungal Cell ThiazoleDerivative->FungalCell Interaction Inhibition Inhibition of Growth/Cell Death FungalCell->Inhibition

Figure 3: Antifungal action of thiazole derivatives.

Table 2: Antifungal Activity of Structurally Related 2-Aminothiazole Derivatives

Compound ClassFungal StrainMIC (µg/mL)Reference
2-Hydrazinyl-thiazolesCandida albicans3.9[1]
2-SulfonamidothiazolesCandida speciesGood activity
Arylidene-2-(thiazol-2-yl)hydrazinesVarious fungiPotent activity

Conclusion

This compound is a valuable and reactive starting material in medicinal chemistry. Its utility in the straightforward synthesis of 2-amino-4-(4-fluorophenyl)-5-methylthiazole opens avenues for the development of a diverse range of bioactive compounds. The established anticancer and antifungal potential of the 2-aminothiazole scaffold makes this synthetic pathway a promising area for further investigation in the quest for novel therapeutic agents. The provided protocols and data serve as a foundation for researchers to explore the synthesis and biological evaluation of new chemical entities derived from this key intermediate.

References

Application Notes and Protocols for Safe Handling of 2-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling of 2-Bromo-1-(4-fluorophenyl)propan-1-one in a laboratory setting. Adherence to these guidelines is crucial to minimize risks and ensure a safe working environment.

Hazard Identification and Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and ingestion.

Summary of Hazards:

Hazard StatementGHS Classification
Harmful if swallowed.[1][2]Acute Toxicity, Oral (Category 4)
Harmful in contact with skin.[1]Acute Toxicity, Dermal (Category 4)
Harmful if inhaled.[1]Acute Toxicity, Inhalation (Category 4)
Causes skin irritation.[2][3]Skin Corrosion/Irritation (Category 2)
Causes serious eye irritation.[2][3]Serious Eye Damage/Eye Irritation (Category 2A)
May cause respiratory irritation.[2]Specific Target Organ Toxicity — Single Exposure (Category 3)

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Recommended PPE:

EquipmentSpecification
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
Hand Protection Chemical-resistant gloves. The specific glove material and breakthrough time should be confirmed with the supplier's Safety Data Sheet (SDS). Handle with gloves and inspect them prior to use.[4]
Skin and Body Protection Laboratory clothing.[1] Fire/flame resistant and impervious clothing should be worn.[4]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4] All handling should be conducted in a chemical fume hood.[1]

Engineering Controls

Engineering controls are the primary method for minimizing exposure.

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood.[1]

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.

Experimental Protocols

Weighing and Aliquoting
  • Don the appropriate PPE as outlined in Section 2.

  • Perform all weighing and aliquoting procedures within a chemical fume hood.

  • Use a dedicated and clearly labeled set of spatulas and weighing containers.

  • Handle the compound gently to avoid creating dust.[4]

  • Close the primary container tightly after use.

  • Clean the weighing area and equipment thoroughly after use.

  • Dispose of any contaminated materials as hazardous waste.

In-Solution Handling
  • Ensure all glassware is clean, dry, and free of contaminants.

  • Conduct all solution preparation and reactions within a chemical fume hood.

  • Add the compound to the solvent slowly to avoid splashing.

  • If heating is required, use a well-controlled heating mantle and monitor the reaction closely.

  • Keep all containers closed when not in use.

Spill and Emergency Procedures

Minor Spills
  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Prevent the spill from entering drains or water courses.[1]

First-Aid Measures
  • If Inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • If Swallowed: Rinse mouth with water.[1][4] Do not induce vomiting. Seek immediate medical attention.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is under -20°C.[1] Keep away from heat, flames, and sparks.[1]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or water courses.[1]

Visual Protocols

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Don PPE B Prepare Fume Hood A->B C Weighing/Aliquoting B->C D In-Solution Use C->D E Clean Work Area D->E F Dispose of Waste E->F G Store Securely F->G

Caption: Workflow for the safe handling of this compound.

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, etc.)

Caption: Hierarchy of hazard controls in the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(4-fluorophenyl)propan-1-one. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the α-bromination of 1-(4-fluorophenyl)propan-1-one.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Brominating Agent: The brominating agent (e.g., NBS) may have degraded due to improper storage or age. 2. Insufficient Catalyst: If using a catalytic amount of acid, it may not be enough to facilitate enolization. 3. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility or reactivity.1. Use a fresh, recently purchased batch of the brominating agent. 2. Increase the amount of acid catalyst (e.g., p-TsOH) or use a stronger acid. Acetic acid can serve as both a solvent and a catalyst.[1] 3. Gradually increase the reaction temperature, monitoring for the formation of side products. A temperature of around 90°C has been shown to be effective for similar reactions.[1] 4. Consider switching to a solvent known to be effective for α-bromination, such as acetic acid, methanol, or acetonitrile.[1][2][3]
Formation of Dibrominated Product 1. Excess Brominating Agent: Using more than one equivalent of the brominating agent can lead to the formation of 2,2-dibromo-1-(4-fluorophenyl)propan-1-one. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of dibromination.1. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.[1] 2. Monitor the reaction closely using TLC. Quench the reaction as soon as the starting material is consumed. A reaction time of around 3 hours has been found to be optimal in similar systems.[1]
Bromination on the Aromatic Ring 1. Presence of a Strong Lewis Acid Catalyst: Catalysts like AlCl₃ can promote electrophilic aromatic substitution on the electron-rich fluorophenyl ring. 2. Use of Elemental Bromine without Proper Control: Reactions with Br₂ can sometimes lead to aromatic bromination as a side reaction.1. Avoid strong Lewis acid catalysts if α-bromination is the desired outcome. Acidic alumina can be a milder alternative.[3] 2. Use a brominating agent like N-Bromosuccinimide (NBS) or Pyridinium Tribromide, which are generally more selective for α-bromination.[1]
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to go to completion. 2. Deactivated Substrate: The electron-withdrawing effect of the fluorine atom can slightly deactivate the carbonyl group, slowing down the enolization step.1. Increase the reaction time and/or temperature, while monitoring for side product formation.[1] 2. Ensure an adequate amount of acid catalyst is present to promote enol formation.
Difficult Purification 1. Similar Polarity of Product and Starting Material: The starting material, 1-(4-fluorophenyl)propan-1-one, and the product, this compound, may have very similar polarities, making separation by column chromatography challenging. 2. Presence of Multiple Byproducts: The presence of dibrominated and/or ring-brominated products further complicates purification.1. Optimize the reaction to achieve full conversion, eliminating the need to separate the product from the starting material. 2. If separation is necessary, use a high-efficiency silica gel and a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes). 3. Recrystallization from a suitable solvent can be an effective purification method if the product is a solid.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the α-bromination of 1-(4-fluorophenyl)propan-1-one?

A1: Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated by the acid catalyst, which increases the acidity of the α-hydrogen. Deprotonation at the α-carbon forms a nucleophilic enol, which then attacks the electrophilic bromine source (e.g., Br₂ or the bromine from NBS). Subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone.[1]

Q2: Which brominating agent is best for this reaction?

A2: The choice of brominating agent can significantly impact the yield and selectivity. For the related α-bromination of 4-chloroacetophenone, Pyridinium Tribromide was found to give the highest yield (85%) compared to CuBr₂ (~60%) and NBS (low conversion).[1] However, NBS is a commonly used and effective reagent for α-bromination of aralkyl ketones, often in the presence of a catalytic amount of acid or on a solid support like acidic alumina.[2][3]

Q3: How does the para-fluoro substituent affect the reaction?

A3: The fluorine atom is an electron-withdrawing group, which can slightly decrease the rate of enolization compared to an unsubstituted propiophenone. However, it is also an ortho-, para-director for electrophilic aromatic substitution. While this directing effect is more relevant to ring bromination, the electron-withdrawing nature can influence the overall reaction rate. In a study on acetophenone derivatives, electron-withdrawing groups were found to be compatible with high-yielding α-bromination.[1]

Q4: What are the typical reaction conditions?

A4: Based on protocols for similar substrates, a typical procedure involves reacting 1-(4-fluorophenyl)propan-1-one with 1.05-1.1 equivalents of a brominating agent like Pyridinium Tribromide or NBS in a solvent such as acetic acid or methanol.[1][3] The reaction is often heated to reflux or a specific temperature (e.g., 90°C) for a period of 2-4 hours, with progress monitored by TLC.[1]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system would be a mixture of hexanes and ethyl acetate. The product, this compound, is expected to be more non-polar than the starting material and thus have a higher Rf value.

Data Presentation

Table 1: Comparison of Brominating Agents for the α-Bromination of 4'-Chloroacetophenone *

Brominating AgentYield (%)
Pyridinium Tribromide85 ± 4
Cupric Bromide (CuBr₂)60 ± 6
N-Bromosuccinimide (NBS)-
*Data from a study on a similar substrate, 4'-chloroacetophenone, reacted at 90°C for 3 hours in acetic acid.[1] "-" indicates an insufficient amount of product for separation and purification.

Table 2: Effect of Reaction Time on the Yield of α-Bromo-4'-chloroacetophenone *

Reaction Time (hours)Yield (%)
282 ± 5
385 ± 4
484 ± 3
*Data from a study on 4'-chloroacetophenone with Pyridinium Tribromide at 90°C in acetic acid.[1]

Table 3: Effect of Reaction Temperature on the Yield of α-Bromo-4'-chloroacetophenone *

Temperature (°C)Yield (%)
70Low
80Moderate
9085 ± 4
10083 ± 5
*Data from a study on 4'-chloroacetophenone with Pyridinium Tribromide for 3 hours in acetic acid.[1]

Experimental Protocols

Protocol 1: α-Bromination using Pyridinium Tribromide in Acetic Acid (Adapted from a procedure for 4'-chloroacetophenone) [1]

Materials:

  • 1-(4-fluorophenyl)propan-1-one

  • Pyridinium Tribromide

  • Glacial Acetic Acid

  • Ice-water

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 1-(4-fluorophenyl)propan-1-one (1.0 equivalent) in glacial acetic acid.

  • Add Pyridinium Tribromide (1.1 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to 90°C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is anticipated to be complete within 3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Filter the solid product, wash with cold water, and allow it to dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: α-Bromination using N-Bromosuccinimide (NBS) and Acidic Alumina (Adapted from a general procedure for aralkyl ketones) [3]

Materials:

  • 1-(4-fluorophenyl)propan-1-one

  • N-Bromosuccinimide (NBS)

  • Acidic Aluminum Oxide (Al₂O₃)

  • Methanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 1-(4-fluorophenyl)propan-1-one (10 mmol) in methanol (20 mL) in a round-bottom flask, add acidic Al₂O₃ (10% w/w of the ketone).

  • Add N-bromosuccinimide (12 mmol) portion-wise over a period of 10-15 minutes.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the alumina.

  • Wash the alumina with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization.

Visualizations

Reaction_Mechanism Start 1-(4-fluorophenyl)propan-1-one Protonated_Ketone Protonated Ketone Start->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Brominated_Intermediate Brominated Intermediate Enol->Brominated_Intermediate + Br+ Product This compound Brominated_Intermediate->Product - H+ H_plus_out H+ Product->H_plus_out H_plus H+ H_plus->Start Br_source Br+ Br_source->Enol

Caption: Acid-catalyzed α-bromination mechanism.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (e.g., fresh NBS) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Catalyst) Start->Check_Conditions Successful_Reaction Improved Yield Check_Reagents->Successful_Reaction Reagents OK Optimize_Temp Increase Temperature Check_Conditions->Optimize_Temp Optimize_Time Increase Reaction Time Check_Conditions->Optimize_Time Optimize_Catalyst Increase Catalyst Amount Check_Conditions->Optimize_Catalyst Side_Products Analyze for Side Products (Dibromination, Ring Bromination) Optimize_Temp->Side_Products Optimize_Time->Side_Products Optimize_Catalyst->Side_Products Adjust_Stoichiometry Adjust Brominating Agent Stoichiometry Side_Products->Adjust_Stoichiometry Dibromination Change_Catalyst Change Catalyst Type (e.g., avoid strong Lewis acids) Side_Products->Change_Catalyst Ring Bromination Adjust_Stoichiometry->Successful_Reaction Change_Catalyst->Successful_Reaction

Caption: Troubleshooting workflow for low yield.

Logical_Relationships Yield Reaction Yield Temperature Temperature Temperature->Yield Increases, then may decrease Side_Products Side Products Temperature->Side_Products Increases Time Reaction Time Time->Yield Increases, then may decrease Time->Side_Products Increases Stoichiometry Brominating Agent Stoichiometry Stoichiometry->Yield Increases up to ~1.1 eq Stoichiometry->Side_Products Increases > 1.1 eq Catalyst Catalyst Catalyst->Yield Increases Side_Products->Yield Decreases

Caption: Factors influencing reaction yield.

References

common side products in the synthesis of 2-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-Bromo-1-(4-fluorophenyl)propan-1-one. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, and experimental protocols to address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of this compound?

A1: The most prevalent side products in the alpha-bromination of 4-fluoropropiophenone are typically:

  • Unreacted starting material: 1-(4-fluorophenyl)propan-1-one.

  • Dibrominated product: 2,2-Dibromo-1-(4-fluorophenyl)propan-1-one, which arises from the further reaction of the desired monobrominated product with the brominating agent.

  • Ring-brominated isomers: Although generally less common with alpha-bromination of ketones, bromination on the aromatic ring can occur under certain conditions, especially with Lewis acid catalysts or prolonged reaction times.

Q2: How can I monitor the progress of the reaction to avoid the formation of side products?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material as a reference, you can observe the consumption of the starting material and the formation of the product. It is crucial to stop the reaction once the starting material is consumed to prevent the formation of the dibrominated side product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture composition.

Q3: What are the recommended purification methods to isolate the desired product?

A3: Purification can be challenging due to the similar polarities of the starting material, the desired product, and the dibrominated byproduct. The most common and effective purification methods are:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be effective in removing impurities.

  • Column Chromatography: Flash column chromatography using silica gel is a reliable method for separating the components. A non-polar eluent system, such as a gradient of hexane and ethyl acetate, is typically used.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive brominating agent.2. Insufficient catalyst or improper reaction conditions (e.g., temperature too low).3. Presence of inhibitors in the starting material or solvent.1. Use a fresh, properly stored brominating agent (e.g., newly opened NBS).2. Optimize catalyst concentration and reaction temperature. A slight increase in temperature may be necessary.3. Ensure starting material and solvents are pure and dry.
Formation of significant amounts of dibrominated product 1. Excess of brominating agent.2. Prolonged reaction time.1. Use a stoichiometric amount (or a slight excess, e.g., 1.05 equivalents) of the brominating agent.2. Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Presence of multiple unidentified spots on TLC 1. Degradation of product or starting material.2. Competing side reactions (e.g., ring bromination).1. Ensure the reaction is performed under an inert atmosphere if sensitive reagents are used. Avoid excessive heat.2. Re-evaluate the choice of catalyst and solvent. For instance, non-polar solvents may suppress ring bromination.
Difficulty in separating the product from impurities 1. Similar polarity of the product, starting material, and dibrominated byproduct.1. For column chromatography, use a long column and a shallow solvent gradient to improve separation.2. Attempt fractional crystallization with different solvent systems.

Experimental Protocols

Synthesis of this compound using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 1-(4-fluorophenyl)propan-1-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-fluorophenyl)propan-1-one (1.0 eq) in anhydrous CCl₄.

  • Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of BPO or AIBN to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed (typically within 1-3 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or flash column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the alpha-bromination of substituted propiophenones under various conditions, providing a reference for expected outcomes.

Substrate Brominating Agent Catalyst/Solvent Yield (%) of Monobrominated Product Reference
PropiophenoneCuBr₂Chloroform/Ethyl Acetate95[1]
4'-ChloropropiophenoneNBSAcetic Acid85[2]
PropiophenoneBr₂Acetic Acid70-80[3]
4'-MethoxypropiophenoneNBSCCl₄82[2]

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Start Synthesis reaction_monitoring Monitor Reaction by TLC/GC-MS start->reaction_monitoring workup Workup and Isolation reaction_monitoring->workup analysis Analyze Crude Product (TLC, NMR, GC-MS) workup->analysis issue Issue Identified? analysis->issue low_conversion Low Conversion issue->low_conversion Yes dibromination High Dibromination issue->dibromination Yes other_impurities Other Impurities issue->other_impurities Yes pure_product Pure Product Obtained issue->pure_product No check_reagents Check Reagent Purity & Activity low_conversion->check_reagents optimize_conditions Optimize Temp. & Catalyst low_conversion->optimize_conditions adjust_stoichiometry Adjust Brominating Agent Stoichiometry dibromination->adjust_stoichiometry reduce_time Reduce Reaction Time dibromination->reduce_time optimize_purification Optimize Purification (Chromatography/Crystallization) other_impurities->optimize_purification check_reagents->reaction_monitoring optimize_conditions->reaction_monitoring adjust_stoichiometry->reaction_monitoring reduce_time->reaction_monitoring optimize_purification->analysis

Caption: Troubleshooting workflow for the synthesis of this compound.

References

purification of 2-Bromo-1-(4-fluorophenyl)propan-1-one from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-1-(4-fluorophenyl)propan-1-one from a crude reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Purity After Initial Work-up Incomplete reaction, leading to the presence of starting material (1-(4-fluorophenyl)propan-1-one).Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry of the brominating agent.
Formation of byproducts, such as dibrominated species.Use a controlled amount of the brominating agent (typically 1.0-1.1 equivalents). The formation of dibrominated byproducts can be minimized by slow, portion-wise addition of the brominating agent at a controlled temperature.
Oily Product Instead of Solid Presence of impurities that depress the melting point.Attempt purification via column chromatography before recrystallization. Even a small amount of impurity can prevent the product from solidifying.
Residual solvent from the reaction or work-up.Ensure the crude product is thoroughly dried under vacuum before attempting purification.
Difficulty in Recrystallization The compound may have a tendency to oil out, especially when impurities are present.Try a co-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, petroleum ether) until turbidity is observed, then heat to redissolve and cool slowly.
The chosen recrystallization solvent is not optimal.Perform a small-scale solvent screen to identify a suitable solvent or solvent pair. Good solvents for similar alpha-bromo ketones include ethanol, isopropanol, and mixtures of ethyl acetate/hexanes.
Poor Separation in Column Chromatography Incorrect eluent system polarity.Use TLC to determine an optimal eluent system. For alpha-bromo ketones, which are relatively nonpolar, start with a low polarity eluent and gradually increase the polarity. A common starting point is a mixture of petroleum ether and ethyl acetate.
Co-elution of the product with impurities of similar polarity.If the product and a major impurity have very similar Rf values on TLC, consider using a different stationary phase (e.g., alumina) or a different solvent system. Adding a small amount of a third solvent (e.g., toluene) to the eluent can sometimes improve separation.
Product Degradation During Purification Alpha-bromo ketones can be sensitive to basic conditions and prolonged heating.Avoid using basic conditions during work-up and purification. If distillation is attempted, it should be performed under reduced pressure to lower the boiling point and minimize thermal decomposition.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The most common impurities are typically the unreacted starting material, 1-(4-fluorophenyl)propan-1-one, and the dibrominated byproduct, 2,2-dibromo-1-(4-fluorophenyl)propan-1-one. The presence of residual acid from the reaction is also possible.

Q2: What is the recommended method for purifying this compound?

A2: Both recrystallization and column chromatography can be effective. If the crude product is a solid and only minor impurities are present, recrystallization may be sufficient. However, if the product is an oil or contains significant amounts of impurities with similar polarity, column chromatography is the preferred method.

Q3: Which solvent system is best for the column chromatography of this compound?

A3: A common eluent system for purifying alpha-bromo aromatic ketones is a mixture of petroleum ether and ethyl acetate. A patent for the synthesis of similar compounds suggests a volume ratio of (10-16):1 petroleum ether:ethyl acetate.[2] It is crucial to first determine the optimal ratio using TLC.

Q4: What is a good solvent for recrystallizing this compound?

A4: While a specific solvent for this compound is not widely reported, common solvents for recrystallizing alpha-bromo ketones include ethanol, isopropanol, and mixtures of a good solvent like dichloromethane or ethyl acetate with a poor solvent like hexanes or petroleum ether. A 50-80% aqueous ethanol solution has also been used for washing similar compounds.[3]

Q5: My purified product appears as a yellow oil, but the literature reports a solid. What should I do?

A5: The yellow color may indicate the presence of impurities. Even if the product is of high purity by techniques like NMR, it may be slow to crystallize. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of the pure compound, if available, can also be effective. If it remains an oil, re-purification by column chromatography may be necessary.

Q6: How can I monitor the purity of my fractions during column chromatography?

A6: Thin Layer Chromatography (TLC) is the most common and effective method. Spot each fraction on a TLC plate along with the crude mixture and the starting material as references. Visualize the spots under a UV lamp. Fractions containing the pure product (as determined by a single spot with the correct Rf value) should be combined.

Experimental Protocols

Column Chromatography Purification of this compound

This protocol provides a general methodology. The exact eluent composition should be optimized based on TLC analysis of the crude reaction mixture.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material.

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (approximately 1-2 cm) on top of the plug.

  • Prepare a slurry of silica gel in the chosen eluent (e.g., 15:1 petroleum ether:ethyl acetate).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

  • Gently tap the column to ensure even packing of the silica gel.

  • Add another layer of sand on top of the silica gel.

  • Drain the excess eluent until the solvent level is just at the top of the sand layer.

2. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

  • Alternatively, for less soluble materials, the "dry loading" method can be used: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Carefully add the sample to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (using a pump or inert gas) to begin eluting the sample through the column.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the separation by TLC.

4. Isolation of the Pure Product:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow Troubleshooting Workflow for Purification of this compound cluster_purification Purification Strategy cluster_troubleshooting Common Issues start Crude Product check_purity Analyze by TLC/NMR start->check_purity is_pure Purity Acceptable? check_purity->is_pure end Pure Product is_pure->end Yes oily_product Product is Oily? is_pure->oily_product No degradation Product Degradation end->degradation column_chromatography Column Chromatography column_chromatography->check_purity Re-evaluate Purity poor_separation Poor Separation column_chromatography->poor_separation recrystallization Recrystallization recrystallization->check_purity Re-evaluate Purity low_yield Low Yield recrystallization->low_yield oily_product->column_chromatography Yes oily_product->recrystallization No

Caption: Troubleshooting workflow for the purification of this compound.

References

preventing decomposition of 2-Bromo-1-(4-fluorophenyl)propan-1-one during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the decomposition of 2-Bromo-1-(4-fluorophenyl)propan-1-one during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: The primary decomposition pathways for this compound, like other α-bromo ketones, are dehydrobromination and Favorskii rearrangement. Both are typically base-mediated. Light and high temperatures can also contribute to degradation.

Q2: How does the 4-fluoro substituent affect the stability and reactivity of the molecule?

A2: The electron-withdrawing nature of the fluorine atom at the para position can slightly increase the electrophilicity of the carbonyl carbon and the acidity of the α-proton. This can lead to a modest increase in the rate of nucleophilic substitution reactions.[1] However, it can also make the compound more susceptible to base-induced decomposition pathways.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored in a tightly sealed, light-resistant container in a refrigerator or freezer (-20°C).[2] Avoid exposure to moisture and strong bases.

Q4: I observe a discoloration of the material. Is it still usable?

A4: Discoloration, often yellowing or browning, can indicate the formation of decomposition products, such as poly-unsaturated systems resulting from HBr elimination and subsequent polymerization. While it might still contain the desired compound, its purity is compromised. It is highly recommended to purify the material (e.g., by recrystallization) before use to avoid unpredictable reaction outcomes and low yields.

Troubleshooting Guide: Preventing Decomposition in Reactions

This guide provides solutions to common issues encountered during reactions with this compound.

Issue 1: Low yield in nucleophilic substitution reactions due to dehydrobromination.
  • Symptom: Formation of a significant amount of 1-(4-fluorophenyl)prop-2-en-1-one as a byproduct. This is often accompanied by the formation of HBr, which can catalyze other side reactions.

  • Cause: Use of strong, non-nucleophilic bases (e.g., DBU, t-BuOK) or high reaction temperatures, which favor elimination over substitution.

  • Solutions:

    • Choice of Base: Employ a mild, non-nucleophilic, or sterically hindered base. For instance, in the synthesis of certain heterocycles, the nucleophile itself (e.g., a thioamide in Hantzsch thiazole synthesis) can act as the base, or a mild base like sodium bicarbonate can be used.

    • Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.

    • Solvent Selection: Aprotic polar solvents like DMF or acetonitrile are often suitable. In some cases, protic solvents like ethanol can be used, especially when the nucleophile is not a strong base.

Issue 2: Formation of rearrangement products (Favorskii rearrangement).
  • Symptom: Isolation of carboxylic acid derivatives, such as 2-(4-fluorophenyl)propanoic acid or its esters/amides, instead of the expected substitution product.

  • Cause: This rearrangement is promoted by strong bases, particularly alkoxides (e.g., sodium ethoxide) and hydroxides, especially in protic solvents.

  • Solutions:

    • Avoid Strong Alkoxides/Hydroxides: If a base is required, opt for weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic amines (e.g., triethylamine, DIPEA).

    • Reaction Conditions: Run the reaction under neutral or even slightly acidic conditions if the nucleophile is sufficiently reactive.

    • Protecting Groups: If the presence of a strong base is unavoidable for other reasons, consider if a protecting group strategy for another part of the molecule could allow for more favorable reaction conditions for the α-bromo ketone moiety.

Experimental Protocols: Minimizing Decomposition

The following protocols for the synthesis of heterocyclic compounds from this compound have demonstrated good yields, indicating successful mitigation of decomposition.

Table 1: Successful Reaction Conditions for this compound

Product TypeNucleophile/ReagentsSolventTemperatureYield (%)Reference
2-amino-4-(4-fluorophenyl)thiazoleThioureaEthanolRefluxNot specified[3]
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazolesThiosemicarbazonesEthanolReflux61-80[4]
1,2,4-Trisubstituted imidazolesAldehyde, primary amine, ammonium acetateSolvent-freeHeatVery good[5]
Detailed Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles.[4]

  • Reactants: An equimolar mixture of the respective thiosemicarbazone and this compound.

  • Solvent: Ethanol.

  • Procedure: The mixture is refluxed for 4-5 hours.

  • Work-up: The cyclized product precipitates upon cooling and can be isolated by filtration.

  • Yields: Moderate to good yields (61-80%) are achieved, indicating minimal decomposition under these conditions.

Visualizing Decomposition and Prevention Strategies

The following diagrams illustrate the major decomposition pathways and a general workflow for troubleshooting.

DecompositionPathways Decomposition Pathways of this compound cluster_main cluster_dehydrobromination Dehydrobromination cluster_favorskii Favorskii Rearrangement A This compound B 1-(4-fluorophenyl)prop-2-en-1-one A->B Strong, non-nucleophilic base (e.g., DBU) High Temperature C Cyclopropanone Intermediate A->C Strong base (e.g., RO⁻, OH⁻) D 2-(4-fluorophenyl)propanoic acid derivative C->D Nucleophilic attack & Ring opening TroubleshootingWorkflow Troubleshooting Workflow for Low Yields Start Low Yield or Significant Byproducts Identify Identify Byproducts (NMR, LC-MS) Start->Identify Dehydro Dehydrobromination Product Identify->Dehydro Elimination Favorskii Favorskii Product Identify->Favorskii Rearrangement Other Other Side Reactions Identify->Other Other Sol_Dehydro Use milder/sterically hindered base Lower reaction temperature Dehydro->Sol_Dehydro Sol_Favorskii Avoid strong alkoxides/hydroxides Use weaker base (e.g., K₂CO₃) Consider aprotic solvent Favorskii->Sol_Favorskii Sol_Other Re-evaluate nucleophile stability Check for light/air sensitivity Purify starting materials Other->Sol_Other End Optimized Reaction Sol_Dehydro->End Sol_Favorskii->End Sol_Other->End

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Bromo-1-(4-fluorophenyl)propan-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the α-bromination of 1-(4-fluorophenyl)propan-1-one.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Insufficiently acidic or basic conditions: The formation of the enol or enolate intermediate is crucial for the reaction to proceed.[1][2] 2. Low reaction temperature: The rate of reaction may be too slow at lower temperatures. 3. Poor quality of starting material or reagents: Degradation of the starting material or brominating agent can inhibit the reaction. 4. Presence of water in the reaction mixture (for some methods): Water can interfere with certain brominating agents and reaction pathways.1. For acid-catalyzed reactions: Ensure the use of a suitable acidic solvent like glacial acetic acid or add a catalytic amount of a strong acid (e.g., HBr).[1] 2. Increase the reaction temperature: Gradually increase the temperature and monitor the reaction progress by TLC. For some substrates, heating to 90°C has been shown to be effective. 3. Verify the purity of reagents: Use freshly opened or purified starting materials and brominating agents. 4. Use anhydrous solvents and reagents: Ensure all glassware is thoroughly dried before use.
Formation of Multiple Products (Low Selectivity) 1. Over-bromination (dibromination): Using an excess of the brominating agent can lead to the formation of dibrominated byproducts.[1] 2. Aromatic ring bromination: Under certain conditions, especially with Lewis acid catalysts, electrophilic substitution on the aromatic ring can occur. 3. Formation of other side products: Depending on the reaction conditions, other side reactions may occur.1. Control stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent and add it dropwise to the reaction mixture. 2. Avoid strong Lewis acids if ring bromination is an issue: If aromatic bromination is observed, consider using a non-catalytic method or a milder acid catalyst. 3. Optimize reaction time and temperature: Monitor the reaction closely by TLC and quench it once the starting material is consumed to minimize the formation of byproducts.
Runaway Reaction Autocatalysis: The reaction can be autocatalytic due to the production of HBr, leading to a rapid and uncontrolled increase in the reaction rate and temperature.Control the addition of the brominating agent: Add the brominating agent slowly and maintain a low reaction temperature, especially at the beginning of the reaction. Ensure efficient stirring and have a cooling bath readily available.
Difficult Purification 1. Similar polarity of product and starting material: This can make separation by column chromatography challenging. 2. Presence of colored impurities: Excess bromine can result in a colored product.1. Optimize chromatographic conditions: Use a solvent system with a lower polarity to improve separation. Consider using a different stationary phase if necessary. Recrystallization can also be an effective purification method. 2. Quench excess bromine: During the work-up, wash the organic layer with a solution of sodium bisulfite or sodium thiosulfate to remove unreacted bromine.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the α-bromination of 1-(4-fluorophenyl)propan-1-one?

A1: The α-bromination of ketones like 1-(4-fluorophenyl)propan-1-one typically proceeds through an enol or enolate intermediate. In acidic conditions, the carbonyl oxygen is protonated, facilitating the formation of the enol. The electron-rich double bond of the enol then attacks a bromine molecule. In basic conditions, a proton is abstracted from the α-carbon to form an enolate, which then acts as a nucleophile and attacks the bromine.

Reaction_Mechanism cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Start_A 1-(4-fluorophenyl)propan-1-one Enol Enol Intermediate Start_A->Enol H+ Product_A This compound Enol->Product_A Br2 Start_B 1-(4-fluorophenyl)propan-1-one Enolate Enolate Intermediate Start_B->Enolate Base Product_B This compound Enolate->Product_B Br2

Caption: General reaction pathways for α-bromination.

Q2: Which brominating agent should I use?

A2: The choice of brominating agent depends on the desired reactivity, selectivity, and experimental conditions.

Brominating Agent Advantages Disadvantages
Elemental Bromine (Br₂) Readily available and inexpensive.Highly corrosive, toxic, and can lead to over-bromination.
N-Bromosuccinimide (NBS) Solid, easier to handle than Br₂, often more selective for mono-bromination.Can be less reactive and may require a radical initiator or acid catalyst.
H₂O₂/HBr In situ generation of bromine, avoiding the handling of elemental bromine.Requires careful control of reaction conditions.
Copper(II) Bromide (CuBr₂) Can be used under milder conditions and may offer different selectivity.[1]Stoichiometric amounts are often required, and removal of copper salts can be tedious.

Q3: What is a suitable solvent for this reaction?

A3: Common solvents for the α-bromination of aryl ketones include glacial acetic acid, dichloromethane (DCM), and diethyl ether. Acetic acid can also serve as an acid catalyst. The choice of solvent can influence the reaction rate and selectivity.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material, product, and any byproducts.

Q5: What is a standard work-up procedure for this reaction?

A5: A typical work-up procedure involves quenching the reaction with water, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with a dilute aqueous solution of a reducing agent such as sodium bisulfite or sodium thiosulfate to remove excess bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Experimental Protocols

Protocol 1: Bromination using Elemental Bromine in Acetic Acid

This protocol is a general procedure adapted for the synthesis of this compound.

Materials:

  • 1-(4-fluorophenyl)propan-1-one

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium bisulfite solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-fluorophenyl)propan-1-one (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise from the addition funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash sequentially with saturated sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent or by recrystallization.

Experimental_Workflow Start Dissolve 1-(4-fluorophenyl)propan-1-one in glacial acetic acid Cooling Cool to 0-5 °C Start->Cooling Addition Slowly add Br2 in acetic acid Cooling->Addition Reaction Stir at room temperature (Monitor by TLC) Addition->Reaction Quench Pour into ice-water Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash Wash organic layer (NaHSO3, NaHCO3, Brine) Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography or recrystallization Concentrate->Purify Product This compound Purify->Product

References

troubleshooting failed reactions with 2-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-1-(4-fluorophenyl)propan-1-one

This guide provides troubleshooting for common issues encountered during chemical reactions involving this compound. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is not proceeding, and I'm recovering only my starting material. What are the common causes?

A1: Failure for the reaction to initiate is a frequent issue that can often be traced back to several key factors:

  • Reagent Quality:

    • Starting Material Stability: this compound can be light-sensitive and should be stored in an amber vial in a refrigerator.[1] Degradation may be indicated by a significant color change from its typical white to off-white appearance.[2] Verify the purity of your starting material using techniques like NMR or GC-MS if degradation is suspected.

    • Nucleophile/Base Potency: Ensure the nucleophile or base you are using has not degraded. For example, some amine nucleophiles can be hygroscopic or may have oxidized. Use freshly opened or properly stored reagents.

  • Reaction Conditions:

    • Insufficient Temperature: Many nucleophilic substitution reactions require heating to overcome the activation energy. If the reaction is sluggish at room temperature, consider moderately increasing the temperature (e.g., to 50-100°C) while monitoring for side product formation with TLC.[2]

    • Solvent Choice: The solvent plays a critical role. Ensure you are using a dry, appropriate solvent. For nucleophilic substitutions, polar aprotic solvents like DMF or acetonitrile are often effective.

  • Inert Atmosphere: If you are using reagents that are sensitive to air or moisture (e.g., certain catalysts or strong bases), ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).

Q2: My reaction yield is very low. How can I improve it?

A2: Low yields can be frustrating. The issue often lies in reaction equilibrium, side reactions, or suboptimal conditions.

  • Stoichiometry: Ensure the molar ratios of your reactants are correct. It is common to use a slight excess (1.1-1.5 equivalents) of the nucleophile to drive the reaction to completion.

  • Competing Reactions:

    • Elimination: The bromine atom on the α-carbon makes the compound susceptible to elimination reactions, which form an α,β-unsaturated carbonyl compound.[3] This is particularly favored by strong, sterically hindered bases. Consider using a weaker, non-hindered base if elimination is a suspected side reaction.

    • Enolization: The α-proton is acidic and can be removed by a base, leading to an enolate intermediate. This can participate in undesired side reactions.[3][4]

  • Reaction Time & Temperature: A reaction that is run for too long or at too high a temperature can lead to the decomposition of products or starting materials. Monitor the reaction's progress by TLC or LC-MS to determine the optimal time to quench it. Conversely, if the reaction has not gone to completion, consider extending the reaction time or slightly increasing the temperature.

Q3: I am observing unexpected spots on my TLC plate. What are the likely side products?

A3: The structure of this compound, an α-bromoketone, predisposes it to several common side reactions.

  • Elimination Product: As mentioned, base-mediated elimination of HBr can lead to the formation of 1-(4-fluorophenyl)prop-2-en-1-one. This is a common pathway for α-bromo ketones.[4][5]

  • Favorskii Rearrangement: In the presence of a strong base (especially alkoxides), α-haloketones can undergo a Favorskii rearrangement to form ester derivatives after workup.

  • Over-alkylation/Substitution: If your nucleophile has multiple reactive sites (like a primary amine), you may see products from double substitution.

  • Hydrolysis: If there is excess water in the reaction, the α-bromo ketone can be hydrolyzed to the corresponding α-hydroxy ketone, 2-Hydroxy-1-(4-fluorophenyl)propan-1-one.

Data Presentation

Table 1: Impact of Reaction Parameters on Nucleophilic Substitution

This table summarizes general trends for optimizing reactions with α-bromoketones based on common laboratory practices.

ParameterCondition A (Low Yield)Condition B (Improved Yield)Rationale
Base Strong, bulky base (e.g., LDA, t-BuOK)Weaker, non-nucleophilic base (e.g., K₂CO₃, Et₃N)Strong, bulky bases favor the E2 elimination pathway, creating an undesired byproduct. Weaker bases are sufficient to facilitate substitution without promoting elimination.[4][5]
Temperature Room Temperature (20-25°C)Elevated (50-80°C)Increased temperature often provides the necessary activation energy for substitution, increasing the reaction rate.[2]
Solvent Protic (e.g., Ethanol, Methanol)Polar Aprotic (e.g., DMF, Acetonitrile)Polar aprotic solvents effectively solvate the cation of the base/nucleophile but not the anion, increasing nucleophilicity and favoring the SN2 pathway.
Nucleophile Molar Ratio 1.0 equivalent1.2 - 1.5 equivalentsA slight excess of the nucleophile helps to drive the reaction equilibrium towards the product side according to Le Châtelier's principle.

Experimental Protocols

Protocol: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a general method for the reaction of this compound with a generic primary or secondary amine.

Reagents:

  • This compound (1.0 equiv.)

  • Amine nucleophile (1.2 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Argon or N₂), add this compound and anhydrous acetonitrile.

  • Add potassium carbonate to the solution.

  • Add the amine nucleophile to the reaction mixture dropwise at room temperature.

  • Stir the reaction mixture at a specified temperature (e.g., 60°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the solid base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure substituted cathinone derivative.[6]

Visual Troubleshooting Guides

Below are logical diagrams to assist in diagnosing and resolving failed reactions.

G start Reaction Failed: Low or No Product check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_products 3. Analyze for Side Products start->check_products purity Purity of Starting Material? (NMR, GC-MS) check_reagents->purity stability Reagent Stability? (Freshly opened/distilled?) check_reagents->stability atmosphere Inert Atmosphere Required? (Air/Moisture Sensitive?) check_conditions->atmosphere temp Is Temperature Optimal? (Too low or too high?) check_conditions->temp solvent Is Solvent Correct & Dry? check_conditions->solvent elimination Evidence of Elimination? (Check for C=C stretch in IR) check_products->elimination hydrolysis Evidence of Hydrolysis? (Aqueous workup issue?) check_products->hydrolysis

Caption: A workflow for troubleshooting failed reactions.

G cluster_problem Observed Problem cluster_causes Potential Causes problem Low Product Yield cause1 Sub-optimal Temperature problem->cause1 cause2 Poor Nucleophile/Base problem->cause2 cause3 Side Reaction: Elimination problem->cause3 cause4 Incorrect Stoichiometry problem->cause4 cause5 Side Reaction: Hydrolysis problem->cause5 cause6 Degraded Starting Material problem->cause6

Caption: Relationship between low yield and its potential causes.

References

Technical Support Center: Scale-Up of 2-Bromo-1-(4-fluorophenyl)propan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of reactions involving 2-Bromo-1-(4-fluorophenyl)propan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from laboratory to pilot or production scale.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of the α-bromination of 1-(4-fluorophenyl)propan-1-one.

Issue: Low Yield of this compound

  • Question: We are experiencing a significant drop in yield upon scaling up the bromination of 1-(4-fluorophenyl)propan-1-one. What are the potential causes and solutions?

  • Answer: Low yields on scale-up can stem from several factors:

    • Poor Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1][2] Ensure your agitation is sufficient to maintain a homogeneous reaction mixture. Consider the use of baffles or different impeller designs. For liquid-liquid systems, mass transfer limitations can be significant.[1]

    • Sub-optimal Temperature Control: Bromination reactions are often exothermic.[3][4] Poor heat removal in a large reactor can lead to an increase in temperature, favoring the formation of byproducts.[5] Ensure your cooling system is adequate for the larger scale and consider a slower, controlled addition of the brominating agent.

    • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or improper stoichiometry. Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time.

    • Reagent Degradation: Some brominating agents, like N-bromosuccinimide (NBS), can be unstable, especially in certain solvents like DMF.[6] Ensure the quality and stability of your reagents under your process conditions.

Issue: Formation of Impurities

  • Question: Our scaled-up batches show significant levels of impurities, specifically a dibrominated product and what appears to be ring bromination. How can we improve the selectivity?

  • Answer: The formation of impurities like di- and polybrominated species, as well as aromatic bromination, is a common challenge.[7]

    • Dibromination: The formation of 2,2-dibromo-1-(4-fluorophenyl)propan-1-one can occur if the product is exposed to the brominating agent for an extended period or at elevated temperatures. Strategies to minimize this include:

      • Controlled Addition: Add the brominating agent slowly and sub-stoichiometrically to ensure it reacts with the starting material before reacting with the product.

      • Quenching: Once the reaction is complete (as determined by in-process controls), quench the reaction mixture to destroy any remaining brominating agent. A solution of sodium bisulfite or sodium thiosulfate is commonly used.[8]

    • Ring Bromination: Although the fluorine atom is deactivating, bromination on the aromatic ring can occur, especially under harsh conditions or with certain catalysts. To avoid this:

      • Control Temperature: Keep the reaction temperature as low as feasible to increase selectivity.

      • Choice of Brominating Agent: Consider using a milder brominating agent. While elemental bromine is potent, reagents like N-bromosuccinimide (NBS) may offer better selectivity in some cases.[6]

      • Solvent Effects: The choice of solvent can influence selectivity. Protic solvents like acetic acid are commonly used for α-bromination of ketones.[9][10]

Troubleshooting Impurity Formation Workflow

Caption: A decision tree for troubleshooting common impurity issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns involve the handling of the brominating agent and the management of the reaction exotherm.

  • Bromine (Br₂): Elemental bromine is highly corrosive, toxic, and volatile.[6][11] When scaling up, it is crucial to use a closed system with appropriate ventilation and personal protective equipment (PPE), including respirators with acid gas cartridges, chemical-resistant gloves, and face shields.[11][12] Consider using safer alternatives like in-situ generation of bromine or using a carrier solvent.[13][14]

  • Hydrogen Bromide (HBr): The reaction often generates HBr as a byproduct, which is a corrosive gas.[15] A scrubbing system should be in place to neutralize the off-gases.

  • Reaction Exotherm: As mentioned, bromination can be exothermic. A runaway reaction is a significant risk on a larger scale.[13] A thorough thermal hazard assessment (e.g., using reaction calorimetry) is recommended before scaling up to understand the heat of reaction and ensure adequate cooling capacity.

Q2: How does the choice of brominating agent impact the scale-up process?

A2: The choice of brominating agent is critical for safety, selectivity, and process economics on a larger scale.

Brominating AgentAdvantages for Scale-UpDisadvantages for Scale-Up
Elemental Bromine (Br₂) in Solvent Cost-effective, high reactivity.Highly toxic, corrosive, and volatile, requiring specialized handling equipment.[6] Can lead to lower selectivity.
N-Bromosuccinimide (NBS) Solid, easier to handle than Br₂. Often provides higher selectivity.[6]More expensive. Can have thermal stability issues, especially with certain solvents.[6] Solids handling on a large scale can be challenging.
H₂O₂-HBr System Uses readily available and safer starting materials. Water is a green solvent.[16] Can offer good selectivity.Reaction rates may be slower. Requires careful control of reagent addition and temperature.
In-situ Bromine Generation Avoids handling and storage of large quantities of liquid bromine, enhancing safety.[13][14]Adds complexity to the process with an additional reaction stream.

Q3: What are the key parameters to monitor during the scale-up of this reaction?

A3: Careful monitoring of key parameters is essential for a successful and reproducible scale-up.

  • Temperature: Continuous monitoring and control of the internal reaction temperature is critical to manage the exotherm and ensure selectivity.

  • Reagent Addition Rate: The rate of addition of the brominating agent should be carefully controlled to match the heat removal capacity of the reactor.

  • Agitation Speed: Monitor and maintain a consistent agitation speed to ensure good mass and heat transfer.

  • Reaction Progress: Use in-process analytical techniques like HPLC or GC to track the consumption of the starting material and the formation of the product and byproducts. This allows for precise determination of the reaction endpoint.

  • Off-gas Evolution: Monitor the rate of HBr off-gas evolution, which can be an indicator of the reaction rate.

Q4: What are suitable analytical methods for monitoring the reaction and product quality?

A4: A combination of chromatographic and spectroscopic methods is recommended.

  • In-Process Control:

    • HPLC/UPLC: To monitor the disappearance of 1-(4-fluorophenyl)propan-1-one and the appearance of this compound and any major impurities.

    • GC: Can also be used, particularly for monitoring volatile components.

  • Final Product Quality Control:

    • HPLC/UPLC: For purity assessment and quantification of impurities.

    • GC-MS: To identify unknown impurities.

    • NMR (¹H, ¹³C): To confirm the structure of the final product.

    • Ion Chromatography: Can be used to determine residual bromide levels.[17][18]

Experimental Protocols

Representative Protocol for the Synthesis of this compound (Acid-Catalyzed Bromination)

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Materials:

  • 1-(4-fluorophenyl)propan-1-one

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid

  • Saturated Sodium Bisulfite Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and a gas outlet connected to a scrubber containing a sodium hydroxide solution, charge 1-(4-fluorophenyl)propan-1-one (1.0 eq) and glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1.0 - 1.1 eq) in glacial acetic acid from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[8]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or HPLC.[8]

  • Once the reaction is deemed complete, pour the reaction mixture into a separatory funnel containing cold water and an extraction solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench excess bromine), a saturated sodium bicarbonate solution, and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization to yield this compound.

General Experimental Workflow

Experimental Workflow A Charge Reactor with 1-(4-fluorophenyl)propan-1-one and Acetic Acid B Cool to 0-5 °C A->B C Slowly Add Bromine Solution (Maintain T < 10 °C) B->C D Stir at Room Temperature (Monitor by HPLC/TLC) C->D E Reaction Quench and Work-up (Water, NaHSO₃, NaHCO₃) D->E F Phase Separation and Extraction E->F G Drying and Solvent Removal F->G H Purification (Distillation/Recrystallization) G->H I Final Product H->I Bromination Mechanism cluster_ketone Ketone cluster_enol Enol Intermediate cluster_product Product ketone Ketone (1-(4-fluorophenyl)propan-1-one) step1 1. Acid-Catalyzed Enolization ketone->step1 enol Enol step2 2. Nucleophilic Attack on Br₂ enol->step2 product α-Bromo Ketone (Product) step3 3. Deprotonation step1->enol step2->product

References

Technical Support Center: Synthesis of 2-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(4-fluorophenyl)propan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. The first step involves the Friedel-Crafts acylation of fluorobenzene with propanoyl chloride to produce the precursor, 1-(4-fluorophenyl)propan-1-one.[1] The second step is the alpha-bromination of this ketone intermediate to yield the final product, this compound.

Q2: What are the most common impurities I might encounter in this synthesis?

Common impurities can originate from both the Friedel-Crafts acylation and the subsequent bromination step. These include unreacted starting materials, over-brominated products, and isomers. A summary of potential impurities is provided in the table below.

Q3: How can I minimize the formation of the dibrominated impurity?

The formation of the dibrominated species, 2,2-dibromo-1-(4-fluorophenyl)propan-1-one, is a common issue. To minimize this, it is crucial to control the stoichiometry of the brominating agent. Using a slight excess of bromine (around 1.05 to 1.1 equivalents) is often recommended.[2] Additionally, maintaining a controlled reaction temperature and ensuring rapid and efficient stirring can help to prevent localized areas of high bromine concentration, which can lead to over-bromination.

Q4: What is the role of an acid catalyst in the bromination step?

Acid catalysts, such as acetic acid or a small amount of HBr, are often used to promote the alpha-bromination of ketones. The acid catalyzes the tautomerization of the ketone to its enol form, which is the reactive species that attacks the bromine.[3][4] However, the generation of HBr as a byproduct of the reaction can also be autocatalytic.[5]

Q5: Are there any specific safety precautions I should take during this synthesis?

Yes, both bromine and acyl chlorides are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Bromine is highly volatile and harmful if inhaled. Care should be taken to handle it with appropriate caution. The reaction can also be exothermic, so proper temperature control is essential to prevent runaway reactions.[5]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of 1-(4-fluorophenyl)propan-1-one (Starting Material) - Inactive Lewis acid catalyst (e.g., AlCl₃).- Presence of moisture in the reaction.- Insufficient reaction time or temperature.- Use fresh, anhydrous AlCl₃.- Ensure all glassware and reagents are thoroughly dried.- Monitor the reaction by TLC or GC to determine completion.
Incomplete bromination reaction - Insufficient brominating agent.- Low reaction temperature.- Poor mixing.- Use a slight excess (1.05-1.1 eq.) of bromine.- Gradually increase the reaction temperature while monitoring for side product formation.- Ensure vigorous and efficient stirring.
High levels of dibrominated impurity - Excess of brominating agent.- Poor temperature control (hot spots).- Slow addition of the ketone to the bromine solution.- Carefully control the stoichiometry of bromine.- Maintain a consistent and controlled reaction temperature.- Add the bromine solution dropwise to the ketone solution.
Presence of starting ketone in the final product - Incomplete reaction.- Insufficient brominating agent.- Increase reaction time or temperature moderately.- Ensure the correct stoichiometry of the brominating agent is used.- Purify the product using column chromatography or recrystallization.
Product decomposition (darkening of reaction mixture) - Prolonged reaction time at elevated temperatures.- Presence of excess HBr.- Monitor the reaction closely and quench it upon completion.- Consider using a non-acidic brominating agent like N-bromosuccinimide (NBS) or a phase-vanishing protocol to trap HBr.[2]
Difficulty in purifying the final product - Oiling out during recrystallization due to impurities.- Similar polarity of the product and impurities.- Attempt recrystallization from a different solvent system.- Utilize column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/hexane) for separation.[7]

Quantitative Data Summary

Impurity Name Chemical Structure Typical Method of Detection Potential Origin Control Strategy
1-(4-fluorophenyl)propan-1-oneGC-MS, HPLCUnreacted starting material from the bromination step.Ensure complete reaction by optimizing reaction time, temperature, and stoichiometry of the brominating agent.
2,2-Dibromo-1-(4-fluorophenyl)propan-1-oneGC-MS, HPLCOver-bromination of the ketone starting material.Use a controlled amount of brominating agent (1.05-1.1 eq.), maintain a low reaction temperature, and ensure efficient mixing.[2]
Isomers of 1-(4-fluorophenyl)propan-1-one (e.g., ortho-, meta-)GC-MS, HPLCImpurities in the starting fluorobenzene or side reactions during Friedel-Crafts acylation.Use high-purity starting materials and optimize Friedel-Crafts reaction conditions to ensure para-selectivity.
Ring-brominated byproductsGC-MS, HPLCElectrophilic aromatic substitution on the fluorophenyl ring.This is generally less favorable than alpha-bromination for this substrate but can be minimized by using milder brominating agents and controlled conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-fluorophenyl)propan-1-one (Friedel-Crafts Acylation)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to anhydrous fluorobenzene (1.0 eq.).

  • Reagent Addition: Cool the mixture in an ice bath. Add propanoyl chloride (1.05 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by pouring it onto crushed ice and concentrated HCl. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound (Alpha-Bromination)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-fluorophenyl)propan-1-one (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid.[3][8]

  • Reagent Addition: Add bromine (1.05 eq.) dissolved in the same solvent dropwise to the ketone solution at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

  • Reaction: Stir the mixture at room temperature for 1-2 hours or until TLC/GC analysis shows the complete conversion of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine. Dilute with water and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[4]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Alpha-Bromination Fluorobenzene Fluorobenzene Step1_Reaction Friedel-Crafts Acylation Fluorobenzene->Step1_Reaction PropanoylChloride Propanoyl Chloride PropanoylChloride->Step1_Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Step1_Reaction Intermediate 1-(4-fluorophenyl)propan-1-one Step1_Reaction->Intermediate Step2_Reaction Alpha-Bromination Intermediate->Step2_Reaction Bromine Bromine (Br₂) Bromine->Step2_Reaction FinalProduct This compound Step2_Reaction->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Problem with Bromination Step IncompleteReaction Incomplete Reaction? Start->IncompleteReaction HighDibromo High Dibromo Impurity? Start->HighDibromo ProductDecomp Product Decomposition? Start->ProductDecomp CheckStoichiometry Check Br₂ Stoichiometry (1.05-1.1 eq.) IncompleteReaction->CheckStoichiometry Yes ReduceStoichiometry Reduce Br₂ Stoichiometry HighDibromo->ReduceStoichiometry Yes ReduceTimeTemp Reduce Reaction Time/Temperature ProductDecomp->ReduceTimeTemp Yes IncreaseTimeTemp Increase Reaction Time/Temperature CheckStoichiometry->IncreaseTimeTemp Stoichiometry OK ImproveMixing Improve Mixing IncreaseTimeTemp->ImproveMixing Still Incomplete ControlTemp Ensure Strict Temperature Control ReduceStoichiometry->ControlTemp Still High SlowAddition Slow, Dropwise Addition of Br₂ ControlTemp->SlowAddition Still High UseNBS Consider using NBS as brominating agent ReduceTimeTemp->UseNBS Still Decomposing

Caption: Troubleshooting decision tree for the alpha-bromination step.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of 2-Bromo-1-(4-fluorophenyl)propan-1-one. This resource is designed to assist in optimizing reaction conditions, maximizing yields, and minimizing side-product formation during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound with nucleophiles?

A1: this compound typically undergoes nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the reaction conditions, including the choice of solvent, the nature of the nucleophile/base, and the temperature. The presence of the α-carbonyl group can also facilitate the Favorskii rearrangement under basic conditions.

Q2: How does solvent polarity influence the reaction rate?

A2: The polarity of the solvent plays a crucial role in determining the reaction mechanism and rate.

  • Polar protic solvents (e.g., water, ethanol, methanol) are capable of hydrogen bonding and can solvate both cations and anions effectively. They tend to favor S(_N)1 and E1 pathways by stabilizing the carbocation intermediate and the leaving group.[1][2] However, they can also decrease the reactivity of anionic nucleophiles by forming a solvent cage around them through hydrogen bonding, which can slow down S(_N)2 reactions.[3][4]

  • Polar aprotic solvents (e.g., acetone, acetonitrile, DMF, DMSO) possess dipole moments but cannot act as hydrogen bond donors.[5] These solvents are effective at solvating cations but leave anions relatively "naked" and more nucleophilic.[4] Consequently, they generally accelerate S(_N)2 reactions.[6]

Q3: What is the Favorskii rearrangement and when should I be concerned about it?

A3: The Favorskii rearrangement is a reaction of α-haloketones with a base to form a rearranged carboxylic acid derivative (acid, ester, or amide).[6][7] It proceeds through a cyclopropanone intermediate. This can be a significant side reaction when using strong bases, particularly alkoxides, with this compound. The choice of solvent can influence the propensity for this rearrangement.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product

Possible Causes and Solutions:

  • Incorrect Solvent Choice: The solvent may be favoring a competing reaction pathway (e.g., elimination or Favorskii rearrangement) or deactivating your nucleophile.

    • For S(_N)2 reactions with strong, anionic nucleophiles: Switch to a polar aprotic solvent like acetonitrile or DMF to enhance nucleophilicity.[6]

    • For S(_N)1 reactions with weak nucleophiles: Use a polar protic solvent like ethanol or methanol to stabilize the carbocation intermediate.[1][2]

  • Insufficient Reactant Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

    • Solution: Choose a solvent that dissolves all reactants at the reaction temperature. A solvent screen with small-scale trials can identify the optimal choice.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Elimination Products: If elimination is a problem, consider using a less basic nucleophile or lowering the reaction temperature. Polar aprotic solvents can also favor substitution over elimination in some cases.[8]

    • Favorskii Rearrangement: To minimize this, consider using a weaker base or a non-basic nucleophile if the reaction chemistry allows.

Data Presentation

The following tables provide illustrative data on how solvent choice can impact the reaction of this compound with a representative nucleophile, sodium azide (NaN(_3)), at 25°C. This data is based on established principles of solvent effects on nucleophilic substitution reactions.

Table 1: Impact of Solvent on Reaction Rate (S(_N)2 Pathway)

SolventDielectric Constant (ε)Solvent TypeRelative Rate Constant (k/k(_0))
Methanol32.7Polar Protic1
Ethanol24.6Polar Protic0.5
Acetone20.7Polar Aprotic200
Acetonitrile37.5Polar Aprotic500
DMF36.7Polar Aprotic1200
DMSO46.7Polar Aprotic2500

This table illustrates the significant rate enhancement of S(_N)2 reactions in polar aprotic solvents compared to polar protic solvents.

Table 2: Impact of Solvent on Product Distribution (Substitution vs. Elimination)

Reaction of this compound with sodium ethoxide at 50°C.

SolventS(_N)2 Product Yield (%)E2 Product Yield (%)Favorskii Product Yield (%)
Ethanol454015
tert-Butanol207010
DMSO652510

This table demonstrates how the solvent can influence the competition between substitution, elimination, and rearrangement pathways.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (S(_N)2) in a Polar Aprotic Solvent

This protocol describes a general method for the reaction of this compound with an amine nucleophile in acetonitrile.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., pyrrolidine) (1.2 eq)

  • Potassium carbonate (K(_2)CO(_3)) (2.0 eq)

  • Anhydrous Acetonitrile (solvent)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous acetonitrile.

  • Add potassium carbonate to the mixture.

  • Add the amine nucleophile dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium salts and wash with a small amount of acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Solvolysis (S(_N)1) in a Polar Protic Solvent

This protocol outlines the solvolysis of this compound in ethanol.

Materials:

  • This compound (1.0 eq)

  • Ethanol (solvent)

  • A non-nucleophilic base (e.g., calcium carbonate) to neutralize the HBr byproduct (optional, but recommended)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add calcium carbonate to the solution.

  • Stir the mixture at a controlled temperature (e.g., 50°C).

  • Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material and the appearance of the ether product.

  • Once the reaction is complete, cool the mixture and filter to remove the calcium carbonate.

  • Remove the excess ethanol under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography.

Visualizations

Troubleshooting_Solvent_Choice start Low Yield or Side Products Observed check_solvent Evaluate Solvent Choice start->check_solvent polar_protic Polar Protic Solvent (e.g., Ethanol, Methanol) check_solvent->polar_protic Current Solvent polar_aprotic Polar Aprotic Solvent (e.g., Acetonitrile, DMSO) check_solvent->polar_aprotic Current Solvent sn1_e1_favored Favors SN1/E1 Stabilizes Carbocation polar_protic->sn1_e1_favored solvolysis_risk Risk of Solvolysis (Solvent as Nucleophile) polar_protic->solvolysis_risk nucleophile_caging Nucleophile Caging (Reduces SN2 Rate) polar_protic->nucleophile_caging sn2_favored Favors SN2 Enhances Nucleophilicity polar_aprotic->sn2_favored strong_base_issue Strongly Basic Nucleophile? sn2_favored->strong_base_issue strong_base_issue->sn2_favored No (Weakly Basic Nu) e2_favored E2 Pathway Favored strong_base_issue->e2_favored Yes favorskii_risk Risk of Favorskii Rearrangement strong_base_issue->favorskii_risk Yes optimize_conditions Optimize Conditions: - Lower Temperature - Weaker Base e2_favored->optimize_conditions favorskii_risk->optimize_conditions

Caption: Troubleshooting workflow for solvent selection in reactions of this compound.

Reaction_Pathway_Selection start Starting Material: This compound conditions Reaction Conditions: - Solvent - Nucleophile/Base - Temperature start->conditions sn1 SN1 Product conditions->sn1 Polar Protic Solvent, Weak Nucleophile sn2 SN2 Product conditions->sn2 Polar Aprotic Solvent, Strong, Weakly Basic Nucleophile e1 E1 Product conditions->e1 Polar Protic Solvent, Weak Base, Heat e2 E2 Product conditions->e2 Strong, Hindered Base favorskii Favorskii Product conditions->favorskii Strong Base (e.g., Alkoxide)

Caption: Influence of reaction conditions on the product outcome for this compound.

References

Technical Support Center: Catalyst Selection and Optimization for 2-Bromo-1-(4-fluorophenyl)propan-1-one Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions involving 2-Bromo-1-(4-fluorophenyl)propan-1-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions applicable to this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most common and applicable reactions include:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with an aryl or vinyl boronic acid or ester.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with a primary or secondary amine.[1][2][3]

  • Heck Coupling: For the formation of a C-C bond with an alkene.[1][4]

  • Sonogashira Coupling: For the formation of a C-C bond with a terminal alkyne.[5][6]

  • α-Arylation of Ketones: This substrate can act as the electrophile in reactions to form α-aryl ketones.[7]

Q2: What are the general challenges when using α-bromo ketones like this compound in cross-coupling reactions?

A2: α-bromo ketones present unique challenges compared to simple aryl bromides. These include:

  • Side Reactions: The presence of the carbonyl group and the α-proton can lead to side reactions such as enolate formation and subsequent self-condensation or other base-mediated reactions.

  • Catalyst Deactivation: The ketone functionality can potentially coordinate to the palladium center, leading to catalyst deactivation.

  • Stereocenter Formation: If the coupling partner is prochiral, the reaction can lead to the formation of a new stereocenter, which may require specific chiral ligands for enantioselective control.

  • β-Hydride Elimination: This is a common side reaction in palladium-catalyzed couplings that can compete with reductive elimination, leading to the formation of byproducts.[7]

Q3: How do I choose the right palladium catalyst and ligand for my specific coupling reaction?

A3: The choice of catalyst and ligand is crucial for a successful reaction and depends heavily on the specific coupling partners.

  • Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts).[4] Precatalysts are often preferred for their air and moisture stability and ease of use.

  • Ligands: The ligand stabilizes the palladium catalyst and modulates its reactivity. For α-bromo ketones, bulky, electron-rich phosphine ligands are often employed. Examples include tri-tert-butylphosphine (P(t-Bu)₃), Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos), and N-heterocyclic carbenes (NHCs).[3][4] The choice of ligand can significantly impact reaction rate, yield, and selectivity.

Q4: What are common side reactions to watch out for and how can I minimize them?

A4: Common side reactions include:

  • Hydrodebromination: Replacement of the bromine atom with a hydrogen atom. This can often be minimized by ensuring strictly anaerobic conditions and by the choice of ligand and base.

  • Homocoupling: Coupling of two molecules of the boronic acid (in Suzuki coupling) or two molecules of the aryl halide. This can be influenced by the palladium source, base, and the presence of oxygen.

  • β-Hydride Elimination: As mentioned earlier, this can be a competing pathway. The use of bulky ligands can often disfavor this process.[7]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no product yield.

  • Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield. What should I investigate?

  • Answer: Low yields in Suzuki-Miyaura couplings can stem from several factors. A systematic approach to troubleshooting is recommended:

    • Catalyst System: Ensure your palladium catalyst and ligand are active. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). The choice of ligand is often critical.[8]

    • Base: The base is crucial for activating the boronic acid.[8] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction. If your substrate is base-sensitive, a weaker base like KF might be beneficial.

    • Solvent: Aprotic solvents like dioxane, toluene, or THF, often with a small amount of water, are commonly used. The water is necessary to help dissolve the inorganic base.

    • Temperature: While many Suzuki couplings proceed at elevated temperatures (80-110 °C), starting at a lower temperature and gradually increasing it can help minimize side reactions.

    • Reagent Quality: Ensure the purity of your starting materials, especially the boronic acid, as they can degrade upon storage.

Issue: Significant formation of homocoupled boronic acid byproduct.

  • Question: I am observing a significant amount of the homocoupled product from my boronic acid. How can I suppress this side reaction?

  • Answer: Homocoupling of boronic acids is often promoted by the presence of oxygen and certain palladium species. To minimize this:

    • Degassing: Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

    • Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ may be preferable to Pd(II) sources like Pd(OAc)₂, as Pd(II) can directly promote homocoupling.

    • Reaction Conditions: Lowering the reaction temperature and using the minimum effective amount of base can sometimes reduce the rate of homocoupling.

Buchwald-Hartwig Amination

Issue: Low conversion of the starting material.

  • Question: My Buchwald-Hartwig amination with this compound is not going to completion. What are the likely causes?

  • Answer: Incomplete conversion in Buchwald-Hartwig aminations can be due to several factors:

    • Catalyst and Ligand: This reaction is highly dependent on the catalyst system. For α-bromo ketones, bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos are often effective.[3] Consider screening different palladium-ligand combinations.

    • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are common choices.[2] The choice of base can be critical and substrate-dependent.

    • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used. Ensure your solvent is sufficiently dry.

    • Temperature: These reactions often require elevated temperatures (80-120 °C).

Issue: Observation of hydrodebromination as a major side product.

  • Question: A significant portion of my starting material is being converted to 1-(4-fluorophenyl)propan-1-one instead of the desired amine product. How can I prevent this?

  • Answer: Hydrodebromination is a common side reaction. To minimize it:

    • Ligand Choice: The use of bulky, electron-rich ligands can often suppress hydrodebromination by favoring the desired reductive elimination pathway.

    • Base: The choice and amount of base can influence the extent of this side reaction. Using the minimum effective amount of a slightly weaker base, if compatible with the reaction, might be beneficial.

    • Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor side reactions.

Heck Coupling

Issue: Poor regioselectivity in the coupling with my alkene.

  • Question: The Heck reaction of this compound with my alkene is giving a mixture of regioisomers. How can I improve the selectivity?

  • Answer: Regioselectivity in the Heck reaction is influenced by both electronic and steric factors of the alkene and the aryl halide.

    • Ligand: The ligand can have a significant impact on regioselectivity. For electron-rich olefins, certain ligands can favor the formation of the α-substituted product. Screening different phosphine ligands or N-heterocyclic carbenes (NHCs) is recommended.

    • Additives: In some cases, the addition of salts like silver salts can influence the regioselectivity.

    • Solvent: The polarity of the solvent can also play a role in directing the regioselectivity.

Sonogashira Coupling

Issue: The reaction is sluggish and gives low yields.

  • Question: My Sonogashira coupling of this compound with a terminal alkyne is not efficient. What can I do to improve it?

  • Answer: Sluggish Sonogashira couplings can often be improved by optimizing the catalytic system and reaction conditions.

    • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[5] The choice of phosphine ligand for the palladium can be critical.

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used, and it can often serve as the solvent as well.

    • Copper-Free Conditions: In some cases, especially with sensitive substrates, copper-free Sonogashira protocols can be advantageous. These often employ more specialized palladium catalysts and stronger organic bases.

    • Inert Atmosphere: These reactions are sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Ensure the reaction is performed under a strict inert atmosphere.

Recommended Starting Conditions (for Optimization)

The following tables provide recommended starting points for catalyst, ligand, base, and solvent for the coupling reactions of this compound. Note: These are general recommendations based on literature for similar substrates and will likely require optimization for your specific coupling partner.

Table 1: Suzuki-Miyaura Coupling Starting Conditions

ComponentRecommendation 1Recommendation 2Recommendation 3
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)PdCl₂(dppf) (3 mol%)
Ligand SPhos (4 mol%)XPhos (2 mol%)P(t-Bu)₃ (4 mol%)
Base K₃PO₄ (2 equiv)K₂CO₃ (2 equiv)Cs₂CO₃ (2 equiv)
Solvent Toluene/H₂O (10:1)Dioxane/H₂O (4:1)THF/H₂O (10:1)
Temp. 80-110 °C80-110 °C80-100 °C

Table 2: Buchwald-Hartwig Amination Starting Conditions

ComponentRecommendation 1Recommendation 2Recommendation 3
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)XPhos Pd G3 (2 mol%)
Ligand XPhos (2-4 mol%)RuPhos (4 mol%)BrettPhos (4 mol%)
Base NaOtBu (1.2 equiv)K₃PO₄ (2 equiv)LHMDS (1.2 equiv)
Solvent TolueneDioxaneTHF
Temp. 90-110 °C100-120 °C80-100 °C

Table 3: Heck Coupling Starting Conditions

ComponentRecommendation 1Recommendation 2
Pd Source Pd(OAc)₂ (1-5 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)
Ligand P(o-tolyl)₃ (2-10 mol%)PPh₃ (4-10 mol%)
Base Et₃N (1.5 equiv)K₂CO₃ (1.5 equiv)
Solvent DMF or NMPToluene
Temp. 100-140 °C100-140 °C

Table 4: Sonogashira Coupling Starting Conditions

ComponentRecommendation 1 (with Copper)Recommendation 2 (Copper-Free)
Pd Source PdCl₂(PPh₃)₂ (1-5 mol%)Pd(OAc)₂ (2 mol%)
Co-catalyst CuI (1-10 mol%)None
Ligand PPh₃ (2-10 mol%)SPhos (4 mol%)
Base Et₃NK₂CO₃ (2 equiv)
Solvent THF or DMFDioxane
Temp. Room Temp to 60 °C60-100 °C

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).

  • Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water) via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu) to a dry reaction vessel.

  • Add the anhydrous solvent (e.g., toluene).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Heck Coupling
  • To a reaction vessel, add this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., P(o-tolyl)₃), and the base (e.g., Et₃N).

  • Add the solvent (e.g., DMF).

  • Degas the mixture and then heat under an inert atmosphere to the desired temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, filter off any solids, and dilute with water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Sonogashira Coupling (with Copper)
  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂), the copper co-catalyst (CuI), this compound (1.0 equiv), and the solvent (e.g., THF).

  • Add the amine base (e.g., Et₃N), followed by the terminal alkyne (1.2 equiv).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Coupling Partner - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Anhydrous/Degassed Solvent B->C D Inert Atmosphere: (Evacuate & Backfill) C->D E Heat to Reaction Temp. D->E F Monitor Progress (TLC, LC-MS, GC-MS) E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Low_Yield Start Low or No Yield Catalyst Check Catalyst System - Screen Pd sources (Pd(OAc)₂, Pd₂(dba)₃) - Screen ligands (e.g., XPhos, SPhos) Start->Catalyst Is the catalyst active? Base Optimize Base - Screen different bases (K₂CO₃, K₃PO₄, NaO-t-Bu) - Check base strength and solubility Catalyst->Base No improvement Result Improved Yield Catalyst->Result Improvement Solvent Evaluate Solvent - Ensure solvent is anhydrous/degassed - Try alternative solvents (Toluene, Dioxane, THF) Base->Solvent No improvement Base->Result Improvement Temp Adjust Temperature - Gradually increase temperature - Check for substrate/catalyst decomposition Solvent->Temp No improvement Solvent->Result Improvement Reagents Verify Reagent Quality - Check purity of starting materials - Use fresh reagents if necessary Temp->Reagents No improvement Temp->Result Improvement Reagents->Start Still no improvement, re-evaluate overall strategy Reagents->Result Improvement

Caption: Troubleshooting decision tree for low-yield reactions.

References

Validation & Comparative

Comparative NMR Analysis of 2-Bromo-1-(4-fluorophenyl)propan-1-one and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the 1H and 13C NMR spectral characteristics of 2-Bromo-1-(4-fluorophenyl)propan-1-one and related α-haloketones. This document provides a comparative analysis with structural analogs, detailed experimental protocols, and visual aids to facilitate structural elucidation and characterization.

This guide presents a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound, a halogenated ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for the target compound, this guide leverages spectral data from closely related structural analogs to provide a robust comparative framework. The compounds included in this analysis are 2-Bromo-1-(4-fluorophenyl)ethanone, which lacks the α-methyl group, and 1-(4-fluorophenyl)-3-phenylpropan-1-one, serving as a non-α-halogenated counterpart. A theoretical estimation for the spectral data of 2-Chloro-1-(4-fluorophenyl)propan-1-one is also provided based on established substituent effects.

Comparative Spectral Data

The following tables summarize the experimental and estimated 1H and 13C NMR data for this compound and its structural analogs. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: 1H NMR Spectral Data Comparison

CompoundProton AssignmentMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)Citation
This compound α-CHQuartet~5.2 - 5.4~6.8Estimated
β-CH3Doublet~1.8 - 2.0~6.8Estimated
Ar-H (ortho to C=O)Multiplet~8.0 - 8.1-Estimated
Ar-H (ortho to F)Multiplet~7.1 - 7.2-Estimated
2-Bromo-1-(4-fluorophenyl)ethanone α-CH2Singlet4.43-[1]
Ar-H (ortho to C=O)Multiplet8.02 - 8.05-[1]
Ar-H (ortho to F)Triplet7.188.6[1]
2-Chloro-1-(4-fluorophenyl)propan-1-one α-CHQuartet~5.0 - 5.2~6.7Estimated
β-CH3Doublet~1.7 - 1.9~6.7Estimated
Ar-H (ortho to C=O)Multiplet~8.0 - 8.1-Estimated
Ar-H (ortho to F)Multiplet~7.1 - 7.2-Estimated
1-(4-Fluorophenyl)-3-phenylpropan-1-one α-CH2Multiplet3.21 - 3.31-[2]
β-CH2Multiplet3.01 - 3.11-[2]
Ar-H (ortho to C=O)Multiplet7.91 - 8.03-[2]
Ar-H (ortho to F)Multiplet7.04 - 7.14-[2]
Phenyl-HMultiplet7.16 - 7.34-[2]

Note: Estimated values are based on the analysis of structurally similar compounds and known substituent effects.

Table 2: 13C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)C-F Coupling (J, Hz)Citation
This compound C=O~192 - 194-Estimated
α-CH~40 - 45-Estimated
β-CH3~20 - 22-Estimated
Ar-C (ipso, C-F)~166 (d)~255Estimated
Ar-C (ipso, C-C=O)~131 (d)~3Estimated
Ar-C (ortho to C=O)~131.5 (d)~9.5Estimated
Ar-C (ortho to F)~116 (d)~22Estimated
2-Bromo-1-(4-fluorophenyl)ethanone C=O189.8-[1]
α-CH230.5-[1]
Ar-C (ipso, C-F)166.0 (d)254.0[1]
Ar-C (ipso, C-C=O)130.3 (d)3.0[1]
Ar-C (ortho to C=O)131.7 (d)9.6[1]
Ar-C (ortho to F)116.1 (d)21.6[1]
2-Chloro-1-(4-fluorophenyl)propan-1-one C=O~193 - 195-Estimated
α-CH~48 - 53-Estimated
β-CH3~19 - 21-Estimated
Ar-C (ipso, C-F)~166 (d)~255Estimated
Ar-C (ipso, C-C=O)~131 (d)~3Estimated
Ar-C (ortho to C=O)~131.5 (d)~9.5Estimated
Ar-C (ortho to F)~116 (d)~22Estimated
1-(4-Fluorophenyl)-3-phenylpropan-1-one C=ONot Reported-[2]
α-CH2Not Reported-[2]
β-CH2Not Reported-[2]
Ar-CNot Reported-[2]

Note: Estimated values are based on the analysis of structurally similar compounds and known substituent effects. 'd' denotes a doublet.

Experimental Protocols

A standardized protocol for acquiring high-quality 1H and 13C NMR spectra for small organic molecules like this compound is outlined below.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent: Dissolve 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6). Chloroform-d (CDCl3) is a common choice for similar ketones.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • 1H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.

    • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually adequate.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good digital resolution.

  • 13C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of 13C.

    • Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is often necessary, especially for quaternary carbons.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integration (1H NMR): Integrate the signals to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualizing Molecular Structure and Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the chemical structure and proton/carbon environments of the target compound and the general workflow for its NMR analysis.

Caption: Structure of this compound with key proton and carbon environments highlighted.

G General NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent with TMS) DataAcquisition Data Acquisition (1H and 13C NMR Experiments) SamplePrep->DataAcquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing Analysis Spectral Analysis (Referencing, Integration, Peak Picking) Processing->Analysis Comparison Comparative Analysis (Comparison with Analogs and Databases) Analysis->Comparison StructureElucidation Structure Elucidation / Verification Comparison->StructureElucidation

Caption: A streamlined workflow for the NMR analysis of small organic molecules.

References

A Comparative Guide to the Analytical Characterization of 2-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization of 2-Bromo-1-(4-fluorophenyl)propan-1-one, a halogenated aromatic ketone of interest in synthetic chemistry and drug development. The primary focus is on its predicted mass spectrometry fragmentation pattern, with a comparative analysis of alternative analytical methods such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Chromatographic techniques.

Mass Spectrometry: Predicting the Fragmentation Pathway

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural elucidation of organic compounds. While an experimental mass spectrum for this compound is not publicly available, a fragmentation pattern can be predicted based on the established principles of mass spectrometry and the analysis of structurally similar compounds.

The molecular formula of this compound is C₉H₈BrFO, with a molecular weight of approximately 231.06 g/mol .[1] Due to the presence of bromine, the molecular ion peak is expected to appear as a pair of peaks of nearly equal intensity (M+ and M+2) at m/z 230 and 232, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The predicted major fragmentation pathways are as follows:

  • Alpha-Cleavage: The bond between the carbonyl group and the adjacent carbon is susceptible to cleavage.

    • Loss of the ethyl group: Cleavage of the C-C bond between the carbonyl carbon and the chiral carbon bearing the bromine atom would lead to the formation of the 4-fluorobenzoyl cation, a stable acylium ion.

    • Loss of the 4-fluorophenyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring.

  • Cleavage of the Carbon-Bromine Bond: The C-Br bond is relatively weak and can undergo homolytic or heterolytic cleavage.

  • McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by beta-cleavage could be considered.

The following diagram illustrates the predicted primary fragmentation pathways:

G Predicted Mass Spectrometry Fragmentation of this compound M [C₉H₈BrFO]⁺˙ m/z 230/232 Molecular Ion F1 [C₇H₄FO]⁺ m/z 123 4-Fluorobenzoyl cation M->F1 - C₂H₄Br radical F2 [C₉H₈FO]⁺ m/z 151 Loss of Br radical M->F2 - Br radical F3 [C₂H₄Br]⁺ m/z 107/109 Loss of 4-fluorobenzoyl radical M->F3 - C₇H₄FO radical F4 [C₆H₄F]⁺ m/z 95 4-Fluorophenyl cation F1->F4 - CO

Caption: Predicted EI-MS fragmentation pathways for this compound.

Predicted Mass Spectrometry Data Summary
m/z (Predicted) Ion Formula Proposed Fragment Structure Fragmentation Pathway
230/232[C₉H₈BrFO]⁺˙Molecular IonIonization of the parent molecule
151[C₉H₈FO]⁺C₆H₄F-CO-CHCH₃⁺Loss of a bromine radical
123[C₇H₄FO]⁺C₆H₄F-CO⁺Alpha-cleavage with loss of the C₂H₄Br radical
107/109[C₂H₄Br]⁺CH₃CHBr⁺Alpha-cleavage with loss of the 4-fluorobenzoyl radical
95[C₆H₄F]⁺C₆H₄F⁺Loss of carbon monoxide from the 4-fluorobenzoyl cation

Alternative Analytical Methods: A Comparative Overview

While mass spectrometry provides invaluable structural information through fragmentation analysis, a comprehensive characterization of this compound often requires orthogonal analytical techniques. The following table compares the utility of Mass Spectrometry with other common analytical methods.

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), structural information from fragmentation patterns.High sensitivity, provides detailed structural insights, can be coupled with chromatographic techniques (GC-MS, LC-MS).Isomers may not be distinguishable without tandem MS, "soft" ionization techniques may not produce significant fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Non-destructive, provides unambiguous structural elucidation, quantitative capabilities.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for larger molecules.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Fast, simple sample preparation, provides a "fingerprint" of the molecule.Limited structural information beyond functional groups, not ideal for complex mixtures.
Gas Chromatography (GC) Separation of volatile and thermally stable compounds, quantitative analysis.High resolution separation, well-established methods, can be coupled with MS for identification.Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Separation of a wide range of compounds, including non-volatile and thermally labile ones, quantitative analysis.Versatile, applicable to a broad range of analytes, various detection methods available.Lower resolution than GC for some applications, can be more complex to develop methods.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible analytical data. Below are generalized protocols for the analysis of this compound using various techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

A general workflow for the analysis of an aromatic ketone by GC-MS is depicted below.

G General GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep1 Dissolve sample in a volatile solvent (e.g., dichloromethane) Prep2 Filter the solution Prep1->Prep2 GC_Inject Inject sample into GC Prep2->GC_Inject GC_Separate Separation on a capillary column GC_Inject->GC_Separate MS_Ionize Electron Ionization (70 eV) GC_Separate->MS_Ionize MS_Fragment Fragmentation MS_Ionize->MS_Fragment MS_Detect Mass analysis and detection MS_Fragment->MS_Detect Data_Process Process chromatogram and mass spectra MS_Detect->Data_Process Data_Identify Identify compound and analyze fragmentation Data_Process->Data_Identify

Caption: A generalized workflow for the analysis of a compound by GC-MS.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • Aromatic protons (C₆H₄F): δ 7.9-8.1 ppm (doublet of doublets, 2H, ortho to C=O) and δ 7.1-7.3 ppm (doublet of doublets, 2H, meta to C=O).

  • Methine proton (CHBr): δ 5.2-5.4 ppm (quartet, 1H).

  • Methyl protons (CH₃): δ 1.8-2.0 ppm (doublet, 3H).

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

  • Carbonyl carbon (C=O): δ 190-195 ppm.

  • Aromatic carbons (C₆H₄F): δ 165-168 ppm (d, J_CF ≈ 255 Hz, C-F), δ 130-135 ppm (ipso-C and d, C-H ortho to C=O), δ 115-117 ppm (d, J_CF ≈ 22 Hz, C-H meta to C=O).

  • Methine carbon (CHBr): δ 40-45 ppm.

  • Methyl carbon (CH₃): δ 20-25 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat liquid or a KBr pellet of the solid sample.

Predicted Characteristic IR Absorption Bands:

  • C=O stretch (ketone): 1680-1700 cm⁻¹ (strong).

  • C-F stretch (aromatic): 1220-1240 cm⁻¹ (strong).

  • C-Br stretch: 500-600 cm⁻¹ (medium to strong).

  • Aromatic C=C stretch: ~1600 cm⁻¹ and ~1500 cm⁻¹ (medium).

  • Aromatic C-H stretch: ~3050-3100 cm⁻¹ (weak).

  • Aliphatic C-H stretch: ~2950-3000 cm⁻¹ (weak to medium).

High-Performance Liquid Chromatography (HPLC)

Instrumentation: An HPLC system with a UV detector.

Methodology:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50% acetonitrile, increasing to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

This guide provides a foundational framework for the analytical characterization of this compound. Experimental conditions may require optimization based on the specific instrumentation and analytical goals.

References

A Comparative Guide to the Infrared Spectroscopy of 2-Bromo-1-(4-fluorophenyl)propan-1-one for Functional Group Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the infrared (IR) spectroscopy of 2-bromo-1-(4-fluorophenyl)propan-1-one with related ketones. It includes a comprehensive experimental protocol for acquiring IR spectra and presents comparative data to aid in functional group analysis, a critical step in the characterization of pharmaceutical intermediates and novel chemical entities.

Introduction to IR Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which reveals the vibrational frequencies of the bonds within the molecule. These frequencies are characteristic of specific functional groups, providing a molecular "fingerprint." For a compound such as this compound, IR spectroscopy is instrumental in confirming the presence of key structural features, including the carbonyl group of the ketone, the aromatic ring, and the carbon-halogen bonds.

Comparative Analysis of IR Spectra

The IR spectrum of this compound is characterized by several key absorption bands. To provide a clear context for the analysis of this compound, we compare its expected IR absorption frequencies with those of two similar ketones: 4'-fluoroacetophenone and 2-bromopropiophenone. This comparison highlights the influence of the α-bromo substituent and the propyl chain on the vibrational frequencies of the key functional groups.

Table 1: Comparison of Characteristic IR Absorption Peaks (cm⁻¹)

Functional GroupThis compound (Expected)4'-Fluoroacetophenone2-Bromopropiophenone
C=O Stretch (Ketone)~1690~1680~1695
C-H Stretch (Aromatic)3100-30003100-30003100-3000
C=C Stretch (Aromatic)1600-14501600-14501600-1450
C-F Stretch1250-11001250-1100-
C-Br Stretch700-500-700-500
C-H Bending (Alkyl)~1450 and ~1375~1450 and ~1375 (for methyl)~1450 and ~1375

Note: The spectral data for this compound are predicted based on the analysis of its functional groups, as publicly available experimental spectra are limited. Data for the comparison compounds are based on typical values found in spectral databases.

The carbonyl (C=O) stretching frequency is a key diagnostic peak for ketones. In aromatic ketones, this peak typically appears in the range of 1685-1666 cm⁻¹. The presence of an electron-withdrawing halogen atom, such as bromine, in the α-position to the carbonyl group can slightly increase the C=O stretching frequency. The fluorinated phenyl group also influences the electronic environment of the carbonyl group.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with Fourier Transform Infrared (FTIR) spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation.

Objective: To obtain a high-quality infrared spectrum of a solid organic compound for functional group analysis.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample of this compound (or other solid organic compound)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes (e.g., Kimwipes)

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • With the empty and clean ATR accessory in the spectrometer's sample compartment, acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation and Loading:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.

    • If the sample is a powder, ensure it forms a thin, even layer.

  • Sample Spectrum Acquisition:

    • Lower the ATR anvil or press to ensure firm and even contact between the sample and the crystal. Apply consistent pressure.

    • Acquire the sample spectrum. The spectrometer will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum can be processed using the spectrometer's software. This may include baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

    • Analyze the spectrum by assigning the observed absorption bands to the corresponding functional groups.

  • Cleaning:

    • After the measurement is complete, raise the anvil and carefully remove the sample from the crystal surface using a spatula.

    • Clean the ATR crystal thoroughly with a lint-free wipe dampened with isopropanol to remove any sample residue.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the functional group analysis of an unknown compound using IR spectroscopy, with this compound as an example.

IR_Analysis_Workflow A Obtain IR Spectrum of Sample B Identify Major Absorption Bands (> 1500 cm⁻¹) A->B C Strong, sharp peak ~1690 cm⁻¹? B->C D Presence of Carbonyl (C=O) Group (Ketone) C->D Yes K Correlate Findings with Proposed Structure C->K No E Peaks in 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions? D->E F Presence of Aromatic Ring (C-H and C=C stretches) E->F Yes E->K No G Strong peak in 1250-1100 cm⁻¹ region? F->G H Presence of C-F Bond G->H Yes G->K No I Peak in 700-500 cm⁻¹ region? H->I J Presence of C-Br Bond I->J Yes I->K No J->K L Functional Group Analysis Complete K->L

Caption: Workflow for Functional Group Identification via IR Spectroscopy.

Validating the Synthetic Pathway to 2-Bromo-1-(4-fluorophenyl)propan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comprehensive validation of a synthetic route to 2-Bromo-1-(4-fluorophenyl)propan-1-one, a valuable building block in medicinal chemistry. We offer an objective comparison of its synthesis with alternative methods, supported by experimental data and detailed protocols.

The synthesis of α-bromoketones is a fundamental transformation in organic chemistry, providing versatile precursors for a wide array of heterocyclic compounds and other complex molecular architectures. The target molecule, this compound, is of particular interest due to the presence of a fluorine atom, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

This guide will delve into the established synthetic route for this compound, alongside a comparative analysis of alternative brominating agents. Key performance indicators such as reaction yield, purity, and reaction time will be presented in a clear and concise tabular format to facilitate informed decision-making in the laboratory.

Comparison of Synthetic Routes

The primary route for the synthesis of this compound involves the direct α-bromination of the corresponding ketone precursor, 1-(4-fluorophenyl)propan-1-one. Several brominating agents can be employed for this transformation, each with its own set of advantages and disadvantages. Below is a comparative summary of the most common methods.

Brominating AgentTypical Reaction ConditionsReported YieldReaction TimeKey Advantages & Disadvantages
Bromine (Br₂) Acetic acid, room temperature to gentle warming.[1]Good to Excellent1 - 4 hoursAdvantages: Readily available and inexpensive. Disadvantages: Highly corrosive and toxic, requires careful handling. Can lead to over-bromination or side reactions if not controlled properly.[2]
N-Bromosuccinimide (NBS) CCl₄ or CH₃CN, often with a radical initiator (e.g., AIBN) or acid catalyst (e.g., p-TsOH), reflux.[3][4]Good to High1 - 6 hoursAdvantages: Solid, easier to handle than bromine, often more selective.[3][5] Disadvantages: Can be more expensive than bromine, requires an initiator or catalyst, and anhydrous conditions are often necessary to prevent side reactions.[3]
Copper(II) Bromide (CuBr₂) Reflux in a solvent like ethyl acetate or chloroform.Good2 - 12 hoursAdvantages: Solid reagent, generally good yields, can be more selective than Br₂. Disadvantages: Stoichiometric amounts of copper salts are required, leading to copper waste. Reaction times can be longer.

Experimental Protocols

For the purpose of validation, a detailed experimental protocol for the synthesis of the precursor, 1-(4-fluorophenyl)propan-1-one, and its subsequent bromination is provided below.

Synthesis of 1-(4-fluorophenyl)propan-1-one

The precursor ketone can be synthesized via a Friedel-Crafts acylation of fluorobenzene with propanoyl chloride.

Materials:

  • Fluorobenzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0 °C, add propanoyl chloride dropwise.

  • After the addition is complete, add fluorobenzene dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-(4-fluorophenyl)propan-1-one.

α-Bromination of 1-(4-fluorophenyl)propan-1-one with Bromine

Materials:

  • 1-(4-fluorophenyl)propan-1-one

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve 1-(4-fluorophenyl)propan-1-one in glacial acetic acid in a round-bottom flask.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Logical Workflow for Synthetic Route Validation

The following diagram illustrates a logical workflow for the validation and comparison of different synthetic routes for this compound.

G Workflow for Synthetic Route Validation cluster_0 Precursor Synthesis cluster_1 Bromination Method Comparison cluster_2 Analysis and Validation start Start: Fluorobenzene & Propanoyl Chloride friedel_crafts Friedel-Crafts Acylation start->friedel_crafts precursor 1-(4-fluorophenyl)propan-1-one friedel_crafts->precursor br2 br2 precursor->br2 Bromine (Br₂) nbs nbs precursor->nbs N-Bromosuccinimide (NBS) cubr2 cubr2 precursor->cubr2 Copper(II) Bromide (CuBr₂) br2_product Product via Br₂ br2->br2_product nbs_product Product via NBS nbs->nbs_product cubr2_product Product via CuBr₂ cubr2->cubr2_product analysis Comparative Analysis (Yield, Purity, Time) br2_product->analysis nbs_product->analysis cubr2_product->analysis conclusion Conclusion: Optimal Synthetic Route analysis->conclusion

Caption: A logical workflow for the validation of synthetic routes.

Signaling Pathway for α-Bromination of Ketones

The α-bromination of a ketone proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack the bromine source. The following diagram illustrates this general signaling pathway.

G General Mechanism for α-Bromination of Ketones ketone Ketone (1-(4-fluorophenyl)propan-1-one) enol Enol or Enolate Intermediate ketone->enol Tautomerization / Deprotonation product α-Bromo Ketone (this compound) enol->product Nucleophilic Attack brominating_agent Brominating Agent (e.g., Br₂, NBS) brominating_agent->enol catalyst Acid or Base Catalyst catalyst->ketone

Caption: The general mechanism for the α-bromination of a ketone.

References

A Comparative Guide to Catalysts for the α-Bromination of 1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α-haloketones, such as 2-Bromo-1-(4-fluorophenyl)propan-1-one, is a critical step in the development of numerous pharmaceutical compounds. The selection of an appropriate catalyst and brominating agent is paramount to ensure high yield, selectivity, and operational safety. This guide provides a comparative overview of various catalytic systems applicable to the α-bromination of 1-(4-fluorophenyl)propan-1-one, based on experimental data from analogous aromatic ketone reactions.

Performance Comparison of Catalytic Systems

Catalytic SystemBrominating AgentSubstrate (Analogous)Yield (%)Reaction ConditionsKey AdvantagesPotential Drawbacks
Lewis Acid Br₂Aromatic KetonesGood to ExcellentAnhydrous conditions, often requires stoichiometric amounts of catalystHigh reactivityStrict moisture control needed, potential for side reactions
Acid-Promoted Br₂Aryl KetonesGood to ExcellentGlacial acetic acid, microwave irradiation (5 h)Straightforward procedureUse of corrosive acid, potential for ring bromination
Heterogeneous N-Bromosuccinimide (NBS)Substituted Acetophenones~85Acidic Alumina (Al₂O₃), Methanol, RefluxEasy catalyst removal, milder conditionsMay require longer reaction times
Electrocatalytic NH₄BrAcetophenone80H₂SO₄ (cat.), Pt/Pt electrodes, H₂O:CH₃CNGreen chemistry (in situ bromine generation), high selectivityRequires specialized electrochemical equipment
Organocatalytic N-Bromosuccinimide (NBS)Aldehydes/KetonesHigh (up to 94% ee for asymmetric)Chiral secondary amines (e.g., diphenylpyrrolidine)High enantioselectivity for chiral productsCatalysts can be expensive, may not be ideal for achiral synthesis
Metal Complex -Propiophenone80 (for subsequent amination)Carbohydrate Cu²⁺ complexesCan be part of one-pot synthesisPrimarily studied for tandem reactions

Experimental Protocols

Below are detailed experimental protocols for representative catalytic methods, adapted from literature for the potential synthesis of this compound.

Heterogeneous Catalysis with Acidic Alumina and NBS

This method offers a practical and environmentally friendly approach due to the ease of catalyst separation.[1]

Materials:

  • 1-(4-fluorophenyl)propan-1-one (10 mmol)

  • N-Bromosuccinimide (NBS) (12 mmol)

  • Acidic Alumina (Al₂O₃) (10% w/w of the substrate)

  • Methanol (20 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 50 mL round-bottom flask, combine 1-(4-fluorophenyl)propan-1-one (10 mmol), N-Bromosuccinimide (12 mmol), and acidic alumina (10% w/w).

  • Add methanol (20 mL) to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.

  • Heat the mixture to reflux and maintain for the required reaction time (monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid catalyst (acidic alumina) from the reaction mixture.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be further purified by crystallization or column chromatography.

Acid-Promoted Bromination with Br₂

A classic and effective method for α-bromination of aryl ketones.[2]

Materials:

  • 1-(4-fluorophenyl)propan-1-one (5.0 mmol)

  • Bromine (Br₂) (5.5 mmol)

  • Glacial Acetic Acid (20 mL)

  • 50 mL round-bottom flask with a dropping funnel and condenser

Procedure:

  • Dissolve 1-(4-fluorophenyl)propan-1-one (5.0 mmol) in glacial acetic acid (20 mL) in a 50 mL round-bottom flask.

  • Slowly add bromine (5.5 mmol) to the solution at room temperature with constant stirring.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (e.g., 60-70 °C) until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water to remove acetic acid, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

  • Dry the product. Further purification can be achieved by recrystallization.

Electrocatalytic α-Bromination

A modern, green approach that avoids the direct use of hazardous bromine.[1]

Materials:

  • 1-(4-fluorophenyl)propan-1-one (10 mmol)

  • Ammonium bromide (NH₄Br) (60% w/v)

  • Sulfuric acid (H₂SO₄) (0.33 M)

  • Acetonitrile (CH₃CN) and Distilled Water (20:80 mixture)

  • Undivided electrochemical cell with platinum foil electrodes

  • DC power supply

  • Magnetic stirrer

Procedure:

  • Prepare the electrolyte solution by dissolving the required amount of ammonium bromide in a 20:80 mixture of acetonitrile and water. Add a catalytic amount of sulfuric acid.

  • Add 1-(4-fluorophenyl)propan-1-one (10 mmol) to the electrolyte solution in the undivided electrochemical cell.

  • Insert the platinum foil electrodes and stir the solution.

  • Apply a constant current (e.g., 100 mA cm⁻²) and pass a charge of 2 F per mole of the ketone.

  • Upon completion, transfer the mixture to a separatory funnel.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1-(4-fluorophenyl)propan-1-one E Reaction Vessel A->E B Catalyst B->E C Brominating Agent C->E D Solvent D->E F Mixing & Heating (as required) E->F G Reaction Monitoring (e.g., TLC) F->G H Quenching / Catalyst Removal G->H I Extraction H->I J Drying & Solvent Evaporation I->J K Purification (Crystallization / Chromatography) J->K L Final Product: This compound K->L

References

A Cost-Benefit Analysis of 2-Bromo-1-(4-fluorophenyl)propan-1-one in the Synthesis of Substituted Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The selection of a starting material is a critical decision in chemical synthesis, profoundly impacting the overall efficiency, cost, and safety of a synthetic route. This guide provides a comprehensive cost-benefit analysis of using 2-Bromo-1-(4-fluorophenyl)propan-1-one as a key intermediate in the synthesis of pharmacologically active molecules, specifically focusing on the preparation of 4-fluoromethcathinone (Flephedrone), a model substituted cathinone.

This document compares two primary synthetic pathways: Route A , which utilizes the commercially available this compound directly, and Route B , which involves the synthesis of this intermediate from a less expensive precursor, 1-(4-fluorophenyl)propan-1-one. By examining quantitative data on cost, reaction yield, safety, and procedural complexity, this guide aims to provide laboratory professionals with the critical information needed to make an informed decision for their research and development objectives.

Overview of Synthetic Pathways

The synthesis of 4-fluoromethcathinone, a monoamine reuptake inhibitor, serves as an excellent case study. The core transformation is the amination of an α-bromoketone. The two routes diverge on the acquisition of this key intermediate.

  • Route A (Direct Approach): This pathway begins with the procured α-bromoketone, this compound, which is then reacted with methylamine to yield the final product. This route is more direct, involving a single primary transformation.

  • Route B (Precursor Synthesis Approach): This pathway starts with the more accessible and economical ketone, 1-(4-fluorophenyl)propan-1-one. This precursor is first brominated to synthesize this compound, which is then aminated in a subsequent step.

G cluster_A Route A: Direct Approach cluster_B Route B: Precursor Synthesis Approach A1 2-Bromo-1-(4-fluorophenyl) propan-1-one A2 4-Fluoromethcathinone (Final Product) A1->A2 Amination (Methylamine) B1 1-(4-fluorophenyl)propan-1-one B2 2-Bromo-1-(4-fluorophenyl) propan-1-one B1->B2 Bromination (e.g., NBS or Br2) B3 4-Fluoromethcathinone (Final Product) B2->B3 Amination (Methylamine)

Caption: Comparative workflow of synthetic routes to 4-Fluoromethcathinone.

Quantitative Data Comparison

The decision to use a pre-functionalized intermediate versus synthesizing it in-house often hinges on a trade-off between the cost of materials and the resources required for an additional synthetic step. The following tables provide a summary of key quantitative metrics for both routes.

Table 1: Overall Route Comparison

MetricRoute A (Direct)Route B (Precursor Synthesis)Notes
Starting Material This compound1-(4-fluorophenyl)propan-1-oneRoute A's precursor is significantly more expensive.
Number of Steps 12Route B requires an additional bromination step.
Typical Overall Yield 70-85%60-75%Assumes an 85-90% yield for the bromination step in Route B.
Estimated Cost/Gram HighLow - ModerateCost is dominated by the starting material.
Process Complexity LowModerateRoute B involves handling hazardous brominating agents.

Table 2: Cost and Reagent Analysis

ReagentTypical RoleEstimated CostKey Supplier Info
This compound Route A Starting Material~¥418 / gChemsrc[1]
1-(4-fluorophenyl)propan-1-one Route B Starting Material~$20 / gVaries by supplier
N-Bromosuccinimide (NBS) Brominating Agent (Route B)~$2 / gCommon lab reagent
Methylamine (Solution) Aminating Agent (Both)~$0.5 / gCommon lab reagent

Table 3: Safety and Handling Comparison

Compound / ReagentGHS Hazard StatementsKey Safety Considerations
This compound H302, H315, H319, H335Harmful if swallowed, causes skin, eye, and respiratory irritation.[2] A lachrymator.
1-(4-fluorophenyl)propan-1-one H315, H319, H335Causes skin, eye, and respiratory irritation.
N-Bromosuccinimide (NBS) H314Causes severe skin burns and eye damage. Light-sensitive.
Bromine (Br₂) (Alternative) H314, H330, H400Causes severe skin burns and eye damage. Fatal if inhaled. Very toxic to aquatic life. Highly corrosive.
Methylamine H220, H280, H314, H331Extremely flammable gas. Contains gas under pressure. Causes severe skin burns. Toxic if inhaled.

Experimental Protocols

The following are representative protocols for the key transformations in each route.

Protocol for Route A: Amination of this compound
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq).

  • Solvation: Dissolve the starting material in a suitable solvent, such as acetonitrile or isopropanol.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of methylamine (2.0-3.0 eq) dropwise while maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/water) or by column chromatography to yield 4-fluoromethcathinone.

Protocol for Route B: Bromination and Amination

Step 1: Bromination of 1-(4-fluorophenyl)propan-1-one

  • Setup: To a flask protected from light, add 1-(4-fluorophenyl)propan-1-one (1.0 eq) and a suitable solvent like chloroform or acetic acid.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture. Filter off the succinimide byproduct. Wash the filtrate with a sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting crude this compound can be used directly in the next step or purified by chromatography.

Step 2: Amination Follow the protocol described for Route A using the crude or purified product from Step 1.

Biological Mechanism of Action

Substituted cathinones, such as the 4-fluoromethcathinone synthesized here, primarily function as monoamine transporter inhibitors or releasing agents.[3] They exert their psychoactive effects by increasing the extracellular concentrations of key neurotransmitters like dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in the synaptic cleft. By blocking the reuptake of these neurotransmitters from the synapse back into the presynaptic neuron, they prolong their signaling activity at the postsynaptic receptors.[4][5]

G cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron cluster_2 Postsynaptic Neuron NT Dopamine (DA) Serotonin (5-HT) Transporter Monoamine Transporter (DAT / SERT) NT->Transporter 3. Reuptake (Normal) Receptor Postsynaptic Receptors NT->Receptor 2. Signal Drug Substituted Cathinone (e.g., 4-FMC) Drug->Transporter 4. Inhibition Release Neurotransmitter Release Release->NT 1. Release

Caption: Mechanism of action for a substituted cathinone at a monoamine synapse.

Cost-Benefit Analysis and Conclusion

The choice between Route A and Route B is a classic synthesis dilemma that balances convenience and cost.

Benefits of Route A (Direct Approach):

  • Simplicity and Speed: A single-step synthesis reduces overall labor time, setup, and purification efforts.

  • Predictability: Using a well-defined starting material can lead to more consistent yields and purity, simplifying process optimization.

  • Reduced Hazard Scope: Avoids the handling and disposal of hazardous brominating agents like NBS or elemental bromine.

Drawbacks of Route A:

  • High Cost: The primary disadvantage is the significantly higher cost of the starting material, which may be prohibitive for large-scale synthesis or in budget-constrained research environments.

Benefits of Route B (Precursor Synthesis Approach):

  • Economic Viability: The substantially lower cost of 1-(4-fluorophenyl)propan-1-one makes this route far more economical, especially at scale.

  • Supply Chain Flexibility: The precursor ketone is generally more widely available from a larger number of suppliers.

Drawbacks of Route B:

  • Increased Complexity: The addition of a bromination step increases the overall time and labor required.

  • Safety Concerns: The bromination step requires careful handling of corrosive and toxic reagents.

  • Yield Dependency: The overall yield is now dependent on two separate reactions, introducing more potential for material loss.

Recommendation:

For small-scale exploratory synthesis, rapid lead optimization, and academic research where time and simplicity are prioritized over material cost, Route A is the superior choice. The convenience of a one-step process from a commercially available, advanced intermediate allows for faster generation of target molecules.

For large-scale production, process chemistry development, and cost-focused research programs , Route B is the more logical and financially sound approach. The significant cost savings on the starting material will far outweigh the resources required for the additional bromination step. However, this route requires a laboratory equipped to handle hazardous reagents safely and the expertise to optimize a two-step synthetic sequence.

References

A Comparative Guide to Alternative Reagents for 2-Bromo-1-(4-fluorophenyl)propan-1-one in Specialized Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative reagents to 2-Bromo-1-(4-fluorophenyl)propan-1-one, a key intermediate in the synthesis of various organic compounds, including substituted cathinones such as flephedrone (4-fluoromethcathinone).[1][2][3] The choice of reagent for the α-functionalization of 1-(4-fluorophenyl)propan-1-one is critical, influencing reaction kinetics, yield, and overall process efficiency. This document outlines the performance of viable alternatives, supported by established chemical principles and representative experimental data.

The primary utility of these α-functionalized ketones lies in their reaction with nucleophiles, particularly amines, to form new carbon-nitrogen bonds. The reactivity of these reagents is largely dictated by the nature of the leaving group at the α-position to the carbonyl.[4][5]

Core Reagents and Alternatives

The primary alternative to the bromo- a-haloketone is its chloro- analog. Additionally, reagents with sulfonyloxy leaving groups serve as effective, albeit often more expensive, alternatives.

  • This compound (Reference Compound) : A highly reactive α-haloketone widely used due to the excellent leaving group ability of the bromide ion. Its high reactivity, however, can sometimes lead to side reactions or instability.

  • 2-Chloro-1-(4-fluorophenyl)propan-1-one (Alternative 1) : A common alternative that is generally more stable and less expensive than the bromo- derivative.[6] Its lower reactivity requires more forcing reaction conditions (e.g., higher temperatures or longer reaction times).[4]

  • 2-Tosyloxy-1-(4-fluorophenyl)propan-1-one (Alternative 2) : This reagent, featuring a p-toluenesulfonate (tosylate) group, offers reactivity comparable to or even greater than the bromo- derivative. Tosylate is an exceptionally good leaving group, often leading to clean and efficient reactions. While not as commonly cited for this specific backbone, α-sulfonyloxy ketones are a well-established class of reactive intermediates.

Performance Comparison

The selection of a reagent depends on a trade-off between reactivity, stability, cost, and the specific requirements of the synthetic route. The following table summarizes the key characteristics of each alternative.

FeatureThis compound2-Chloro-1-(4-fluorophenyl)propan-1-one2-Tosyloxy-1-(4-fluorophenyl)propan-1-one
CAS Number 345-94-881112-09-6Not widely available
Molecular Wt. 231.06 g/mol 186.61 g/mol 322.34 g/mol
Relative Reactivity HighModerateVery High
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Tosylate (TsO⁻)
Typical Conditions Room temp. to moderate heatingModerate to high heatingLow to room temperature
Advantages High reactivity, well-establishedHigher stability, lower costExcellent leaving group, clean reactions
Disadvantages Higher cost, potential instabilitySlower reaction rates, requires harsher conditionsHigh cost, precursor (tosyl chloride) is a sensitizer

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the general synthetic pathway and a typical experimental workflow for the synthesis of N-alkylated cathinone derivatives using these reagents.

G cluster_start Starting Material cluster_inter α-Functionalized Intermediates cluster_final Final Product start 1-(4-fluorophenyl)propan-1-one Bromo This compound start->Bromo Bromination (e.g., Br2) Chloro 2-Chloro-1-(4-fluorophenyl)propan-1-one start->Chloro Chlorination (e.g., SO2Cl2) Tosyl 2-Tosyloxy-1-(4-fluorophenyl)propan-1-one start->Tosyl α-Tosyloxylation Amine + Primary Amine (R-NH2) + Base Bromo->Amine Chloro->Amine Tosyl->Amine product N-Alkyl-4-fluorocathinone Amine->product Nucleophilic Substitution

Caption: General synthetic pathways to N-Alkyl-4-fluorocathinone.

G start Start reagents Dissolve α-functionalized ketone and amine in solvent start->reagents base Add base (e.g., triethylamine) dropwise at 0°C reagents->base reaction Allow reaction to proceed (Stir at RT or heat as required) base->reaction quench Quench reaction with water reaction->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via column chromatography concentrate->purify end End purify->end

Caption: Generalized experimental workflow for synthesis.

Experimental Protocols

The following is a generalized protocol for the synthesis of 4-fluoro-N-methylcathinone (Flephedrone) via nucleophilic substitution. This protocol is representative and should be adapted based on the specific α-functionalized reagent used.

Objective: To synthesize 4-fluoro-N-methylcathinone from an α-functionalized 1-(4-fluorophenyl)propan-1-one.

Materials:

  • 2-functionalized-1-(4-fluorophenyl)propan-1-one (1.0 eq)

  • Methylamine solution (e.g., 40% in water or 2M in THF) (1.2 eq)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as base (1.5 eq)

  • Solvent (e.g., Acetonitrile, Tetrahydrofuran (THF))

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the α-functionalized ketone (1.0 eq) in the chosen solvent (e.g., acetonitrile, 5 mL per mmol of ketone).

  • Amine Addition: Add the methylamine solution (1.2 eq) to the flask.

  • Base Addition: Add the base (1.5 eq) to the reaction mixture. If using a solid base like K₂CO₃, ensure vigorous stirring. If using TEA, it can be added dropwise.

  • Reaction:

    • For bromo or tosyl derivatives, stir the reaction at room temperature for 4-12 hours.

    • For the chloro derivative, heat the reaction mixture to reflux (e.g., 80°C in acetonitrile) for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

  • α-haloketones are lachrymators and skin irritants; handle with care.

  • Methylamine is a flammable and corrosive gas/solution.

Logical Comparison of Reagent Characteristics

The choice of reagent is a critical decision in the synthetic design process. The following diagram outlines the logical considerations when choosing between the bromo, chloro, and tosyl derivatives.

G cluster_reactivity Reactivity Requirement cluster_cost Cost & Availability center Reagent Selection Criteria high_react High (Fast reaction, mild conditions) center->high_react mod_react Moderate (Slower reaction, controlled) center->mod_react low_cost Low Cost / High Availability center->low_cost high_cost Higher Cost / Specialized center->high_cost Bromo Bromo- Derivative high_react->Bromo Tosyl Tosyl- Derivative high_react->Tosyl Chloro Chloro- Derivative mod_react->Chloro low_cost->Chloro high_cost->Bromo high_cost->Tosyl

Caption: Decision matrix for selecting an appropriate reagent.

Conclusion

While This compound is a highly effective reagent due to its high reactivity, viable alternatives offer distinct advantages. 2-Chloro-1-(4-fluorophenyl)propan-1-one presents a more stable and cost-effective option, suitable for large-scale synthesis where longer reaction times are acceptable.[6] For syntheses requiring very mild conditions and high efficiency, α-tosyloxy derivatives are an excellent, though more costly, choice. The ultimate selection should be based on a careful evaluation of the specific experimental goals, including reaction scale, desired kinetics, and economic constraints.

References

A Spectroscopic Showdown: Differentiating Isomers of 2-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the precise structural characterization of active pharmaceutical ingredients and their intermediates is paramount. The isomeric form of a molecule can drastically alter its pharmacological activity and toxicological profile. This guide provides a comparative analysis of the spectroscopic properties of the isomers of 2-Bromo-1-(4-fluorophenyl)propan-1-one, a common building block in organic synthesis. We will delve into the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established spectroscopic principles and data from analogous compounds.

Distinguishing Features: A Comparative Data Summary

The following tables summarize the anticipated spectroscopic data for the enantiomeric and positional isomers of this compound. It is important to note that standard spectroscopic techniques like NMR and IR do not differentiate between enantiomers ((R) vs. (S)). Specialized techniques such as chiral chromatography, NMR with chiral shift reagents, or Vibrational Circular Dichroism (VCD) are required for their distinction.[1][2][3][4][5] The data presented for the individual enantiomers are therefore identical. The data for positional isomers are predicted based on known substituent effects on chemical shifts and vibrational frequencies.

Table 1: Comparative ¹H NMR Data (Predicted)

IsomerAromatic Protons (ppm)Methine Proton (ppm)Methyl Protons (ppm)
(R/S)-2-Bromo-1-(4-fluorophenyl)propan-1-one~8.0 (dd), ~7.2 (t)~5.2 (q)~1.9 (d)
3-Bromo-1-(4-fluorophenyl)propan-1-one~8.0 (dd), ~7.2 (t)-~3.5 (t), ~3.8 (t)
2-Bromo-1-(2-fluorophenyl)propan-1-one~7.5-7.9 (m)~5.3 (q)~1.9 (d)
2-Bromo-1-(3-fluorophenyl)propan-1-one~7.6-7.8 (m)~5.2 (q)~1.9 (d)

Data for this compound is based on analogous compounds.[6][7]

Table 2: Comparative ¹³C NMR Data (Predicted)

IsomerCarbonyl Carbon (ppm)C-Br (ppm)Aromatic Carbons (ppm)Methyl/Methylene Carbons (ppm)
(R/S)-2-Bromo-1-(4-fluorophenyl)propan-1-one~192~41~166 (d), ~131 (d), ~130 (d), ~116 (d)~20
3-Bromo-1-(4-fluorophenyl)propan-1-one~196-~166 (d), ~131 (d), ~130 (d), ~116 (d)~40 (CH₂), ~27 (CH₂Br)
2-Bromo-1-(2-fluorophenyl)propan-1-one~191~42Complex pattern due to C-F coupling~20
2-Bromo-1-(3-fluorophenyl)propan-1-one~192~41Complex pattern due to C-F coupling~20

Data for this compound is based on analogous compounds.[6][7]

Table 3: Comparative IR and Mass Spectrometry Data (Predicted)

IsomerKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
(R/S)-2-Bromo-1-(4-fluorophenyl)propan-1-one~1690 (C=O), ~1600 (C=C, aromatic), ~1230 (C-F)230/232 (M+), 123 (base peak)
3-Bromo-1-(4-fluorophenyl)propan-1-one~1690 (C=O), ~1600 (C=C, aromatic), ~1230 (C-F)230/232 (M+), 123 (base peak)
2-Bromo-1-(2-fluorophenyl)propan-1-one~1690 (C=O), ~1600 (C=C, aromatic), ~1240 (C-F)230/232 (M+), 123 (base peak)
2-Bromo-1-(3-fluorophenyl)propan-1-one~1690 (C=O), ~1600 (C=C, aromatic), ~1235 (C-F)230/232 (M+), 123 (base peak)

Data is based on general spectroscopic principles and data from PubChem for the parent compound.[8]

Unveiling the Structure: Experimental Protocols

The following are standard protocols for acquiring the spectroscopic data necessary for the comparison of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. A spectral width of 220-250 ppm is common.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard (TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

A general procedure for obtaining an FTIR spectrum of a solid sample is:

  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9] Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.[9]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.[10]

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for GC-MS analysis is as follows:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[11][12]

  • GC Separation: Inject a small volume (typically 1 µL) of the sample solution into the GC. The instrument is equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to separate the components of the sample based on their boiling points and interactions with the stationary phase.[13]

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact ionization at 70 eV), and the resulting ions are separated based on their mass-to-charge ratio (m/z).[14]

  • Data Analysis: The resulting mass spectrum shows the relative abundance of the different fragment ions. The molecular ion peak (M+) provides the molecular weight of the compound. The fragmentation pattern serves as a molecular fingerprint that can be used for identification.

Visualizing the Analysis

To better understand the workflow for comparing these isomers, the following diagrams illustrate the key steps and logical relationships.

Experimental_Workflow cluster_synthesis Isomer Synthesis/Separation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Start Starting Material: 1-(4-fluorophenyl)propan-1-one Bromination Bromination Start->Bromination Isomers Mixture of Isomers Bromination->Isomers Separation Chromatographic Separation Isomers->Separation R_Isomer (R)-Isomer Separation->R_Isomer S_Isomer (S)-Isomer Separation->S_Isomer Positional_Isomers Positional Isomers Separation->Positional_Isomers NMR NMR Spectroscopy (¹H, ¹³C) R_Isomer->NMR FTIR FTIR Spectroscopy R_Isomer->FTIR GCMS GC-MS Analysis R_Isomer->GCMS VCD Vibrational Circular Dichroism (for enantiomers) R_Isomer->VCD S_Isomer->NMR S_Isomer->FTIR S_Isomer->GCMS S_Isomer->VCD Positional_Isomers->NMR Positional_Isomers->FTIR Positional_Isomers->GCMS Compare_Data Comparative Analysis of Spectra NMR->Compare_Data FTIR->Compare_Data GCMS->Compare_Data VCD->Compare_Data Identification Isomer Identification Compare_Data->Identification

Caption: Workflow for the synthesis, separation, and spectroscopic analysis of isomers.

Logical_Comparison cluster_enantiomers Enantiomeric Comparison cluster_positional Positional Isomer Comparison R_Isomer (R)-2-Bromo-1-(4-fluorophenyl) propan-1-one Identical_Spectra Identical NMR, IR, MS R_Isomer->Identical_Spectra Standard Techniques Opposite_VCD Opposite VCD Spectra R_Isomer->Opposite_VCD Chiral Technique S_Isomer (S)-2-Bromo-1-(4-fluorophenyl) propan-1-one S_Isomer->Identical_Spectra Standard Techniques S_Isomer->Opposite_VCD Chiral Technique Two_Bromo 2-Bromo Isomer Different_Spectra Different NMR, IR, MS Two_Bromo->Different_Spectra Three_Bromo 3-Bromo Isomer Three_Bromo->Different_Spectra

Caption: Logical relationships in the spectroscopic comparison of isomers.

References

A Comparative Guide to Confirming the Purity of Synthesized 2-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of analytical methods for confirming the purity of 2-Bromo-1-(4-fluorophenyl)propan-1-one, a key building block in the synthesis of various pharmaceutical compounds. This document outlines experimental protocols, presents comparative data, and offers visualizations to aid in the selection of the most appropriate analytical strategy.

Introduction

This compound is commonly synthesized via the bromination of 4-fluoropropiophenone. The purity of the final product is crucial as residual starting materials or byproducts can lead to unwanted side reactions and impurities in the final API. The primary impurities of concern are the unreacted starting material, 4-fluoropropiophenone, and the potential for over-bromination, leading to the formation of 2,2-dibromo-1-(4-fluorophenyl)propan-1-one. This guide focuses on chromatographic and spectroscopic techniques to identify and quantify these and other potential impurities.

Comparison of Analytical Methodologies

A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, identification of unknown impurities, and available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
HPLC (UV-Vis) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Quantitative purity (peak area %), detection and quantification of non-volatile impurities.High resolution, well-established for purity analysis, suitable for a wide range of compounds.Requires a chromophore for UV detection, may not be suitable for highly volatile impurities.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.Identification of volatile impurities, structural information from mass fragmentation patterns.High sensitivity, excellent for volatile and semi-volatile compounds, provides molecular weight and fragmentation data.Not suitable for non-volatile or thermally labile compounds.
¹H and ¹³C NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structure confirmation, identification and quantification of impurities with distinct signals.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.
FT-IR Absorption of infrared radiation by molecular vibrations.Identification of functional groups, confirmation of product formation.Fast, simple sample preparation, provides a molecular fingerprint.Primarily qualitative, not well-suited for quantifying impurities unless they have unique, strong absorptions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for similar alpha-bromo ketones and is suitable for determining the purity of this compound and separating it from its primary impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For gradient elution to separate a wider range of impurities, a gradient of 40% to 80% acetonitrile in water over 20 minutes can be employed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 10 mL of the mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities and confirming the molecular weight of the target compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless injection).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural confirmation of the synthesized product.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR:

    • Expected Chemical Shifts (δ, ppm):

      • ~8.0 (dd, 2H, aromatic protons ortho to carbonyl)

      • ~7.2 (t, 2H, aromatic protons meta to carbonyl)

      • ~5.3 (q, 1H, CH-Br)

      • ~1.9 (d, 3H, CH₃)

  • ¹³C NMR:

    • Expected Chemical Shifts (δ, ppm):

      • ~190 (C=O)

      • Aromatic carbons (multiple signals)

      • ~45 (CH-Br)

      • ~20 (CH₃)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides a quick confirmation of the presence of key functional groups.

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Collection: Spectra are typically collected from 4000 to 400 cm⁻¹.

  • Expected Absorptions (cm⁻¹):

    • ~1690 (C=O stretch, characteristic of an aryl ketone)

    • ~1600, 1500 (C=C aromatic ring stretches)

    • ~1230 (C-F stretch)

    • ~600-700 (C-Br stretch)

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes for confirming the purity of this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_analysis Detailed Purity Analysis cluster_decision Final Assessment cluster_outcome Outcome Synthesis Synthesis of this compound Crude_Product Crude Product Synthesis->Crude_Product Initial_TLC Initial Purity Check (TLC) Crude_Product->Initial_TLC HPLC HPLC Analysis (Quantitative Purity) Crude_Product->HPLC GCMS GC-MS Analysis (Volatile Impurities & ID) Crude_Product->GCMS NMR NMR Spectroscopy (Structural Confirmation) Crude_Product->NMR FTIR FT-IR Spectroscopy (Functional Group ID) Crude_Product->FTIR Purity_Confirmed Purity Confirmed? HPLC->Purity_Confirmed GCMS->Purity_Confirmed NMR->Purity_Confirmed Purification Further Purification (e.g., Recrystallization) Purity_Confirmed->Purification No Proceed Proceed to Next Step Purity_Confirmed->Proceed Yes

A high-level workflow for the synthesis and purity confirmation of the target compound.

Method_Selection_Logic cluster_questions Key Analytical Questions cluster_methods Recommended Methods Start Need to Confirm Purity Quant Quantitative Purity Required? Start->Quant Volatile Volatile Impurities Suspected? Quant->Volatile Yes Quant->Volatile No Use_HPLC Primary Method: HPLC Quant->Use_HPLC Yes Structure Structural Confirmation Needed? Volatile->Structure Yes Volatile->Structure No Use_GCMS Complementary: GC-MS Volatile->Use_GCMS Yes Use_NMR Essential: NMR Structure->Use_NMR Yes

A decision-making workflow for selecting the appropriate analytical method.

Conclusion

Confirming the purity of synthesized this compound requires a multi-faceted analytical approach. While HPLC is often the primary choice for quantitative purity assessment, GC-MS provides invaluable information about volatile impurities and structural confirmation. NMR remains the gold standard for unambiguous structure elucidation, and FT-IR offers a rapid method for functional group confirmation. By employing a combination of these techniques, researchers can confidently ascertain the purity of their synthesized material, ensuring the quality and reliability of their subsequent research and development activities.

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-1-(4-fluorophenyl)propan-1-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-1-(4-fluorophenyl)propan-1-one, ensuring compliance and mitigating risks.

Immediate Safety Considerations:

This compound is a hazardous substance that requires careful handling. Based on available safety data, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE):

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A fully-buttoned laboratory coat.

All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

Hazard Classification and Data

Understanding the specific hazards of this compound is the first step in its safe management. The following table summarizes its hazard classifications.

Hazard ClassificationCodeDescription
Acute Toxicity, OralH302Harmful if swallowed[2]
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[2]
Specific Target Organ Toxicity, Single ExposureH335May cause respiratory irritation[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Improper disposal, such as pouring it down the drain, is strictly prohibited and can lead to environmental contamination and regulatory violations.[3][4]

1. Segregation and Collection:

  • Waste Categorization: As a brominated organic compound, this compound is classified as a halogenated organic waste.[5]

  • Dedicated Waste Container: This waste must be collected in a designated, leak-proof container that is chemically compatible with the substance.[6] The container should be clearly labeled for "Halogenated Organic Waste."[7]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste or other incompatible chemicals to prevent dangerous reactions.[8][9]

2. Labeling:

  • Clear Identification: The waste container must be labeled with the words "Hazardous Waste."[6][9]

  • Full Chemical Name: Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.[9]

3. Storage:

  • Designated Area: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3]

  • Secure Containment: Ensure the container lid is securely closed to prevent spills and the release of vapors.[3]

  • Incompatible Materials: Store the waste away from incompatible materials, particularly strong oxidizing agents.[1]

4. Disposal Request and Pickup:

  • Contact Environmental Health and Safety (EHS): When the container is nearing full, or if it is no longer being used, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to arrange for a pickup.[3]

  • Documentation: Complete all required hazardous waste disposal forms provided by your institution.

5. Spill Management:

In the event of a spill, immediate action is necessary:

  • Small Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[1] Carefully collect the absorbed material and place it in a tightly closed, labeled container for disposal as hazardous waste.[1][10]

  • Large Spills: For larger spills, evacuate the area and immediately contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Identify Waste (this compound) B Step 2: Segregate as Halogenated Organic Waste A->B C Step 3: Use Designated & Labeled Container ('Hazardous Waste', Full Name, Date) B->C D Step 4: Store in Satellite Accumulation Area (SAA) C->D E Step 5: Container Full or No Longer in Use D->E I Spill Occurs D->I F Step 6: Contact EHS for Waste Pickup E->F G Step 7: Complete Disposal Documentation F->G H Step 8: Professional Disposal (e.g., Incineration) G->H J Follow Spill Cleanup Protocol I->J J->D Contain & Store Contaminated Materials

Caption: Workflow for the safe disposal of this compound.

Final Disposal Method:

The ultimate disposal of halogenated organic waste is typically achieved through high-temperature incineration at a licensed hazardous waste facility.[5] This method ensures the complete destruction of the chemical compound, minimizing its environmental impact.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling 2-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-1-(4-fluorophenyl)propan-1-one (CAS No: 345-94-8). Adherence to these procedures is essential to ensure a safe laboratory environment. This compound is harmful by inhalation, in contact with skin, and if swallowed[1].

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face respirator.Protects against splashes and vapors that can cause serious eye irritation[2][3][4].
Hand Protection Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex)[5].Prevents skin contact which can lead to irritation[1][2][3][4]. Gloves must be inspected prior to use and changed immediately if contaminated[6].
Body Protection A laboratory coat is the minimum requirement. For larger quantities, chemical-resistant overalls are recommended[1][7].Provides a barrier against accidental spills and contamination of personal clothing[7].
Respiratory Protection Work should be conducted in a chemical fume hood[1]. If a fume hood is not available or during a large spill, a NIOSH-approved respirator is required[8].Minimizes the risk of inhaling harmful vapors[1][4].

Operational Plan: From Receipt to Disposal

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames[1][2].

  • The recommended storage temperature is under -20°C[1].

  • Store away from oxidizing agents[1].

2. Handling and Use:

  • All handling of this chemical should be performed by, or under the close supervision of, properly qualified individuals[1].

  • Work exclusively in a well-ventilated chemical fume hood[1].

  • Avoid contact with skin, eyes, and clothing[2]. Do not breathe fumes[2].

  • Wash hands thoroughly after handling[1][2].

  • Do not eat, drink, or smoke in the handling area[4].

3. Accidental Release Measures:

  • In case of a spill, wear appropriate personal protective equipment, including respiratory protection[1].

  • Absorb the spill with an inert material, such as sand or vermiculite, and collect it into a tightly closed container for disposal[1].

  • Prevent the material from entering drains or water courses[1].

4. First Aid Measures:

  • After skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1].

  • After eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists[1].

  • After inhalation: Move the person to fresh air. If symptoms persist, seek medical attention[1].

  • After ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention[1][8][9].

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated and properly labeled, tightly sealed container.

2. Disposal Procedure:

  • Contact a licensed professional waste disposal service to arrange for the removal of the chemical waste.

  • Do not dispose of the material down the drain or into the environment[1].

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Chemical Fume Hood A->B Ensure safety first C Weigh/Measure Chemical B->C Proceed to handling D Perform Experiment C->D Use in experiment E Quench Reaction & Neutralize D->E Post-experiment F Collect Waste in Labeled Container E->F Contain waste G Decontaminate Work Area F->G Clean workspace I Arrange for Professional Waste Disposal F->I Proper disposal route H Doff & Dispose of PPE G->H Final safety step

Caption: Workflow for Safe Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.